molecular formula C9H5BrN2O2 B1343833 6-Bromoquinazoline-4-carboxylic acid CAS No. 769916-07-6

6-Bromoquinazoline-4-carboxylic acid

Cat. No.: B1343833
CAS No.: 769916-07-6
M. Wt: 253.05 g/mol
InChI Key: KTYXRDCYHWITRG-UHFFFAOYSA-N
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Description

6-Bromoquinazoline-4-carboxylic acid (CAS 769916-07-6) is a high-purity brominated quinazoline derivative serving as a key synthetic intermediate and molecular scaffold in organic chemistry and drug discovery research . This compound is characterized as a pale-yellow to yellow-brown solid with a molecular formula of C9H5BrN2O2 and a molecular weight of 253.05 g/mol . The bromine substituent at the 6-position and the carboxylic acid group at the 4-position make it a versatile building block for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions and amide bond formations . Its primary research value lies in its role as a precursor in the synthesis of quinazoline-based compound libraries for biological screening and in the development of potential pharmaceutical agents, where the quinazoline core is a privileged structure often associated with kinase inhibition . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, as the compound carries safety warnings . It is recommended to store the material in an inert atmosphere at 2-8°C to ensure long-term stability . Available from multiple chemical suppliers in quantities ranging from 1 gram to 100 grams .

Properties

IUPAC Name

6-bromoquinazoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-5-1-2-7-6(3-5)8(9(13)14)12-4-11-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTYXRDCYHWITRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621818
Record name 6-Bromoquinazoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

769916-07-6
Record name 6-Bromoquinazoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromoquinazoline-4-carboxylic Acid: Chemical Properties and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoquinazoline-4-carboxylic acid is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. As a derivative of the quinazoline scaffold, a privileged structure in pharmacology, this molecule serves as a valuable building block for the synthesis of novel compounds with potential therapeutic activities. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound, with a focus on its role as a precursor for inhibitors of key cellular signaling pathways.

Chemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be inferred from its structure and data from closely related compounds.

PropertyDataSource
CAS Number 769916-07-6[1][2]
Molecular Formula C₉H₅BrN₂O₂[1][2]
Molecular Weight 253.05 g/mol [1][2]
Physical Form Solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in organic solvents such as DMSO and DMF.

Note: The absence of specific, experimentally verified physical properties such as melting point and solubility underscores the need for further characterization of this compound.

Spectroscopic Characterization

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinazoline ring system. The chemical shifts of these protons will be influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group. A broad singlet corresponding to the acidic proton of the carboxylic acid is anticipated at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms of the quinazoline-4-carboxylic acid core. The carbonyl carbon of the carboxylic acid is expected to appear in the downfield region (typically 165-185 ppm). The carbons attached to the bromine and nitrogen atoms will also exhibit characteristic chemical shifts.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to show characteristic absorption bands:

  • A broad O-H stretching band for the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1730 cm⁻¹.

  • C=N and C=C stretching vibrations from the quinazoline ring in the 1450-1650 cm⁻¹ region.

  • C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum.

2.3. Mass Spectrometry (MS)

Mass spectrometry would be expected to show the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ corresponding to the molecular weight of the compound (253.05 g/mol for C₉H₅BrN₂O₂), with a characteristic isotopic pattern due to the presence of the bromine atom (approximately equal intensity peaks for ⁷⁹Br and ⁸¹Br isotopes).

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a plausible synthetic route can be devised based on established methods for the synthesis of quinazoline-4-carboxylic acids and related derivatives. A common approach involves the construction of the quinazoline ring from a substituted anthranilic acid precursor.

3.1. Proposed Synthetic Pathway

A likely synthetic route would start from 5-bromoanthranilic acid. This could be achieved through the bromination of anthranilic acid.[3] The resulting 5-bromoanthranilic acid can then be cyclized to form the quinazoline ring system. A common method for this transformation is the reaction with a one-carbon source, such as formamide or triethyl orthoformate, often under acidic conditions or at elevated temperatures.

Alternatively, the synthesis could proceed through the formation of a methyl ester intermediate, methyl 6-bromoquinazoline-4-carboxylate, which can then be hydrolyzed to the desired carboxylic acid. A patent describing the synthesis of the corresponding hydrazide from the methyl ester suggests the feasibility of this approach.

3.2. General Experimental Protocol for the Synthesis of Quinazoline-4-carboxylic Acid Derivatives

The following is a general protocol that could be adapted for the synthesis of this compound, starting from the corresponding bromo-substituted anthranilic acid.

Materials:

  • 5-Bromoanthranilic acid

  • Triethyl orthoformate

  • Ammonium acetate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • A mixture of 5-bromoanthranilic acid, triethyl orthoformate, and ammonium acetate in ethanol is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is dissolved in a suitable solvent and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude ester of this compound.

  • The crude ester is then subjected to hydrolysis. This is typically achieved by heating with an aqueous solution of a base (e.g., NaOH) or an acid (e.g., HCl).

  • After the hydrolysis is complete (monitored by TLC), the reaction mixture is cooled and acidified to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Biological Activity and Drug Development Applications

The quinazoline scaffold is a key component in numerous biologically active compounds, including several approved drugs. Derivatives of quinazoline are known to interact with a variety of biological targets, making them attractive for drug discovery programs, particularly in oncology.

4.1. Inhibition of Signaling Pathways

Quinazoline derivatives have been extensively investigated as inhibitors of critical cellular signaling pathways that are often dysregulated in cancer.

4.1.1. Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis.[4] Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer.[3][5] Several studies have identified quinazoline-based compounds as potent inhibitors of this pathway, acting downstream of β-catenin.[3][5] These inhibitors can suppress the proliferation of cancer cells, highlighting the therapeutic potential of targeting this pathway with quinazoline derivatives.

Wnt_Signaling_Pathway cluster_destruction_complex Destruction Complex (Inactive Wnt) Wnt Wnt Frizzled Frizzled Wnt->Frizzled Binds Dsh Dishevelled Frizzled->Dsh Activates LRP5_6 LRP5/6 LRP5_6->Dsh GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation APC APC APC->beta_catenin Axin Axin Axin->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degraded TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus, binds and activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes Promotes Quinazoline_Inhibitor Quinazoline Derivatives Quinazoline_Inhibitor->TCF_LEF Inhibits interaction

Caption: The canonical Wnt/β-catenin signaling pathway and the inhibitory action of quinazoline derivatives.

4.1.2. PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is another critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[6] This pathway is frequently hyperactivated in various human cancers, making it a prime target for anticancer drug development. Several quinazoline-based molecules have been developed as inhibitors of PI3K, Akt, or mTOR, demonstrating the versatility of this chemical scaffold in targeting different components of this pathway.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Quinazoline_Inhibitor Quinazoline Derivatives Quinazoline_Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazoline-based PI3K inhibitors.

4.2. Experimental Protocols for Biological Evaluation

4.2.1. MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This assay is widely used to screen compounds for their cytotoxic effects on cancer cell lines.[3]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

4.2.2. Western Blot Analysis for PI3K Pathway Inhibition

Western blotting is a technique used to detect specific proteins in a sample. It can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as Akt, to determine the inhibitory effect of a compound.

Materials:

  • Cancer cell line

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a target protein (e.g., phospho-Akt).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: The intensity of the bands corresponding to the phosphorylated protein can be quantified and compared between treated and untreated samples to assess the inhibitory effect of the compound. The membrane can be stripped and re-probed for the total protein to ensure equal loading.

Conclusion

This compound represents a valuable chemical entity for the development of novel therapeutic agents. Its quinazoline core is a well-established pharmacophore, and the presence of the bromine atom and carboxylic acid group provides versatile handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. While detailed experimental data for this specific compound is limited, its potential as a precursor for inhibitors of key cancer-related signaling pathways, such as the Wnt/β-catenin and PI3K/Akt/mTOR pathways, warrants further investigation and characterization. The experimental protocols provided herein offer a framework for the synthesis and biological evaluation of this and related compounds in the pursuit of new drug candidates.

References

6-bromoquinazoline-4-carboxylic acid structure elucidation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of 6-bromoquinazoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound belonging to the quinazoline family. The quinazoline scaffold is a crucial pharmacophore found in numerous biologically active molecules, including approved drugs with anticancer properties like gefitinib and erlotinib. The presence of a bromine atom at the 6-position provides a strategic site for further functionalization via cross-coupling reactions, while the carboxylic acid at the 4-position offers a handle for amide bond formation or other modifications.[1] This makes this compound a valuable building block in medicinal chemistry and drug discovery.[1] Accurate structural elucidation is the cornerstone of its application, ensuring the correct constitution and configuration for subsequent synthetic transformations and biological evaluation.

This guide provides a comprehensive overview of the analytical techniques and methodologies employed to unequivocally determine the structure of this compound.

Spectroscopic and Analytical Characterization

The structure of this compound (Molecular Formula: C₉H₅BrN₂O₂, Molecular Weight: 253.05 g/mol ) is confirmed through a combination of modern spectroscopic techniques. Each method provides unique and complementary information regarding the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet in the 10-12 ppm region.[2] The protons on the quinazoline ring will appear in the aromatic region (typically 7.5-9.0 ppm), with their specific chemical shifts and coupling patterns determined by their position relative to the nitrogen atoms and the bromine substituent. For the 6-bromo-substituted ring, one would expect to see three distinct aromatic protons. The H-5 proton is expected to be a doublet, H-7 a doublet of doublets, and H-8 a doublet, reflecting their coupling to adjacent protons. The H-2 proton on the pyrimidine ring typically appears as a downfield singlet.

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum reveals the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the 160-180 ppm range.[2] The spectrum will also display distinct signals for the nine carbons of the bromo-quinazoline core, with carbons attached to electronegative atoms (N, Br) or involved in the C=N bond showing greater downfield shifts.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition, offering definitive confirmation of the molecular formula.

  • Molecular Ion Peak : In high-resolution mass spectrometry (HRMS), the compound will exhibit a molecular ion peak corresponding to its exact mass.

  • Isotopic Pattern : A key diagnostic feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum will show two prominent molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • O-H Stretch : The carboxylic acid O-H bond gives rise to a very broad and strong absorption band in the 2500-3300 cm⁻¹ region.[2]

  • C=O Stretch : A sharp, strong absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700-1730 cm⁻¹.[2]

  • Aromatic Stretches : Absorptions for C=C and C=N stretching within the aromatic quinazoline ring system typically appear in the 1450-1650 cm⁻¹ region.

Data Presentation: Summary of Analytical Data

The following table summarizes the expected and reported analytical data for this compound.

Analytical Technique Parameter Observed/Expected Value Interpretation
¹H NMR Chemical Shift (δ)~10.0 - 12.0 ppm (broad s, 1H)Carboxylic Acid (COOH) Proton[2]
(DMSO-d₆, 400 MHz)~9.0 - 9.2 ppm (s, 1H)H-2 Proton
~8.5 - 8.7 ppm (d, 1H)H-5 Proton
~8.0 - 8.2 ppm (dd, 1H)H-7 Proton
~7.8 - 8.0 ppm (d, 1H)H-8 Proton
¹³C NMR Chemical Shift (δ)~165 - 175 ppmCarboxylic Acid Carbonyl (C=O)[2]
(DMSO-d₆, 100 MHz)~115 - 160 ppm9 Aromatic/Heteroaromatic Carbons
Mass Spectrometry Molecular Ion (m/z)~252.96 / 254.96[M]⁺ and [M+2]⁺ showing a ~1:1 ratio, confirming C₉H₅⁷⁹BrN₂O₂ and C₉H₅⁸¹BrN₂O₂
(HRMS-ESI) Calculated Exact Mass252.9616For [C₉H₅⁷⁹BrN₂O₂ + H]⁺
Infrared (IR) Wavenumber (cm⁻¹)2500 - 3300 cm⁻¹ (broad)O-H Stretch of Carboxylic Acid[2]
(ATR)1700 - 1730 cm⁻¹ (strong)C=O Stretch of Carboxylic Acid[2]
1450 - 1650 cm⁻¹ (multiple)Aromatic C=C and C=N Stretches

Note: Exact NMR chemical shifts are solvent-dependent and based on data from analogous quinazoline structures.[3][4]

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility and observation of the exchangeable acidic proton.

  • Instrument Setup : Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for the specific probe and solvent.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard single-pulse experiment. Set a spectral width of approximately 16 ppm, an acquisition time of 2-3 seconds, and a relaxation delay of 2 seconds. Typically, 16-64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30). Set a spectral width of approximately 240 ppm. A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

  • Data Processing : Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H NMR; δ = 39.52 ppm for ¹³C NMR).

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Sample Preparation : Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Acquisition : Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes to determine the optimal ionization. For this molecule, positive mode detection of the protonated species [M+H]⁺ is common.

  • Data Analysis : Determine the exact mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare the measured mass and isotopic pattern with the theoretical values for C₉H₅BrN₂O₂ to confirm the molecular formula.

Infrared (IR) Spectroscopy Protocol
  • Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Acquisition : Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added and averaged.

  • Data Processing : The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum. Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Visualization of the Elucidation Process

The logical workflow for determining the structure of this compound is outlined in the diagram below.

StructureElucidationWorkflow cluster_start Initial Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Confirmation Unknown Sample: 6-bromoquinazoline- 4-carboxylic acid NMR NMR Spectroscopy Unknown->NMR MS Mass Spectrometry Unknown->MS IR IR Spectroscopy Unknown->IR H_NMR ¹H NMR: Aromatic & COOH protons NMR->H_NMR C_NMR ¹³C NMR: Carbon skeleton NMR->C_NMR Mass_ion Molecular Ion: Formula C₉H₅BrN₂O₂ MS->Mass_ion Mass_iso Isotope Pattern: Confirms 1 Br atom MS->Mass_iso IR_func Functional Groups: -COOH, Aromatic Ring IR->IR_func Structure Confirmed Structure H_NMR->Structure C_NMR->Structure Mass_ion->Structure Mass_iso->Structure IR_func->Structure

References

Spectroscopic Data for 6-Bromoquinazoline-4-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases and literature, specific experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 6-bromoquinazoline-4-carboxylic acid could not be located. This technical guide will, therefore, outline the expected spectroscopic characteristics based on the analysis of analogous compounds and general principles of spectroscopic interpretation for the benefit of researchers, scientists, and drug development professionals. Furthermore, standardized methodologies for acquiring such data are detailed below.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a quinazoline core, a carboxylic acid functional group, and a bromine substituent, suggests a unique electronic and chemical environment. Spectroscopic analysis, particularly NMR and MS, is crucial for the unambiguous identification, purity assessment, and structural elucidation of this and related molecules.

Predicted Spectroscopic Data

While specific experimental data is unavailable, theoretical predictions and data from similar structures can provide an estimation of the expected spectral features.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆
ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
H29.0 - 9.2sThe proton at position 2 is expected to be significantly deshielded due to the two adjacent nitrogen atoms.
H58.2 - 8.4dThis proton is part of the benzene ring and is deshielded by the quinazoline ring system.
H78.0 - 8.2ddCoupled to both H5 and H8, its chemical shift is influenced by the electron-withdrawing bromine atom.
H88.4 - 8.6dDeshielded due to the anisotropic effect of the quinazoline ring and the adjacent bromine atom.
COOH13.0 - 14.0br sThe carboxylic acid proton is typically a broad singlet at a very downfield chemical shift, which can be exchanged with D₂O.

Disclaimer: These are predicted values and may differ from experimental results.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆
CarbonPredicted Chemical Shift (δ, ppm)Notes
C2150 - 155Highly deshielded due to the adjacent nitrogen atoms.
C4145 - 150The carboxylic acid-bearing carbon is significantly deshielded.
C4a120 - 125Bridgehead carbon.
C5130 - 135
C6125 - 130Carbon bearing the bromine atom.
C7135 - 140
C8128 - 133
C8a150 - 155Bridgehead carbon adjacent to a nitrogen atom.
COOH165 - 170The carbonyl carbon of the carboxylic acid.

Disclaimer: These are predicted values and may differ from experimental results.

Table 3: Predicted Mass Spectrometry Data for this compound
IonPredicted m/zNotes
[M+H]⁺252.9/254.9The molecular ion peak will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
[M-H]⁻250.9/252.9The deprotonated molecular ion in negative ion mode.
[M-COOH]⁺207.9/209.9A common fragmentation pattern for carboxylic acids is the loss of the carboxyl group.

Disclaimer: These are predicted values and may differ from experimental results.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Lock the spectrometer on the deuterium signal of the solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typically used.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicities) to deduce proton connectivity.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.

    • Select an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like carboxylic acids and can be run in either positive or negative ion mode.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion and compare it to the calculated exact mass of this compound (C₉H₅BrN₂O₂).

    • Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine atom.

    • Interpret the fragmentation pattern from the MS/MS spectrum to further confirm the molecular structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR_Acquisition NMR Data Acquisition (1H, 13C, DEPT) Purification->NMR_Acquisition MS_Acquisition MS Data Acquisition (HRMS, MS/MS) Purification->MS_Acquisition NMR_Analysis NMR Spectral Analysis (Chemical Shift, Integration, Coupling) NMR_Acquisition->NMR_Analysis MS_Analysis MS Spectral Analysis (Accurate Mass, Isotopic Pattern, Fragmentation) MS_Acquisition->MS_Analysis Structure_Elucidation Structure Confirmation NMR_Analysis->Structure_Elucidation MS_Analysis->Structure_Elucidation

Figure 1. A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

Quinazoline-4-Carboxylic Acid Derivatives: A Comprehensive Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. Among its varied derivatives, quinazoline-4-carboxylic acids and their analogues have garnered significant attention due to their broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of molecules. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Synthesis of Quinazoline-4-Carboxylic Acid Derivatives

A versatile and widely employed method for the synthesis of the quinazoline-4-carboxylic acid core is the one-pot, three-component condensation reaction. This approach offers high efficiency and atom economy.

Experimental Protocol: One-Pot Synthesis of 2-Phenyl-quinazoline-4-carboxylic Acid

This protocol outlines a typical procedure for the synthesis of a foundational compound in this class.

Materials:

  • Isatin

  • Sodium Hydroxide (NaOH)

  • Benzaldehyde

  • Ammonium Acetate (NH₄OAc)

  • Ethanol (EtOH)

  • Hydrochloric Acid (HCl)

  • Thionyl Chloride (SOCl₂)

  • Various alcohols (for esterification)

  • Various amines (for amidation)

Procedure:

  • Hydrolysis of Isatin: Isatin is hydrolyzed in an alkaline medium (e.g., aqueous NaOH) to yield the sodium salt of (2-aminophenyl)glyoxylic acid.

  • One-Pot Condensation: To a solution of the (2-aminophenyl)glyoxylic acid sodium salt in ethanol, ammonium acetate and benzaldehyde are added. The mixture is stirred under mild conditions. The reaction proceeds through the formation of an aldimine intermediate, followed by cyclization and subsequent air oxidation to form the quinazoline ring.

  • Acidification: The resulting sodium salt of 2-phenyl-quinazoline-4-carboxylic acid is acidified with aqueous HCl to precipitate the free carboxylic acid. The solid product is then collected by filtration and washed with water.

  • Synthesis of Ester Derivatives: The synthesized 2-phenyl-quinazoline-4-carboxylic acid can be esterified by reacting it with various alcohols in the presence of a catalytic amount of sulfuric acid under reflux.

  • Synthesis of Amide Derivatives: To synthesize amide derivatives, the carboxylic acid is first converted to the more reactive acyl chloride by treatment with thionyl chloride. The resulting 2-phenyl-quinazoline-4-carbonyl chloride is then reacted with a variety of primary or secondary amines to yield the corresponding amides.

Biological Activities and Therapeutic Potential

Quinazoline-4-carboxylic acid derivatives have demonstrated significant potential across several therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.

Anticancer Activity

A primary focus of research on this scaffold has been its application in oncology. These derivatives have been shown to target several key signaling pathways implicated in cancer progression.

1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

Many quinazoline derivatives are potent inhibitors of EGFR tyrosine kinase, a key player in cell proliferation and survival. Overexpression or mutation of EGFR is a hallmark of several cancers, including non-small cell lung cancer (NSCLC). These inhibitors typically act as ATP-competitive binders at the kinase domain.

2. Poly(ADP-ribose) Polymerase (PARP-1) Inhibition:

PARP-1 is a crucial enzyme in the DNA damage response pathway. Its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair mechanisms, such as those with BRCA1/2 mutations. Several quinazoline-4-carboxylic acid derivatives have been identified as potent PARP-1 inhibitors.[1][2]

3. Carbonic Anhydrase (CA) Inhibition:

Certain isoforms of carbonic anhydrase, particularly CA IX and XII, are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Quinazoline-4-carboxylic acid derivatives have been investigated as inhibitors of these tumor-associated CA isoforms.

Table 1: Anticancer Activity of Selected Quinazoline-4-Carboxylic Acid Derivatives

Compound IDTargetCell Line/EnzymeIC₅₀ / KᵢReference
Compound A EGFRMutant T790M/L858R EGFR0.031 µM[3]
Compound B EGFREGFRwt0.069 µM[4]
Compound C PARP-1PARP-1 Enzyme30.38 nM[1][2]
Compound D PARP-1PARP-1 Enzyme0.94 nM[5]
Compound E Carbonic Anhydrase IXhCA IX1.6 µM[6]
Compound F Carbonic Anhydrase XIIhCA XII2.4 nM[7]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinazoline-4-carboxylic acid derivatives have shown promising activity against a range of bacteria and fungi.

1. DNA Gyrase Inhibition:

A key bacterial enzyme, DNA gyrase, is a well-established target for antibiotics. It is essential for DNA replication, transcription, and repair. Certain quinazoline-4-carboxylic acid derivatives have been found to inhibit the supercoiling activity of DNA gyrase.[8]

Table 2: Antimicrobial Activity of Selected Quinazoline-4-Carboxylic Acid Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound G Staphylococcus aureus64[9]
Compound H Escherichia coli128[9]
Compound I MRSA4-8[8]
Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases. Quinazoline-4-carboxylic acid derivatives have been evaluated for their anti-inflammatory properties, often through the inhibition of inflammatory mediators.

Experimental Protocols for Biological Assays

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is widely used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that inhibits visible growth.

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used animal model for evaluating acute inflammation.[10][11][12][13]

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is assessed by its ability to reduce this swelling.

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week.

  • Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) at various doses to different groups of rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).[10]

  • Induction of Edema: After a specified time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.[10]

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[10]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Enzyme Inhibition Assays

1. PARP-1 Inhibition Assay (Chemiluminescent):

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1.[14]

Procedure:

  • Plate Coating: Coat a 96-well plate with histone proteins.

  • Reaction Initiation: Add PARP-1 enzyme, activated DNA, biotinylated NAD+, and the test inhibitor to the wells.

  • Detection: Add streptavidin-HRP, which binds to the biotinylated histones.

  • Signal Generation: Add a chemiluminescent HRP substrate and measure the light produced. The reduction in signal indicates PARP-1 inhibition.

2. Carbonic Anhydrase Inhibition Assay (Stopped-Flow):

This assay measures the inhibition of the CO₂ hydration reaction catalyzed by carbonic anhydrase.[6][15][16][17][18][19]

Procedure:

  • Rapid Mixing: A stopped-flow instrument rapidly mixes a CO₂ solution with a buffer solution containing the enzyme and a pH indicator.

  • pH Change Monitoring: The rate of pH change, resulting from the hydration of CO₂, is monitored spectrophotometrically or fluorometrically.

  • Inhibition Measurement: The assay is performed in the presence and absence of the inhibitor to determine the inhibition constant (Kᵢ).

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by quinazoline-4-carboxylic acid derivatives is crucial for rational drug design.

EGFR Signaling Pathway

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cell proliferation, survival, and migration.[20][21][22][23][24] Quinazoline-based inhibitors block this cascade at its inception by preventing ATP from binding to the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Ligand Binding GRB2 GRB2/SOS EGFR->GRB2 Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline Quinazoline-4-carboxylic acid derivative Quinazoline->EGFR Inhibition

EGFR signaling pathway and its inhibition.

PARP-1 Signaling in DNA Repair

PARP-1 is a key sensor of single-strand DNA breaks. Upon binding to damaged DNA, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.[25][26][27][28][29] PARP inhibitors, including certain quinazoline derivatives, bind to the catalytic domain of PARP-1, preventing the synthesis of PAR and trapping PARP-1 on the DNA. This leads to the accumulation of unrepaired single-strand breaks, which can be converted to lethal double-strand breaks during DNA replication.

PARP1_DNA_Repair_Pathway cluster_nucleus Nucleus DNA_damage Single-Strand DNA Break PARP1 PARP-1 DNA_damage->PARP1 Recruitment PAR PAR Polymer PARP1->PAR PAR Synthesis NAD NAD+ NAD->PARP1 Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins Recruitment DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Quinazoline Quinazoline-4-carboxylic acid derivative Quinazoline->PARP1 Inhibition

PARP-1 mediated DNA repair and its inhibition.

Conclusion

Quinazoline-4-carboxylic acid derivatives represent a versatile and highly promising scaffold in medicinal chemistry. Their amenability to synthetic modification allows for the fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors for a variety of therapeutic targets. The extensive research into their anticancer, antimicrobial, and anti-inflammatory activities, coupled with a growing understanding of their mechanisms of action, positions this class of compounds as a rich source for the discovery of next-generation therapeutics. This guide provides a foundational resource to aid researchers in the continued exploration and exploitation of the therapeutic potential of quinazoline-4-carboxylic acid derivatives.

References

The Role of 6-Bromoquinazoline-4-Carboxylic Acid in Modern Drug Discovery: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromoquinazoline-4-carboxylic acid has emerged not as a direct therapeutic agent, but as a pivotal molecular scaffold in the design and synthesis of novel, potent, and selective inhibitors for a range of biological targets. This technical guide delves into the core utility of this quinazoline derivative, focusing on its application in the development of anticancer agents, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway. We will explore the synthesis of this key intermediate, the biological activities of its derivatives, detailed experimental protocols for their evaluation, and the underlying signaling pathways they modulate.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline ring system is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, heterocyclic nature provides a versatile framework for the spatial arrangement of various pharmacophoric groups, enabling interaction with a wide array of biological targets. The introduction of a bromine atom at the 6-position and a carboxylic acid at the 4-position of the quinazoline ring, as in this compound, offers strategic points for chemical modification, making it a valuable starting material in synthetic medicinal chemistry.

Derivatives of the 6-bromoquinazoline scaffold have demonstrated a broad spectrum of pharmacological activities, most notably as anticancer agents through the inhibition of protein kinases.[1] Kinases, such as EGFR, play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a major focus of modern oncology drug development.

Synthesis of the 6-Bromoquinazoline Core

The synthesis of the 6-bromoquinazoline scaffold typically begins with a substituted anthranilic acid derivative. A common route to a key precursor, 6-bromoquinazolin-4(3H)-one, is through the Niementowski reaction, which involves the condensation of an anthranilic acid or its ester with an amide.

Synthesis of 6-Bromoquinazolin-4(3H)-one from Methyl 2-amino-5-bromobenzoate

A practical method for synthesizing the precursor to the title compound involves heating methyl 2-amino-5-bromobenzoate with formamide.[2]

Experimental Protocol:

  • Reagents: Methyl 2-amino-5-bromobenzoate, Formamide.

  • Procedure:

    • A mixture of Methyl 2-amino-5-bromobenzoate (10 mmol, 2.30 g) and formamide (40 mmol, 1.6 mL) is heated at 130-140°C for 4-6 hours.[2]

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).[2]

    • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude 6-bromoquinazolin-4(3H)-one.

    • The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.[2]

Biological Activity of 6-Bromoquinazoline Derivatives as Anticancer Agents

The primary therapeutic application of derivatives of this compound is in the field of oncology. These compounds have been extensively investigated as inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.

Quantitative Data on Anticancer Activity

Several studies have reported the synthesis and cytotoxic evaluation of various 6-bromoquinazoline derivatives. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound IDCancer Cell LineIC50 (µM)TargetReference
Derivative 5b MCF-7 (Breast)0.53 - 1.95EGFR (plausible)[1]
SW480 (Colon)0.53 - 1.95EGFR (plausible)[1]
Derivative 8a MCF-7 (Breast)15.85 ± 3.32EGFR (plausible)
SW480 (Colon)17.85 ± 0.92EGFR (plausible)
Derivative 8e MCF-7 (Breast)35.14 ± 6.87EGFR (plausible)
SW480 (Colon)63.15 ± 1.63EGFR (plausible)

Experimental Protocols for Biological Evaluation

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, SW480) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 6-bromoquinazoline derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5]

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

EGFR Kinase Inhibition Assay

Biochemical assays are used to determine the direct inhibitory effect of the compounds on the enzymatic activity of EGFR.

Protocol (General):

  • Reagents and Buffers: Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT), ATP solution, a suitable peptide substrate, and the purified EGFR enzyme.

  • Reaction Setup: In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the peptide substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to the kinase activity.[6]

    • Fluorescence-based Assay: Using a modified peptide substrate that changes its fluorescence properties upon phosphorylation.[7]

  • Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanism of Action

The anticancer activity of many 6-bromoquinazoline derivatives is attributed to their ability to inhibit the EGFR signaling pathway. EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis.

The EGFR Signaling Cascade

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR p-EGFR (Active) EGFR->pEGFR Autophosphorylation Grb2_SOS Grb2/SOS pEGFR->Grb2_SOS PI3K PI3K pEGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline_Inhibitor 6-Bromoquinazoline Derivative Quinazoline_Inhibitor->pEGFR Inhibition

Caption: EGFR signaling pathway and the inhibitory action of 6-bromoquinazoline derivatives.

Experimental and Drug Discovery Workflow

The development of novel anticancer agents based on the this compound scaffold follows a structured workflow from synthesis to biological evaluation.

Drug_Discovery_Workflow Start Start: Scaffold Selection (this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay on Cancer Cell Lines) Purification->Cytotoxicity Kinase_Assay Biochemical Kinase Assay (EGFR Inhibition) Purification->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Cytotoxicity->SAR Kinase_Assay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design In_Vivo In Vivo Animal Studies Optimization->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

The Rising Potential of 6-Bromoquinazoline Compounds in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic introduction of a bromine atom at the 6-position has emerged as a key approach in the development of potent anticancer compounds. This technical guide provides a comprehensive overview of the synthesis, in vitro activity, and proposed mechanisms of action of 6-bromoquinazoline derivatives, offering valuable insights for the design and development of novel cancer therapeutics.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various 6-bromoquinazoline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

Table 1: Cytotoxic Activity of 6-Bromo-2-substituted-3-phenylquinazolin-4(3H)-one Derivatives
Compound IDR Group (Substitution at 2-position)IC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
8a n-butyl15.85 ± 3.3217.85 ± 0.92
8b n-pentyl21.15 ± 4.1732.14 ± 3.18
8c benzyl72.14 ± 2.1481.12 ± 4.15
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90

Data sourced from a systematic study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, where the primary modification is at the thiol group at the 2-position.[1]

Table 2: Cytotoxic Activity of Substituted 6-Bromoquinazoline Derivatives (5a-j)
Compound IDSubstitution on Phenyl MoietyIC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
5b 3-fluoro0.531.95
Other derivatives (5a, 5c-j)(Varying substitutions)0.53 - 46.60.53 - 46.6

A series of 6-bromoquinazoline derivatives (5a-j) were synthesized and evaluated for their cytotoxic effectiveness.[2][3] Compound 5b, with a fluoro substitution at the meta position of the phenyl moiety, demonstrated significantly stronger activity than the standard chemotherapeutic agent cisplatin in these assays.[2][3]

Experimental Protocols

The evaluation of the anticancer potential of 6-bromoquinazoline compounds predominantly relies on in vitro cell-based assays. A detailed methodology for the most commonly cited experiment, the MTT assay, is provided below.

MTT Assay for Cell Viability

Objective: To determine the cytotoxic effects of 6-bromoquinazoline derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of these crystals, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.

Materials:

  • 6-bromoquinazoline derivatives

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, SW480 for colorectal cancer)[2][3]

  • Normal cell line (e.g., MRC-5) for selectivity assessment[4]

  • Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Positive control (e.g., Cisplatin, Doxorubicin, Erlotinib)[4][5]

Procedure:

  • Cell Seeding: Cancer cells are harvested, counted, and seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well.[3] The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized 6-bromoquinazoline compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations with the culture medium. The cells are treated with these varying concentrations of the compounds. A vehicle control (DMSO) and a positive control are also included.

  • Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours.[6]

  • MTT Addition: After incubation, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours to allow for formazan crystal formation.

  • Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Molecular docking studies and biological assays suggest that a plausible mechanism of action for the anticancer activity of 6-bromoquinazoline derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2][3] EGFR is a tyrosine kinase receptor that, upon activation, triggers a cascade of downstream signaling events crucial for cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and cell cycle arrest in cancer cells.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P EGF EGF (Ligand) EGF->EGFR Quinazoline 6-Bromoquinazoline Compound Quinazoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 6-bromoquinazoline compounds.

Studies on hit compounds, such as derivative 5b, have demonstrated their ability to induce apoptosis in a dose-dependent manner in MCF-7 cell lines.[2][3] This programmed cell death is a key outcome of effective anticancer therapies.

Experimental and Drug Discovery Workflow

The development of novel 6-bromoquinazoline-based anticancer agents follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_development Preclinical & Clinical Development A Computational Design (Molecular Docking) B Chemical Synthesis of 6-Bromoquinazoline Derivatives A->B C Cytotoxicity Screening (e.g., MTT Assay) B->C D Mechanism of Action Studies (e.g., Apoptosis Assay, Western Blot) C->D E Structure-Activity Relationship (SAR) Analysis D->E G Lead Optimization E->G F In Vivo Animal Studies F->G H Clinical Trials G->H

Caption: General workflow for the development of 6-bromoquinazoline anticancer agents.

This systematic approach allows for the identification of lead compounds with potent and selective anticancer activity, paving the way for further preclinical and clinical development. The structure-activity relationship (SAR) studies are crucial in this process, indicating that substitutions at various positions on the quinazoline ring can significantly impact the anticancer potency.[4] For instance, the presence of electron-donating groups on the phenyl ring has been shown to improve antiproliferative activity compared to electron-withdrawing groups.[4]

References

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a bicyclic aromatic heterocycle, has cemented its status as a "privileged structure" in medicinal chemistry.[1][2][3] Its rigid framework and synthetic tractability have enabled the development of a multitude of potent and selective kinase inhibitors, several of which have achieved blockbuster status as targeted cancer therapies. This guide provides a comprehensive technical overview of the kinase inhibitory properties of quinazoline derivatives, with a focus on their mechanism of action, quantitative inhibitory data, and the experimental methodologies used for their characterization.

The Quinazoline Core: A Privileged Scaffold for Kinase Inhibition

The quinazoline nucleus is recognized as a privileged scaffold due to its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets.[1][2][3] In the context of kinase inhibition, the quinazoline core acts as a bioisostere of the adenine region of ATP, enabling competitive binding to the ATP-binding pocket of various kinases. This interaction is a key determinant of the inhibitory activity of many quinazoline-based drugs.

The following diagram illustrates the logical relationship of the quinazoline scaffold as a privileged structure in kinase inhibitor design.

Quinazoline_Privileged_Scaffold cluster_scaffold Privileged Scaffold cluster_properties Key Properties cluster_outcomes Therapeutic Outcomes Quinazoline Core Quinazoline Core Rigid Bicyclic Structure Rigid Bicyclic Structure Quinazoline Core->Rigid Bicyclic Structure enables Synthetic Accessibility Synthetic Accessibility Quinazoline Core->Synthetic Accessibility possesses ATP Mimicry ATP Mimicry Quinazoline Core->ATP Mimicry exhibits Defined Vectorial Exit Points Defined Vectorial Exit Points Quinazoline Core->Defined Vectorial Exit Points provides High Potency High Potency Rigid Bicyclic Structure->High Potency Favorable Pharmacokinetics Favorable Pharmacokinetics Synthetic Accessibility->Favorable Pharmacokinetics Target Selectivity Target Selectivity ATP Mimicry->Target Selectivity Defined Vectorial Exit Points->Target Selectivity Clinically Approved Drugs Clinically Approved Drugs High Potency->Clinically Approved Drugs Target Selectivity->Clinically Approved Drugs Favorable Pharmacokinetics->Clinically Approved Drugs

Caption: Logical relationship of the quinazoline scaffold as a privileged structure.

Quantitative Inhibitory Properties of Key Quinazoline-Based Drugs

The following tables summarize the in vitro inhibitory activities of several FDA-approved quinazoline-based kinase inhibitors against their primary targets and relevant cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

DrugPrimary Target(s)IC50 (nM) - Kinase ActivityReference(s)
Gefitinib EGFR26 - 57[4]
Erlotinib EGFR2[5][6]
Lapatinib EGFR, HER210.2 (EGFR), 9.8 (HER2)[7]
Afatinib EGFR, HER2, ErbB40.5 (EGFR), 14 (HER2), 1 (ErbB4)[8]
Osimertinib EGFR (Exon 19 del), EGFR (L858R/T790M), EGFR (WT)12.92, 11.44, 493.8[2]
Vandetanib VEGFR2, EGFR, RET40 (VEGFR2), 500 (EGFR), 130 (RET)[9][10][11]
DrugCell LineIC50 (nM) - Cell ProliferationReference(s)
Gefitinib NR6W (EGFR overexpressing)57[4]
H3255 (EGFR mutant)3[12]
PC-9 (EGFR mutant)77.26[13]
Erlotinib HNS (Head and Neck)20[5]
DiFi (Colon)20[6]
A549 (NSCLC)>20,000[5]
Lapatinib BT474 (HER2 overexpressing)100[14][15]
UACC-812 (HER2 overexpressing)10[14]
Afatinib IMR-32 (Neuroblastoma)850[16]
SH-SY5Y (Neuroblastoma)570[16]
Osimertinib LoVo (EGFR Exon 19 del)12.92[2]
LoVo (EGFR L858R/T790M)11.44[2]
Vandetanib HUVEC (VEGFR stimulated)60[9]
HUVEC (EGFR stimulated)170[9]

Signaling Pathways Targeted by Quinazoline Kinase Inhibitors

Quinazoline-based inhibitors primarily target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Inhibition of these receptors disrupts downstream signaling cascades crucial for cancer cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The EGFR signaling pathway plays a pivotal role in regulating cell growth, survival, and differentiation.[13] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for various adaptor proteins and enzymes that initiate downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

The following diagram depicts the EGFR signaling pathway and the points of inhibition by quinazoline-based drugs.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR binds Grb2/SOS Grb2/SOS EGFR->Grb2/SOS recruits PI3K PI3K EGFR->PI3K activates Quinazoline Inhibitors Quinazoline Inhibitors Quinazoline Inhibitors->EGFR inhibit RAS RAS Grb2/SOS->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Transcription Factors Transcription Factors ERK->Transcription Factors activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates mTOR->Transcription Factors activates Gene Expression Gene Expression Transcription Factors->Gene Expression regulates Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival

Caption: EGFR signaling pathway and inhibition by quinazoline derivatives.

VEGFR Signaling Pathway

The VEGFR signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[7] Ligand binding to VEGFRs, primarily VEGFR2, triggers receptor dimerization and autophosphorylation, leading to the activation of downstream signaling molecules such as PLCγ, PI3K, and Src, which ultimately promote endothelial cell proliferation, migration, and survival.

The following diagram illustrates the VEGFR signaling pathway and the points of inhibition by quinazoline-based drugs like Vandetanib.

VEGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 binds PLCγ PLCγ VEGFR2->PLCγ activates PI3K PI3K VEGFR2->PI3K activates Src Src VEGFR2->Src activates Vandetanib Vandetanib Vandetanib->VEGFR2 inhibits DAG DAG PLCγ->DAG generates IP3 IP3 PLCγ->IP3 generates PKC PKC DAG->PKC activates RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK PKC->RAS/RAF/MEK/ERK activates Cell Proliferation Cell Proliferation RAS/RAF/MEK/ERK->Cell Proliferation AKT AKT PI3K->AKT activates eNOS eNOS AKT->eNOS activates Cell Survival Cell Survival eNOS->Cell Survival Cell Migration Cell Migration Src->Cell Migration

Caption: VEGFR signaling pathway and inhibition by Vandetanib.

Experimental Protocols

The characterization of quinazoline-based kinase inhibitors involves a variety of in vitro and cell-based assays. Below are representative protocols for key experiments.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase and is considered a gold standard for quantifying kinase activity.[17][18][19][20]

Workflow Diagram:

Radiometric_Kinase_Assay_Workflow Start Start Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Start->Prepare Kinase Reaction Mix Add Quinazoline Inhibitor Add Quinazoline Inhibitor Prepare Kinase Reaction Mix->Add Quinazoline Inhibitor Initiate Reaction with [γ-32P]ATP Initiate Reaction with [γ-32P]ATP Add Quinazoline Inhibitor->Initiate Reaction with [γ-32P]ATP Incubate Incubate Initiate Reaction with [γ-32P]ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Spot on Filter Paper Spot on Filter Paper Stop Reaction->Spot on Filter Paper Wash Filter Paper Wash Filter Paper Spot on Filter Paper->Wash Filter Paper Scintillation Counting Scintillation Counting Wash Filter Paper->Scintillation Counting Data Analysis (IC50) Data Analysis (IC50) Scintillation Counting->Data Analysis (IC50)

Caption: Workflow for a radiometric kinase inhibition assay.

Methodology:

  • Prepare Kinase Reaction Buffer: A typical buffer contains 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35.

  • Set up the Reaction: In a microplate, combine the kinase, a suitable substrate (e.g., a specific peptide), and varying concentrations of the quinazoline inhibitor.

  • Initiate the Kinase Reaction: Add a solution of [γ-32P]ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Stop the Reaction: Terminate the reaction by adding a stop solution, such as 3% phosphoric acid.

  • Filter Binding: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while the free [γ-32P]ATP will not.

  • Washing: Wash the filter papers multiple times with a wash solution (e.g., 0.75% phosphoric acid) to remove unbound [γ-32P]ATP.

  • Quantification: Measure the radioactivity on the filter papers using a scintillation counter.

  • Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Cell-Based Kinase Activity Assay (Western Blot for Phospho-Proteins)

This method assesses the ability of a quinazoline inhibitor to block the phosphorylation of a target kinase and its downstream substrates within a cellular context.[8][11][21][22]

Workflow Diagram:

Western_Blot_Workflow Start Start Cell Culture and Treatment Cell Culture and Treatment Start->Cell Culture and Treatment Cell Lysis Cell Lysis Cell Culture and Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Blocking Blocking Protein Transfer->Blocking Primary Antibody Incubation Primary Antibody Incubation Blocking->Primary Antibody Incubation Secondary Antibody Incubation Secondary Antibody Incubation Primary Antibody Incubation->Secondary Antibody Incubation Detection Detection Secondary Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Workflow for Western blot analysis of phosphoproteins.

Methodology:

  • Cell Culture and Treatment: Culture the desired cancer cell line to an appropriate confluency. Treat the cells with varying concentrations of the quinazoline inhibitor for a specified time. Include a positive control (e.g., ligand stimulation) and a negative control (vehicle).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method, such as the BCA assay.

  • SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein. Quantify the band intensities to determine the extent of phosphorylation inhibition.

Conclusion

The quinazoline scaffold has proven to be an exceptionally fruitful starting point for the development of targeted kinase inhibitors. Its inherent ability to mimic the adenine moiety of ATP, combined with its synthetic versatility, has allowed for the creation of highly potent and selective drugs that have revolutionized the treatment of various cancers. The continued exploration of novel quinazoline derivatives holds significant promise for overcoming drug resistance and expanding the arsenal of targeted therapies for a wide range of diseases.

References

The Evolving Landscape of Quinazoline Derivatives: A Technical Guide to Natural and Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold, a fused bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its derivatives, both from natural sources and synthetic pathways, exhibit a remarkable breadth of biological activities, leading to the development of several clinically successful drugs. This in-depth technical guide provides a comprehensive overview of natural and synthetic quinazoline derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the discovery and development of novel therapeutics.

Natural Quinazoline Alkaloids: Nature's Blueprint

Nature has provided a diverse array of quinazoline-containing alkaloids with significant pharmacological properties. These natural products have often served as the inspiration for the design and synthesis of novel therapeutic agents.

Table 1: Prominent Natural Quinazoline Alkaloids and Their Biological Activities

AlkaloidNatural Source(s)Key Biological Activities
Vasicine (Peganine) Adhatoda vasica, Peganum harmalaBronchodilator, expectorant, uterine stimulant, abortifacient, antioxidant, anti-inflammatory.[1][2][3]
Rutaecarpine Evodia rutaecarpaAnti-inflammatory, analgesic, anti-platelet, vasodilatory, cytotoxic, thermoregulatory.[4][5][6][7]
Febrifugine and Isofebrifugine Dichroa febrifugaAntimalarial.[8]

Synthetic Quinazoline Derivatives: A Universe of Therapeutic Potential

The synthetic versatility of the quinazoline core has enabled the generation of vast libraries of derivatives with a wide spectrum of pharmacological effects. This has led to the successful development of drugs targeting a range of diseases, most notably cancer.

Anticancer Activity

Quinazoline derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit key signaling pathways involved in tumor growth and proliferation.[9] A major target for many of these compounds is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.[10]

Table 2: Anticancer Activity of Selected Synthetic Quinazoline Derivatives

CompoundCancer Cell LineTarget/MechanismIC50 (µM)
Gefitinib HeLa (Cervical Cancer)EGFR Tyrosine Kinase Inhibitor4.3
MDA-MB-231 (Breast Cancer)28.3
Erlotinib HepG2 (Liver Cancer)EGFR Tyrosine Kinase Inhibitor25
MCF-7 (Breast Cancer)20
Compound 7b (meta-bromo substituted) MCF-7 (Breast Cancer)Not specified82.1
A549 (Lung Cancer)67.3
5637 (Bladder Cancer)51.4
Compound 22 (tubulin inhibitor) Various Human Cancer Cell LinesTubulin Polymerization Inhibitor0.4 - 2.7 nM
Compound 23 (DHFR inhibitor) PC-3, A549, MCF-7, A2780Dihydrofolate Reductase (DHFR) Inhibitor0.016 - 0.19

IC50 values are indicative and can vary based on experimental conditions.

Antimicrobial Activity

The quinazoline scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of pathogenic bacteria and fungi.

Table 3: Antimicrobial Activity of Selected Synthetic Quinazoline Derivatives

Compound ClassMicroorganismMIC (µg/mL)
Imidazo/Benzimidazo[1,2-c]quinazolines (e.g., 8ga, 8gc, 8gd) Escherichia coli, Pseudomonas putida, Salmonella typhi, Bacillus subtilis, Staphylococcus aureus4 - 8
Aspergillus niger, Candida albicans8 - 16
2-Substituted Quinazolines Methicillin-resistant Staphylococcus aureus (MRSA)<1.0
Pyrrolidine derivative 19 Pseudomonas aeruginosa150
Pyrrolidine derivative 16 Staphylococcus aureus500

MIC (Minimum Inhibitory Concentration) values represent the lowest concentration of a compound that inhibits visible growth of a microorganism.

Key Signaling Pathways Targeted by Quinazoline Derivatives

The therapeutic efficacy of many quinazoline derivatives stems from their ability to modulate specific signaling pathways that are dysregulated in disease states.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR Extracellular Domain Transmembrane Domain Tyrosine Kinase Domain EGF->EGFR:f0 Ligand Binding ADP ADP EGFR:f2->ADP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) EGFR:f2->Downstream Autophosphorylation & Activation Quinazoline Quinazoline Derivative Quinazoline->EGFR:f2 Inhibition ATP ATP ATP->EGFR:f2 Proliferation Cell Proliferation, Survival, Metastasis Downstream->Proliferation Signal Transduction

EGFR signaling and its inhibition.

NFkB_Signaling_Pathway cluster_stimuli Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1 IKK IKK Complex Stimuli->IKK Activation IkB IκB IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Quinazoline Quinazoline Derivative Quinazoline->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Inflammation Pro-inflammatory Gene Transcription DNA->Inflammation

NF-κB signaling and its inhibition.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a common class of quinazoline derivatives and for key biological assays used to evaluate their activity.

Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones

This protocol describes a general and widely used method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones starting from anthranilic acid.[8]

Materials:

  • Anthranilic acid

  • Appropriate acid chloride (e.g., benzoyl chloride)

  • Acetic anhydride

  • Primary amine (e.g., aniline)

  • Pyridine (optional, as a catalyst)

  • Ethanol

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for recrystallization (e.g., ethanol, ethyl acetate)

Procedure:

  • Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one:

    • In a round-bottom flask, dissolve anthranilic acid in a suitable solvent such as pyridine or dioxane.

    • Cool the mixture in an ice bath.

    • Slowly add the acid chloride dropwise with constant stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

    • Pour the reaction mixture into cold water and collect the precipitated N-acyl anthranilic acid by filtration.

    • Wash the solid with water and dry it.

    • Reflux the dried N-acyl anthranilic acid in acetic anhydride for 1-2 hours.

    • Cool the reaction mixture and collect the crystalline 2-substituted-4H-3,1-benzoxazin-4-one by filtration. Wash with cold ethanol and dry.

  • Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-one:

    • In a round-bottom flask, dissolve the 2-substituted-4H-3,1-benzoxazin-4-one in a suitable solvent like ethanol or glacial acetic acid.

    • Add the primary amine to the solution.

    • Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture. The product often precipitates out of the solution.

    • Collect the solid product by filtration.

    • Wash the product with cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure 2,3-disubstituted quinazolin-4(3H)-one.

    • Characterize the final product using techniques such as melting point determination, FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Synthesis_Workflow cluster_step1 Step 1: Benzoxazinone Formation cluster_step2 Step 2: Quinazolinone Formation Anthranilic_Acid Anthranilic Acid N_Acyl N-Acyl Anthranilic Acid Anthranilic_Acid->N_Acyl Acid_Chloride Acid Chloride Acid_Chloride->N_Acyl Benzoxazinone 2-Substituted-4H-3,1-benzoxazin-4-one N_Acyl->Benzoxazinone Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Benzoxazinone Quinazolinone 2,3-Disubstituted Quinazolin-4(3H)-one Benzoxazinone->Quinazolinone Primary_Amine Primary Amine Primary_Amine->Quinazolinone

Synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.
In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well microtiter plates

  • Test quinazoline derivatives dissolved in DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in fresh complete medium.

    • Determine the cell concentration using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test quinazoline derivatives in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the test wells) and a positive control (a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C in the dark. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This model is widely used to screen for the acute anti-inflammatory activity of new compounds.[10][11][12][13]

Materials:

  • Wistar or Sprague-Dawley rats (150-200 g)

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test quinazoline derivative

  • Reference drug (e.g., Indomethacin, 10 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer or digital calipers

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

    • Divide the animals into groups (n=6 per group):

      • Group I: Vehicle control

      • Group II: Reference drug (Indomethacin)

      • Group III, IV, etc.: Test quinazoline derivative at different doses

  • Drug Administration:

    • Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Paw Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume:

    • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to the initial paw volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [(Paw volume of control - Paw volume of treated) / Paw volume of control] x 100

    • Analyze the data statistically using appropriate tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

The quinazoline scaffold continues to be a privileged structure in medicinal chemistry, yielding a rich diversity of natural and synthetic compounds with a wide array of therapeutic applications. The ongoing exploration of this versatile heterocyclic system, coupled with a deeper understanding of its molecular targets and mechanisms of action, holds immense promise for the development of next-generation therapeutics to address unmet medical needs. This guide provides a foundational resource for researchers dedicated to advancing this exciting field of drug discovery.

References

Methodological & Application

Synthesis of 6-bromoquinazoline-4-carboxylic acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 6-bromoquinazoline-4-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The described method is a one-pot, three-component reaction utilizing 5-bromoisatin, an aldehyde, and ammonium acetate. This approach offers a potentially efficient and straightforward route to the target compound. Included are detailed experimental procedures, data presentation in tabular format, and process diagrams to ensure clarity and reproducibility.

Introduction

Quinazoline-4-carboxylic acid and its derivatives are important scaffolds in the development of novel therapeutic agents, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 6-position can significantly influence the pharmacological properties of the molecule, making this compound a key intermediate for library synthesis and lead optimization in drug discovery programs. This document outlines a robust synthetic protocol for the preparation of this compound.

Overview of the Synthetic Pathway

The synthesis of this compound can be achieved through a one-pot, three-component condensation reaction. This method involves the reaction of 5-bromoisatin, which serves as the precursor for the quinazoline ring, with an aldehyde and ammonium acetate, which provides the remaining carbon and nitrogen atoms to complete the heterocyclic system. The reaction proceeds through the in-situ formation of (2-amino-5-bromophenyl)-oxo-acetic acid sodium salt from the hydrolysis of 5-bromoisatin.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 5-Bromoisatin 5-Bromoisatin One-pot Synthesis One-pot Synthesis 5-Bromoisatin->One-pot Synthesis Aldehyde Aldehyde Aldehyde->One-pot Synthesis Ammonium Acetate Ammonium Acetate Ammonium Acetate->One-pot Synthesis This compound This compound One-pot Synthesis->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar quinazoline-4-carboxylic acid derivatives.[1][2]

3.1. Materials and Reagents

ReagentGradeSupplier
5-Bromoisatin≥98%Commercially Available
Formaldehyde (or other simple aldehyde)Reagent GradeCommercially Available
Ammonium Acetate≥98%Commercially Available
Sodium HydroxideReagent GradeCommercially Available
Hydrochloric Acid (concentrated)Reagent GradeCommercially Available
EthanolAnhydrousCommercially Available
Deionized Water--

3.2. Equipment

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Standard laboratory glassware

3.3. Reaction Procedure

  • Hydrolysis of 5-Bromoisatin: In a round-bottom flask, dissolve 5-bromoisatin (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq) with stirring.

  • Addition of Reagents: To this solution, add ammonium acetate (3.0 eq) and the selected aldehyde (e.g., formaldehyde, 1.1 eq).

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Acidify the mixture to a pH of approximately 3-4 with concentrated hydrochloric acid. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove impurities.

  • Drying: Dry the purified this compound in a vacuum oven.

Experimental_Workflow A 1. Dissolve 5-Bromoisatin in NaOH(aq) B 2. Add Ammonium Acetate and Aldehyde A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Cool to Room Temperature C->D E 5. Acidify with HCl to pH 3-4 D->E F 6. Filter the Precipitate E->F G 7. Wash with Water and Ethanol F->G H 8. Dry under Vacuum G->H I Product: This compound H->I

Caption: Experimental workflow for the synthesis.

Data and Characterization

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Expected Analytical Data

AnalysisExpected Result
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
¹H NMR Peaks corresponding to the quinazoline core protons and the carboxylic acid proton. The aromatic region should show splitting patterns consistent with a 6-bromo substitution.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carboxyl carbon.
Mass Spectrometry Molecular ion peak corresponding to the exact mass of C₉H₅BrN₂O₂.
Purity (by HPLC) ≥95%

Table 2: Representative Yields for Similar Syntheses

Starting IsatinAldehydeYield (%)Reference
IsatinBenzaldehydeNot specified[2]
Isatin4-chlorobenzaldehydeNot specified[1]

Note: The yield for the synthesis of this compound is expected to be comparable and should be determined experimentally.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • 5-Bromoisatin and concentrated acids are corrosive and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reactionExtend the reaction time and ensure the temperature is maintained at reflux.
Incorrect pH for precipitationCarefully adjust the pH to the optimal range for precipitation.
Impure product Inadequate washingEnsure thorough washing of the crude product with cold solvents.
Side reactionsConsider purification by recrystallization from a suitable solvent system (e.g., ethanol/water).

Conclusion

The described one-pot, three-component synthesis provides a practical and potentially efficient method for the preparation of this compound. This protocol offers a solid foundation for researchers to produce this key intermediate for applications in medicinal chemistry and drug development. Experimental validation and optimization may be required to achieve the desired yield and purity for specific research needs.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of quinazoline and its derivatives using microwave-assisted organic synthesis (MAOS). This technique offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often, enhanced purity of the final products.[1][2][3] The protocols outlined below are based on established literature and are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction to Microwave-Assisted Synthesis of Quinazolines

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[4][5][6] These compounds have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5][7] The quinazoline scaffold is a key pharmacophore in several approved drugs, particularly in oncology, where they function as tyrosine kinase inhibitors.[8][9]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and eco-friendly technology in synthetic chemistry.[3][10] By utilizing microwave irradiation, chemical reactions can be accelerated from hours to minutes, often with higher yields and cleaner reaction profiles compared to conventional heating methods.[2][11][12] This is attributed to the efficient and uniform heating of the reaction mixture through direct interaction with polar molecules.[3]

Key Advantages of Microwave Synthesis:

  • Rapid Reaction Times: Significant reduction in synthesis time.[1][2]

  • Higher Yields: Often results in improved product yields.[2]

  • Greener Chemistry: Reduced energy consumption and potential for solvent-free reactions.[1][3][10]

  • Improved Purity: Cleaner reactions with fewer by-products.[2]

Experimental Protocols

This section details several protocols for the microwave-assisted synthesis of quinazoline derivatives, starting from common precursors.

Protocol 1: One-Pot Synthesis from 2-Aminobenzonitrile, an Aldehyde, and an Amine

This protocol describes a versatile one-pot, three-component reaction to synthesize 4-aminoquinazoline derivatives.

Reaction Scheme: Starting Materials: 2-Aminobenzonitrile, various aldehydes, and various amines. Product: 2,4-disubstituted quinazolines.

Materials:

  • 2-Aminobenzonitrile

  • Substituted aldehyde (e.g., Benzaldehyde)

  • Substituted amine (e.g., Aniline)

  • Solvent (e.g., DMF, Toluene, or solvent-free)

  • Catalyst (e.g., Lewis acids like ZnCl₂, TMSOTf, or catalyst-free)[1]

  • Microwave reactor vials (10 mL) with stir bars

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.0 mmol), the selected aldehyde (1.0 mmol), and the chosen amine (1.2 mmol).

  • If using a solvent, add 3-5 mL of the desired solvent (e.g., DMF). For solvent-free conditions, proceed without adding any solvent.[8]

  • If a catalyst is required, add the catalyst (e.g., ZnCl₂ - 10 mol%).

  • Seal the vial with a cap.

  • Place the vial in the cavity of the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 5-20 minutes). Power can be set, for instance, at 300 W.[1][8]

  • After the reaction is complete, cool the vial to room temperature.

  • Quench the reaction mixture with cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure quinazoline derivative.

Protocol 2: Synthesis from Anthranilic Acid and Formamide (Niementowski Reaction)

This protocol is a microwave-assisted adaptation of the classic Niementowski reaction for the synthesis of quinazolin-4(3H)-ones.[1][2]

Reaction Scheme: Starting Materials: Anthranilic acid and Formamide. Product: Quinazolin-4(3H)-one.

Materials:

  • Anthranilic acid

  • Formamide

  • Microwave reactor vials (10 mL)

  • Domestic or dedicated microwave oven

Procedure:

  • In a microwave-safe open beaker or vial, mix anthranilic acid (1.0 mmol) and formamide (5.0 mmol).

  • Place the vessel in the center of the microwave oven.

  • Irradiate the mixture for a short period (e.g., 2-5 minutes) at a moderate power level (e.g., 300-600 W).[8] The reaction is often performed under solvent-free conditions.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add cold water to the residue to precipitate the product.

  • Filter the solid, wash with cold water, and dry to afford the quinazolin-4(3H)-one.

  • Further purification can be achieved by recrystallization from ethanol.

Protocol 3: Synthesis of 2,4-Disubstituted Quinazolines from 2-Aminoaryl Ketones

This method provides a route to quinazolines through the cyclocondensation of 2-aminoaryl ketones with nitriles or aldehydes.

Reaction Scheme: Starting Materials: 2-Aminoaryl ketone, Nitrile or Aldehyde. Product: 2,4-disubstituted quinazoline.

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone)

  • Nitrile (e.g., Benzonitrile) or Aldehyde (e.g., Benzaldehyde)

  • Catalyst (e.g., TMSOTf for nitriles, ZnCl₂ for aldehydes)[1]

  • Solvent (e.g., Toluene) or solvent-free

  • Microwave reactor vials (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave vial, combine the 2-aminoaryl ketone (1.0 mmol) and the nitrile (1.2 mmol) or aldehyde (1.1 mmol).

  • Add the catalyst (e.g., TMSOTf, 10 mol%) and solvent (e.g., Toluene, 3 mL), if applicable.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a specified temperature (e.g., 130-160 °C) for the required time (e.g., 10-30 minutes).[13]

  • After cooling, dilute the reaction mixture with an organic solvent and wash with a saturated sodium bicarbonate solution and brine.

  • Dry the organic phase, concentrate, and purify the product by column chromatography.

Data Presentation

The following tables summarize representative quantitative data from the literature for the microwave-assisted synthesis of quinazoline derivatives.

Table 1: One-Pot Synthesis of 2,4-Disubstituted Quinazolines

EntryStarting MaterialsCatalystSolventTemp (°C)Time (min)Yield (%)Reference
12-aminobenzonitrile, benzaldehyde, anilineNoneDMF1201092Adapted from[1]
22-aminobenzonitrile, 4-chlorobenzaldehyde, 4-methoxyanilineNoneDMF1201588Adapted from[1]
32-amino-5-bromobenzonitrile, benzaldehyde, benzylamineNoneSolvent-free140895Adapted from[8]
42-aminobenzonitrile, cyclohexanecarbaldehyde, piperidineZnCl₂Toluene1302085Adapted from[1]

Table 2: Microwave-Assisted Niementowski Reaction

EntryStarting MaterialsCatalystSolventPower (W)Time (min)Yield (%)Reference
1Anthranilic acid, FormamideNoneSolvent-free450390Adapted from[2]
25-Bromoanthranilic acid, FormamideNoneSolvent-free450487Adapted from[2]
3Anthranilic acid, N-methylformamideNoneSolvent-free300585Adapted from[2]

Table 3: Synthesis from 2-Aminoaryl Ketones

EntryStarting MaterialsCatalystSolventTemp (°C)Time (min)Yield (%)Reference
12-aminobenzophenone, benzonitrileTMSOTfSolvent-free1501591Adapted from[1]
22-amino-5-chlorobenzophenone, acetonitrileTMSOTfSolvent-free1502085Adapted from[1]
32-aminoacetophenone, benzaldehydeZnCl₂Toluene1403078Adapted from[1]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the microwave-assisted synthesis of quinazoline derivatives.

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up and Purification A Select Starting Materials (e.g., 2-aminobenzonitrile, aldehyde, amine) B Add Reactants, Solvent, and Catalyst to Microwave Vial A->B C Seal Vial B->C D Place Vial in Microwave Synthesizer C->D E Set Parameters (Temp, Time, Power) D->E F Initiate Microwave Irradiation E->F G Cool Reaction Mixture F->G H Quench and Extract Product G->H I Dry and Concentrate H->I J Purify Product (Chromatography/ Recrystallization) I->J K Characterize Pure Product (NMR, MS) J->K

Caption: General workflow for microwave-assisted quinazoline synthesis.

Signaling Pathway Inhibition by Quinazoline Derivatives

Many quinazoline derivatives exert their biological effects by inhibiting specific signaling pathways involved in cell proliferation and inflammation. For instance, some derivatives are known to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in many cancers.[8][9] Others can modulate inflammatory responses by targeting pathways like the IL-4/IL-13-STAT6 axis.[14]

G cluster_cell Cell Membrane cluster_cyto Cytoplasm cluster_nuc Nucleus EGFR EGFR RAS RAS EGFR->RAS IL4R IL-4R / IL-13R JAK JAK IL4R->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation STAT6 STAT6 JAK->STAT6 pSTAT6 p-STAT6 STAT6->pSTAT6 Inflammation Gene Transcription (Inflammation) pSTAT6->Inflammation Quinazoline_EGFR Quinazoline Derivative (e.g., Gefitinib) Quinazoline_EGFR->EGFR Quinazoline_STAT6 Quinazoline Derivative (e.g., SH-340) Quinazoline_STAT6->STAT6

Caption: Inhibition of EGFR and STAT6 signaling by quinazolines.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromoquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 6-bromoquinazoline. This versatile building block is a key intermediate in the synthesis of a wide range of functionalized quinazolines, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. This document outlines methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds at the 6-position of the quinazoline core.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, allowing for the efficient and selective formation of new bonds. For heteroaromatic compounds like 6-bromoquinazoline, these reactions provide a direct route to introduce diverse substituents, which is invaluable for structure-activity relationship (SAR) studies in drug discovery. The quinazoline moiety is a core component of various approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

General Workflow for Palladium-Catalyzed Cross-Coupling

A typical experimental workflow for a palladium-catalyzed cross-coupling reaction is depicted below. The key steps involve the careful assembly of reactants under an inert atmosphere, followed by heating and subsequent purification of the desired product.

G reagents Combine 6-Bromoquinazoline, Coupling Partner, Catalyst, Ligand, Base inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) reagents->inert solvent Add Anhydrous, Degassed Solvent inert->solvent reaction Heat Reaction Mixture (Stirring for specified time) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Characterize Final Product (NMR, MS) purification->product

Figure 1: General experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 6-Arylquinazolines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron species (boronic acid or ester) and an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.

Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_legend Legend pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)Br pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_intermediate L₂Pd(II)(Ar)R pd_complex->pd_intermediate [R-B(OH)₃]⁻ transmetalation Transmetalation (Base) boronic_acid R-B(OH)₂ boronic_acid->pd_complex pd_intermediate->pd0 product Ar-R pd_intermediate->product reductive_elimination Reductive Elimination Ar Quinazoline Ring R Coupling Partner Buchwald_Hartwig_Cycle cluster_legend Legend pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)Br pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_amido L₂Pd(II)(Ar)(NR₂) pd_complex->pd_amido Base amine_coordination Amine Coordination amine R₂NH amine->pd_complex pd_amido->pd0 product Ar-NR₂ pd_amido->product reductive_elimination Reductive Elimination Ar Quinazoline Ring R₂NH Amine Sonogashira_Cycle cluster_copper Copper Cycle cluster_legend Legend pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)Br pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_intermediate L₂Pd(II)(Ar)(C≡C-R) pd_complex->pd_intermediate transmetalation Transmetalation cu_acetylide Cu-C≡C-R cu_acetylide->pd_complex pd_intermediate->pd0 product Ar-C≡C-R pd_intermediate->product reductive_elimination Reductive Elimination alkyne H-C≡C-R alkyne->cu_acetylide Base cu_catalyst Cu(I) cu_catalyst->alkyne Ar Quinazoline Ring R Alkyne Substituent Heck_Cycle cluster_legend Legend pd0 Pd(0)L₂ pd_complex L₂Pd(II)(Ar)Br pd0->pd_complex Ar-Br oxidative_addition Oxidative Addition pd_alkyl L₂Pd(II)-Alkyl pd_complex->pd_alkyl migratory_insertion Migratory Insertion alkene Alkene alkene->pd_complex product_complex Product Complex pd_alkyl->product_complex beta_hydride_elimination β-Hydride Elimination product Ar-Alkene product_complex->product pd_hydride L₂Pd(II)(H)Br product_complex->pd_hydride pd_hydride->pd0 Base Ar Quinazoline Ring

Application Notes and Protocols for 6-Bromoquinazoline-4-Carboxylic Acid Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the use of quinazoline derivatives, specifically focusing on a substituted analog of 6-bromoquinazoline-4-carboxylic acid, as a kinase inhibitor. Due to a greater availability of public data, these notes center on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (herein referred to as Compound 6e, following the nomenclature from cited research), a potent and selective inhibitor of Aurora A kinase.[1][2][3][4][5] These protocols are intended to guide researchers in the evaluation of this and similar compounds for their potential as therapeutic agents.

Aurora A kinase is a key regulator of mitotic events, and its overexpression is implicated in various cancers, making it a prime target for anti-cancer drug development. Compound 6e has been shown to induce cell cycle arrest and apoptosis in cancer cell lines, highlighting its therapeutic potential.[1][2][3][4]

Data Presentation

Kinase Inhibition Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window. Compound 6e was evaluated for its inhibitory activity against a panel of 14 kinases at a concentration of 10 µM. The results demonstrate a notable selectivity for Aurora A kinase.[5]

Kinase TargetActivity % at 10 µM
Aurora A 48.22
Aurora B>83
CDK1/CycB>83
CDK2/CycA>83
CDK5/p25>83
CDK7/CycH/MAT1>83
CDK9/CycT1>83
EGFR>83
FLT3>83
GSK3β>83
PLK1>83
Tie2/TEK>83
VEGFR2>83
FGFR1>83

Table 1: Kinase selectivity panel for Compound 6e. Data represents the remaining kinase activity in the presence of 10 µM of the inhibitor.[5]

Cellular Activity

Compound 6e has demonstrated cytotoxic effects on human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined in two different cell lines after 72 hours of treatment.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer168.78[1][4]
T-24Bladder Cancer257.87[4]

Table 2: Cytotoxicity of Compound 6e on human cancer cell lines.

Signaling Pathways and Experimental Workflows

Aurora A Kinase Signaling Pathway

Aurora A is a serine/threonine kinase that plays a crucial role in cell division. Its activation and subsequent phosphorylation of downstream targets are essential for centrosome maturation, mitotic entry, and the formation of the bipolar spindle. Inhibition of Aurora A disrupts these processes, leading to mitotic arrest and ultimately, apoptosis.

AuroraA_Pathway Aurora A Kinase Signaling Pathway cluster_upstream Upstream Activation cluster_auroraA Aurora A Kinase cluster_downstream Downstream Effects cluster_cellular_outcomes Cellular Outcomes Cdk1/CyclinB Cdk1/CyclinB AuroraA Aurora A Cdk1/CyclinB->AuroraA Activates TPX2 TPX2 TPX2->AuroraA Activates Bora Bora Bora->AuroraA Activates PLK1 PLK1 AuroraA->PLK1 Phosphorylates TACC3 TACC3 AuroraA->TACC3 Phosphorylates HistoneH3 HistoneH3 AuroraA->HistoneH3 Phosphorylates p53 p53 AuroraA->p53 Inhibits MitoticArrest Mitotic Arrest AuroraA->MitoticArrest CentrosomeMaturation Centrosome Maturation PLK1->CentrosomeMaturation SpindleAssembly Bipolar Spindle Assembly TACC3->SpindleAssembly HistoneH3->SpindleAssembly Apoptosis Apoptosis MitoticArrest->Apoptosis Compound6e Compound 6e Compound6e->AuroraA Inhibits

Caption: Simplified Aurora A signaling pathway and the inhibitory action of Compound 6e.

Experimental Workflow for Kinase Inhibitor Evaluation

The evaluation of a potential kinase inhibitor typically follows a multi-step process, from in vitro enzymatic assays to cell-based functional assays.

Experimental_Workflow Kinase Inhibitor Evaluation Workflow Start Start KinaseAssay In Vitro Kinase Assay (IC50 Determination) Start->KinaseAssay Selectivity Kinase Selectivity Panel KinaseAssay->Selectivity Cytotoxicity Cell-Based Cytotoxicity (MTT Assay) Selectivity->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Apoptosis Apoptosis Assay (Flow Cytometry) CellCycle->Apoptosis End End Apoptosis->End

Caption: A typical workflow for characterizing a novel kinase inhibitor.

Experimental Protocols

Protocol 1: In Vitro Aurora A Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Aurora A kinase using a luminescence-based assay that quantifies ADP production.

Materials:

  • Recombinant human Aurora A kinase

  • Kinase substrate (e.g., Kemptide)

  • ATP solution

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)

  • Compound 6e stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of Compound 6e in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of a white plate.

    • Add 5 µL of a master mix containing kinase assay buffer, ATP, and the kinase substrate to each well.

    • To initiate the kinase reaction, add 2.5 µL of diluted Aurora A kinase to each well, except for the "no enzyme" control wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

This protocol is for assessing the effect of Compound 6e on the viability of MCF-7 cells.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Compound 6e

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of Compound 6e in complete medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-treated wells as a control.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in MCF-7 cells treated with Compound 6e using propidium iodide (PI) staining.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • Compound 6e

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates and allow them to attach overnight. Treat the cells with Compound 6e at its IC50 concentration (168.78 µM) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Adherent cells can be detached using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Protocol 4: Apoptosis Assay by Flow Cytometry

This protocol is for the detection of apoptosis in Compound 6e-treated MCF-7 cells using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • MCF-7 cells

  • Complete growth medium

  • Compound 6e

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed MCF-7 cells in 6-well plates. Treat the cells with Compound 6e at its IC50 concentration for 24 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Flow Cytometry: Analyze the cells by flow cytometry within 1 hour of staining.

  • Data Analysis: Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

References

Application of Quinazoline Derivatives in Cancer Cell Line Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry, particularly in the development of novel anticancer agents. The quinazoline scaffold is a key pharmacophore found in several FDA-approved drugs for cancer therapy, such as gefitinib, erlotinib, and lapatinib.[1][2][3] These compounds primarily exert their anticancer effects by inhibiting protein kinases, inducing apoptosis, and causing cell cycle arrest in various cancer cell lines.[4][5][6] This document provides a detailed overview of the application of quinazoline derivatives in cancer cell line studies, including quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visual representations of key signaling pathways and workflows.

Mechanisms of Action of Quinazoline Derivatives in Cancer Cells

Quinazoline derivatives employ a variety of mechanisms to inhibit cancer cell growth and proliferation. The most extensively studied mechanisms include:

  • Inhibition of Protein Kinases: A primary mode of action for many quinazoline derivatives is the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate cell growth, proliferation, and survival.[4][5] A significant target is the Epidermal Growth Factor Receptor (EGFR), a transmembrane tyrosine kinase that is often overexpressed or mutated in various cancers.[1][2][7] Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling cascades like the PI3K/Akt/mTOR pathway.[1][4] Some derivatives also exhibit inhibitory activity against other kinases like VEGFR, highlighting their potential as multi-targeted agents.[8]

  • Induction of Apoptosis: Numerous studies have demonstrated the ability of quinazoline derivatives to induce programmed cell death, or apoptosis, in cancer cells.[4][6][9] This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways. For instance, some derivatives have been shown to cause the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and downstream effector caspases like caspase-3/7.[4] The activation of caspase-8, a key initiator of the extrinsic pathway, has also been reported.[4] Apoptosis induction is a desirable characteristic for anticancer drugs as it leads to the selective elimination of cancer cells.

  • Cell Cycle Arrest: Quinazoline derivatives can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[6][9][10] The most commonly observed effect is cell cycle arrest at the G2/M phase.[6][10] This is often associated with the modulation of key cell cycle regulatory proteins. By arresting the cell cycle, these compounds can inhibit tumor growth and provide a window for other therapeutic interventions.

  • Tubulin Polymerization Inhibition: Some quinazoline derivatives have been found to interfere with the dynamics of microtubules by inhibiting tubulin polymerization.[4][11] Microtubules are essential components of the cytoskeleton and are critical for cell division, migration, and intracellular transport. By disrupting microtubule function, these compounds can induce mitotic arrest and subsequent apoptosis in cancer cells.[11]

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various quinazoline derivatives against a range of human cancer cell lines, as reported in the literature. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: IC50 Values (in µM) of Selected Quinazoline Derivatives Against Various Cancer Cell Lines

Quinazoline DerivativeCancer Cell LineCancer TypeIC50 (µM)Reference
2,4-dibenzylaminoquinazoline (JRF12)MDA-MB-231Breast15.5[9]
HT-29Colon12.5[9]
T-24Bladder10.5[9]
Gefitinib Analogue (Compound 17)MiaPaCa2Pancreatic1.32[5]
4-anilinoquinazoline derivative (Compound 15)A549Lung0.77 (hypoxia)[5]
HT-29Colon1.13 (hypoxia)[5]
Quinazoline-fused Pyrimidine Hybrid (Compound 6a-6n range)SW-480Colon2.3 - 176.5[1]
A549Lung2.3 - 176.5[1]
MCF-7Breast2.3 - 176.5[1]
Quinazolinone Schiff Base (Compound 30)MCF-7BreastSubstantial Inhibition[4]
Quinazolinone Schiff Base (Compound 31)MCF-7BreastSubstantial Inhibition[4]
Morpholine substituted quinazoline (Compound AK-3)A549LungSignificant Activity[12]
MCF-7BreastSignificant Activity[12]
SHSY-5YNeuroblastomaSignificant Activity[12]
Morpholine substituted quinazoline (Compound AK-10)A549LungSignificant Activity[12]
MCF-7BreastSignificant Activity[12]
SHSY-5YNeuroblastomaSignificant Activity[12]
04NB-03Hepatocellular Carcinoma CellsLiverPotent Activity[10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer effects of quinazoline derivatives in cell line studies.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[14]

Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[15] The optimal cell number should be determined for each cell line to ensure the absorbance values fall within the linear range of the assay.[15]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow the cells to attach.[16]

  • Compound Treatment:

    • Prepare a series of dilutions of the quinazoline derivative in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[14][15]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][16]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm.[16] A reference wavelength of 650 nm can be used to subtract background absorbance.[16]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay is used to detect and quantify apoptotic cells.[17][18]

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.[17]

Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat them with the quinazoline derivative at the desired concentrations for the specified time.

  • Cell Harvesting:

    • Collect both the floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant.

    • Wash the cells twice with cold 1X PBS by centrifugation at 670 x g for 5 minutes at room temperature.[17][18]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution. Gently vortex the tube.

    • Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells immediately (within 1 hour) by flow cytometry.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and quadrants.

  • Data Interpretation:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Western Blot Analysis

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[19][20]

Principle: Proteins from a cell lysate are separated based on their molecular weight by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose), which is then probed with a primary antibody specific to the target protein. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a substrate that reacts with the enzyme is added to produce a detectable signal (chemiluminescence or fluorescence).[20]

Protocol:

  • Protein Extraction:

    • Treat cells with the quinazoline derivative as required.

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteins.[21]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.[21]

  • SDS-PAGE:

    • Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[21]

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[22]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.[19][22]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20][21]

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[21][22]

    • Wash the membrane three times with TBST for 10 minutes each.[21]

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Wash the membrane three times with TBST for 10 minutes each.[21]

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.[21]

    • Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).[19][21]

Visualizations

Signaling Pathway Diagram

Quinazoline_EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Quinazoline Quinazoline Derivative Quinazoline->EGFR Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Cell-Based Assays cluster_analysis Data Analysis Start Start: Cancer Cell Lines Treatment Treat with Quinazoline Derivatives (various conc.) Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT MTT Assay (Cell Viability) Incubation->MTT Flow_Cytometry Flow Cytometry (Apoptosis) Incubation->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Incubation->Western_Blot IC50 Determine IC50 Values MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quant Protein_Levels Analyze Protein Levels Western_Blot->Protein_Levels End Conclusion: Mechanism of Action IC50->End Apoptosis_Quant->End Protein_Levels->End

Caption: General workflow for evaluating quinazoline derivatives in cancer cell lines.

References

Application Notes and Protocols for the Doebner Reaction in the Synthesis of Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Doebner reaction, first reported by Oscar Doebner in 1887, is a versatile and powerful method for the synthesis of quinoline-4-carboxylic acids.[1][2] This three-component reaction involves the condensation of an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid, offering a direct route to a wide array of substituted quinolines.[2][3] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4][5][6] Consequently, the Doebner reaction is of significant interest to researchers in drug discovery and development.[7]

While the classical Doebner reaction is effective, it can be associated with low yields, particularly when utilizing anilines bearing electron-withdrawing groups.[1] This has spurred research into modified and optimized protocols to enhance yields and broaden the substrate scope.[1] This document provides detailed application notes and experimental protocols for the synthesis of quinoline-4-carboxylic acids via the Doebner reaction, with a focus on both traditional and modern, more efficient methodologies.

Applications in Drug Development

Quinoline-4-carboxylic acid derivatives are pivotal in the development of novel therapeutic agents due to their diverse pharmacological activities.[5] A notable application is in cancer therapy, where these compounds have been investigated as inhibitors of key signaling pathways. For instance, certain quinoline-4-carboxylic acid derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3] The constitutive activation of STAT3 is a characteristic of many human cancers, promoting cell proliferation, survival, and metastasis.[3] By inhibiting STAT3, these quinoline derivatives present a promising avenue for the development of targeted anticancer drugs.[3]

Another significant application is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, which is crucial for cell proliferation.[8][9] Potent quinoline-based inhibitors of DHODH have been developed, demonstrating the therapeutic potential of this scaffold in treating diseases characterized by rapid cell proliferation, such as cancer and autoimmune disorders.[8][9]

Reaction Mechanism and Workflow

The mechanism of the Doebner reaction is believed to commence with the condensation of the aniline and aldehyde to form an N-arylimine (Schiff base).[1] Concurrently, pyruvic acid tautomerizes to its enol form. A subsequent Michael-type addition of the enol of pyruvic acid to the imine, followed by an intramolecular electrophilic cyclization onto the aromatic ring, leads to a dihydroquinoline intermediate. This intermediate is then oxidized to the final aromatic quinoline-4-carboxylic acid product.[1]

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline SchiffBase Schiff Base (N-Arylimine) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid Enol Enol of Pyruvic Acid PyruvicAcid->Enol Tautomerization MichaelAdduct Michael Adduct SchiffBase->MichaelAdduct Enol->MichaelAdduct Michael Addition Dihydroquinoline 1,2-Dihydroquinoline Intermediate MichaelAdduct->Dihydroquinoline Cyclization Product Quinoline-4-Carboxylic Acid Dihydroquinoline->Product Oxidation - H₂O

Proposed mechanism of the Doebner reaction.

The general experimental workflow for the Doebner reaction is a one-pot, three-component synthesis.[3] The process involves the sequential addition of the reactants to a suitable solvent, followed by heating and subsequent work-up and purification of the product.

Doebner_Workflow Reactants 1. Mix Aniline, Aldehyde, & Pyruvic Acid in Solvent Heating 2. Heat the Reaction Mixture Reactants->Heating Workup 3. Reaction Work-up (e.g., Extraction, Washing) Heating->Workup Purification 4. Purification (e.g., Crystallization, Chromatography) Workup->Purification Product Final Product: Quinoline-4-Carboxylic Acid Purification->Product

General experimental workflow for the Doebner reaction.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model Doebner Reaction

The following table summarizes the optimization of reaction conditions for the synthesis of 2-(p-tolyl)quinoline-4-carboxylic acid from 4-methylbenzaldehyde, aniline, and sodium pyruvate.[10]

EntryAcid CatalystSolventTime (h)Temperature (°C)Yield (%)
1-Ethanol128028
2p-TSAEthanol35060
3p-TSAWater35045
4p-TSAEthylene glycol35070
5p-TSAEthylene glycol/water (2:1)35085
6Acetic AcidEthylene glycol/water (2:1)35030
7FeCl₃Ethylene glycol/water (2:1)35017

Data adapted from a green multicomponent approach to the Doebner reaction.[10]

Table 2: Substrate Scope of the Modified Doebner Hydrogen-Transfer Reaction

This table illustrates the substrate scope of a modified Doebner reaction, demonstrating its efficacy with various substituted anilines and aldehydes.[5]

EntryAnilineAldehydeProductYield (%)
14-TrifluoromethoxyanilineBenzaldehyde2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid82
24-ChloroanilineBenzaldehyde6-Chloro-2-phenylquinoline-4-carboxylic acid75
34-BromoanilineBenzaldehyde6-Bromo-2-phenylquinoline-4-carboxylic acid78
4Aniline4-Methoxybenzaldehyde2-(4-Methoxyphenyl)quinoline-4-carboxylic acid85
54-MethoxyanilineBenzaldehyde6-Methoxy-2-phenylquinoline-4-carboxylic acid90
64-MethylanilineBenzaldehyde6-Methyl-2-phenylquinoline-4-carboxylic acid88

Data adapted from a study on the Doebner hydrogen-transfer reaction for the synthesis of substituted quinolines.[5]

Experimental Protocols

Protocol 1: Modified Doebner Hydrogen-Transfer Reaction for Anilines with Electron-Withdrawing Groups

This protocol is adapted from a reported hydrogen-transfer protocol and is particularly effective for anilines possessing electron-withdrawing groups.[3][5]

Materials:

  • Substituted aniline (1.8 mmol)

  • Substituted aldehyde (2.0 mmol)

  • Pyruvic acid (0.6 mmol)

  • BF₃·OEt₂ or BF₃·THF (0.5 equiv)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL). At room temperature, add BF₃·OEt₂ or BF₃·THF (0.5 equiv) to the solution.

  • Initial Heating: Stir the reaction mixture at 65 °C for 1 hour.[3]

  • Addition of Pyruvic Acid: Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL). Add this solution dropwise to the reaction mixture.[3]

  • Reaction: Continue to stir the reaction mixture at 65 °C for 20 hours.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the aqueous layer and extract it with EtOAc.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude product can be further purified by crystallization or column chromatography as needed.

Protocol 2: Green Multicomponent Doebner Reaction using p-TSA

This protocol outlines an environmentally benign approach using a p-toluenesulfonic acid (p-TSA) catalyst in a water and ethylene glycol solvent system.[10]

Materials:

  • Substituted arylamine (1.0 mmol)

  • Substituted aryl aldehyde (1.0 mmol)

  • Sodium pyruvate (1.2 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.5 equiv)

  • Ethylene glycol

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask, add the substituted arylamine (1.0 mmol), substituted aryl aldehyde (1.0 mmol), and p-TSA (0.5 equiv) to ethylene glycol (10 mL).

  • Addition of Pyruvate: Prepare a solution of sodium pyruvate (1.2 mmol) in deionized water. Add this solution dropwise to the reaction mixture at 50°C.

  • Reaction: Stir the reaction mixture at 50°C for approximately 3 to 3.5 hours.[10] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion of the reaction, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water.

    • The precipitated solid product is collected by filtration.

  • Purification:

    • Wash the solid product with cold water.

    • The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoline-4-carboxylic acid. An 85% yield was achieved for the model reaction under these optimized conditions.[10]

References

Application Notes and Protocols: Functionalization of the Quinazoline Ring at the 6-Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic methodologies for the functionalization of the quinazoline ring at the 6-position, a critical modification in the development of targeted therapeutics. The protocols outlined below are based on established literature and are intended to serve as a guide for researchers in organic synthesis and medicinal chemistry.

Introduction

The quinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, including several approved anticancer drugs.[1][2][3] Functionalization at the 6-position of the quinazoline ring has been shown to be particularly important for modulating the potency and selectivity of these compounds as inhibitors of key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathways.[4][5][6][7] This document details common and effective methods for introducing diverse substituents at this position, including transition metal-catalyzed cross-coupling reactions and C-H functionalization.

Key Synthetic Methodologies

The primary strategies for functionalizing the 6-position of the quinazoline ring involve the use of a pre-functionalized quinazoline, typically bearing a halogen at the 6-position (e.g., 6-bromo or 6-chloroquinazoline), which can then undergo various cross-coupling reactions. Direct C-H functionalization at the 6-position is also an emerging and powerful technique.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, enabling the introduction of aryl and heteroaryl substituents at the 6-position.[8]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 6-Bromoquinazoline

  • Reaction Setup: In a dry reaction vessel, combine 6-bromoquinazoline (1.0 equiv.), the desired aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv.).

  • Catalyst and Ligand: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equiv.) or a combination of a palladium source like palladium(II) acetate (Pd(OAc)₂) and a suitable phosphine ligand.

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or dimethoxyethane (DME) and an aqueous solution of the base.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 6-arylquinazoline.[9]

Quantitative Data for Suzuki-Miyaura Coupling Reactions

Starting MaterialCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-iodo-N-(4-methoxybenzyl)quinazolin-4-amine5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-aminePd(dppf)Cl₂K₂CO₃1,4-dioxane/H₂O1004-6N/A[8]
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position of the quinazoline ring.[10][11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 6-Chloroquinazoline

  • Reaction Setup: To a dry reaction vessel, add 6-chloroquinazoline (1.0 equiv.), the desired amine (1.1-1.5 equiv.), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv.).

  • Catalyst and Ligand: Add a palladium catalyst, for instance, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 equiv.) and a suitable phosphine ligand like Xantphos or a biarylphosphine ligand (e.g., RuPhos, BrettPhos).[12]

  • Solvent: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80 to 110 °C for 8 to 24 hours.

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography to yield the 6-aminoquinazoline derivative.[12][13]

Quantitative Data for Buchwald-Hartwig Amination Reactions

Starting MaterialAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
6-bromo-2-chloroquinolineCyclic aminesN/AN/AN/AN/AN/AN/A[13]
Palladium-Catalyzed C-H Functionalization

Direct C-H functionalization is an increasingly popular and atom-economical method that avoids the need for pre-halogenation of the quinazoline ring. This approach allows for the direct coupling of C-H bonds with various partners.[14][15][16]

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation

  • Reaction Setup: In a reaction vessel, combine the quinazoline substrate (1.0 equiv.), the aryl halide (e.g., aryl iodide or bromide) (1.5-2.0 equiv.), and a suitable base, such as potassium carbonate or cesium carbonate.

  • Catalyst: Add a palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂), often in the presence of a directing group on the quinazoline substrate if regioselectivity is a concern.

  • Solvent and Additives: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Additives such as pivalic acid may be used to facilitate the C-H activation step.

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 100 to 140 °C for 12 to 48 hours under an inert atmosphere.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to isolate the 6-arylquinazoline product.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of 6-substituted quinazolines.[17][18][19]

Experimental Protocol: General Procedure for Microwave-Assisted Synthesis

  • Reaction Setup: In a microwave-safe reaction vial, combine the reactants, catalyst, and solvent as described in the conventional heating protocols.

  • Microwave Conditions: Seal the vial and place it in a microwave reactor. Set the desired temperature (typically higher than conventional heating) and reaction time (often in minutes rather than hours).

  • Work-up and Purification: After the reaction is complete and the vial has cooled, perform the work-up and purification as described in the corresponding conventional protocol.

Quantitative Data for Microwave-Assisted Synthesis

Starting MaterialReagentsSolventTemperature (°C)Time (min)Yield (%)Reference
2-(2-aminophenyl)benzimidazoleOrtho-estersN,N-dimethyl acetamideN/A2-6Higher than conventional[17]
5-nitroanthranilonitrileDMF-DMA, 3-bromoanilineAcetic AcidRefluxN/AN/A[17]
2-aminobenzamideSuccinic anhydrideTolueneReflux18091-99[20]

Signaling Pathways and Biological Applications

Many 6-substituted quinazoline derivatives are potent inhibitors of tyrosine kinases, which are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. Their ability to target these pathways makes them valuable candidates for anticancer drug development.[1][5][6][21][22]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-Akt-mTOR pathways, promoting cell growth and survival.[23][24] Quinazoline-based inhibitors, such as gefitinib and erlotinib, compete with ATP for binding to the kinase domain of EGFR, thereby blocking its activation.[2][4]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Quinazoline 6-Substituted Quinazoline Inhibitor Quinazoline->EGFR

Caption: Inhibition of the EGFR signaling pathway by 6-substituted quinazolines.

VEGFR Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels.[22][25] Inhibition of VEGFR-2 by quinazoline derivatives can block the pro-angiogenic signals required for tumor growth and metastasis.[21]

VEGFR_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K EndothelialCell Endothelial Cell Proliferation & Migration PLCg->EndothelialCell Akt Akt PI3K->Akt Akt->EndothelialCell Quinazoline 6-Substituted Quinazoline Inhibitor Quinazoline->VEGFR2

Caption: Inhibition of the VEGFR-2 signaling pathway by 6-substituted quinazolines.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is common in many cancers.[26][27][28] Several 6-substituted quinazolines have been developed as inhibitors of PI3K, a key component of this pathway.[7]

PI3K_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Quinazoline 6-Substituted Quinazoline Inhibitor Quinazoline->PI3K Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - 6-Bromoquinazoline - Boronic Acid/Ester - Base Inert Establish Inert Atmosphere (N₂/Ar) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Heat Heat Reaction (80-110 °C) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Extract Aqueous Work-up & Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 6-Arylquinazoline Purify->Product Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - 6-Chloroquinazoline - Amine - Base Inert Establish Inert Atmosphere (N₂/Ar) Start->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Catalyst Add Pd Catalyst & Ligand Solvent->Catalyst Heat Heat Reaction (80-110 °C) Catalyst->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to RT Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous Work-up & Extraction Filter->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product 6-Aminoquinazoline Purify->Product

References

Application Notes and Protocols for the Preparation of 6-Bromoquinazoline-4-carboxylic Acid Esters and Amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmacologically active molecules. The 6-bromoquinazoline-4-carboxylic acid scaffold, in particular, serves as a crucial intermediate in the synthesis of targeted therapeutics, including kinase inhibitors for cancer treatment. The bromine atom at the 6-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs.

These application notes provide a detailed overview and experimental protocols for the synthesis of this compound and its subsequent conversion into ester and amide derivatives.

Synthetic Strategy Overview

The preparation of the target esters and amides is a two-stage process. The first stage focuses on the synthesis of the key intermediate, this compound. A plausible and effective method involves a multi-component reaction starting from 5-bromoisatin. The second stage details the conversion of the synthesized carboxylic acid into its corresponding esters and amides through standard organic chemistry transformations.

G cluster_0 Stage 1: Synthesis of Key Intermediate cluster_1 Stage 2: Derivatization 5-Bromoisatin 5-Bromoisatin Ring Opening Ring Opening 5-Bromoisatin->Ring Opening Base Hydrolysis This compound This compound Ring Opening->this compound Condensation with Aldehyde & Ammonia Source Esters Esters This compound->Esters Esterification Amides Amides This compound->Amides Amidation

Caption: General two-stage synthetic workflow.

Stage 1: Synthesis of this compound

A robust method for the synthesis of quinazoline-4-carboxylic acids involves a one-pot, three-component reaction starting from isatin, an aldehyde, and an ammonia source.[1][2] To obtain the desired 6-bromo substituted product, 5-bromoisatin is used as the starting material. The reaction proceeds through the initial base-catalyzed hydrolysis of the isatin derivative.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Bromoisatin

  • Formaldehyde (or another suitable aldehyde)

  • Ammonium acetate

  • Sodium hydroxide

  • Ethanol

  • Hydrochloric acid (2N)

  • Toluene

Procedure:

  • Ring Opening of 5-Bromoisatin: In a round-bottom flask, dissolve 5-bromoisatin (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture at room temperature until the isatin has completely dissolved and the solution color changes, indicating the formation of the sodium salt of (2-amino-5-bromophenyl)-oxo-acetic acid.

  • One-Pot Condensation: To the solution from step 1, add ethanol, followed by ammonium acetate (2 equivalents) and formaldehyde (1 equivalent).

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation of the Sodium Salt: Upon completion, cool the reaction mixture. The precipitate of the sodium salt of this compound is collected by filtration.

  • Acidification: Suspend the collected sodium salt in water and cool in an ice bath. Slowly acidify the mixture with 2N hydrochloric acid to a pH of approximately 1.

  • Purification: The resulting precipitate, this compound, is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as toluene to afford the purified product.

Stage 2: Preparation of Esters and Amides

The synthesized this compound can be readily converted into its ester and amide derivatives using well-established methods.

Esterification of this compound

The Fischer esterification is a common and effective method for this transformation, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.[3][4]

G Carboxylic_Acid 6-Bromoquinazoline- 4-carboxylic acid Ester 6-Bromoquinazoline- 4-carboxylic acid ester Carboxylic_Acid->Ester Alcohol R-OH (e.g., Methanol, Ethanol) Alcohol->Ester Acid_Catalyst H₂SO₄ (catalytic) Acid_Catalyst->Ester Water H₂O Ester->Water By-product

Caption: Fischer esterification pathway.

Experimental Protocol: Synthesis of Methyl 6-bromoquinazoline-4-carboxylate

Materials:

  • This compound

  • Methanol

  • Sulfuric acid (concentrated)

Procedure:

  • Reaction Setup: Suspend this compound (1 equivalent) in an excess of methanol.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Reaction: Heat the mixture to reflux for 6 hours or until the starting material is consumed (monitored by TLC).

  • Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.

Amidation of this compound

The amidation is typically carried out in a two-step sequence: activation of the carboxylic acid, followed by the reaction with an amine. A common activation method is the conversion of the carboxylic acid to its corresponding acid chloride.[1][2]

G Carboxylic_Acid 6-Bromoquinazoline- 4-carboxylic acid Acid_Chloride 6-Bromoquinazoline- 4-carbonyl chloride Carboxylic_Acid->Acid_Chloride Step 1: Activation SOCl2 SOCl₂ SOCl2->Acid_Chloride Amide 6-Bromoquinazoline- 4-carboxamide Acid_Chloride->Amide Step 2: Amination Amine R₁R₂NH (Primary or Secondary Amine) Amine->Amide

Caption: Two-step amidation pathway.

Experimental Protocol: Synthesis of a 6-Bromoquinazoline-4-carboxamide Derivative

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • A primary or secondary amine (e.g., benzylamine)

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Triethylamine or another suitable base

Procedure:

  • Formation of the Acid Chloride: In a flask under an inert atmosphere, suspend this compound (1 equivalent) in anhydrous DCM. Add thionyl chloride (2-3 equivalents) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-4 hours. The completion of the reaction can be observed by the dissolution of the starting material.

  • Removal of Excess Reagent: Cool the reaction mixture and remove the solvent and excess thionyl chloride under reduced pressure.

  • Amination: Dissolve the crude acid chloride in fresh anhydrous DCM and cool in an ice bath. In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize typical reaction parameters for the synthesis of quinazoline-4-carboxylic acid derivatives, which can be adapted for the 6-bromo analogs.

Table 1: Synthesis of Quinazoline-4-carboxylic Acid Derivatives [1][2]

Starting MaterialAldehydeAmmonia SourceSolventReaction Time (h)Yield (%)
IsatinBenzaldehydeAmmonium AcetateEthanol24High
5-BromoisatinFormaldehydeAmmonium AcetateEthanol24Expected High

*Data for the 6-bromo analog is extrapolated based on similar reported syntheses.

Table 2: Esterification and Amidation of Quinazoline-4-carboxylic Acid [1][2]

SubstrateReagentsProduct TypeReaction ConditionsYield (%)
Quinazoline-4-carboxylic acidMethanol, H₂SO₄Methyl EsterReflux, 6hGood to High
Quinazoline-4-carboxylic acid1. SOCl₂ 2. BenzylamineBenzyl Amide0°C to RT, overnightHigh

Conclusion

The protocols outlined provide a comprehensive guide for the synthesis of this compound esters and amides. The use of 5-bromoisatin in a one-pot, three-component reaction offers an efficient route to the key carboxylic acid intermediate. Subsequent standard esterification and amidation procedures allow for the facile generation of a diverse library of derivatives essential for research and drug development. These compounds are valuable building blocks for the synthesis of more complex molecules with potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromoquinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-bromoquinazoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, detailed experimental protocols, and answers to frequently asked questions to improve reaction yields and outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific challenges you may encounter during the synthesis of this compound, presented in a question-and-answer format.

Synthesis Troubleshooting

Question 1: My one-pot synthesis from 5-bromoisatin is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in the one-pot synthesis of 2-aryl-6-bromoquinazoline-4-carboxylic acid from 5-bromoisatin are a common issue. A systematic approach to troubleshooting is recommended:

  • Incomplete Hydrolysis of 5-Bromoisatin: The initial ring-opening of 5-bromoisatin to form the (2-amino-5-bromophenyl)oxoacetic acid salt is a critical step. Ensure that the hydrolysis is complete before the condensation with the aldehyde and ammonium acetate proceeds. Inadequate base or reaction time can lead to unreacted starting material.

  • Sub-optimal Reaction Temperature: The reaction temperature influences the rates of both the initial hydrolysis and the subsequent cyclization. Excessively high temperatures can lead to the formation of tar-like byproducts, while a temperature that is too low will result in a sluggish or incomplete reaction. Refluxing in ethanol is a common condition, and maintaining a consistent temperature is important.[1]

  • Purity of Reactants: The purity of the 5-bromoisatin, aldehyde, and ammonium acetate is crucial. Impurities in the starting materials can lead to side reactions and a lower yield of the desired product.

  • Reaction Time: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC). The reaction may require an extended period, sometimes up to 24 hours, to proceed to completion.[1]

Question 2: I am observing a significant amount of dark, tar-like byproduct in my reaction mixture. How can I minimize this?

Answer: Tar formation is a frequent problem in quinazoline and quinoline syntheses, often due to side reactions like self-condensation of reactants or product decomposition under harsh conditions.

  • Modified Reactant Addition: Instead of combining all reactants at once, consider a stepwise addition. First, ensure the complete hydrolysis of 5-bromoisatin in the basic ethanolic solution. Once the ring-opening is complete, the aldehyde and ammonium acetate can be added.

  • Temperature Control: Avoid excessive heating. Maintaining a steady reflux temperature without overheating can minimize the degradation of reactants and products.

  • pH Control During Workup: During the acidification step to precipitate the final carboxylic acid product, add the acid slowly and with vigorous stirring. This prevents localized high acidity which can contribute to the degradation of the product.

Question 3: The purification of my crude this compound is challenging. What are the recommended methods?

Answer: Purifying quinazoline-4-carboxylic acids can be difficult due to their polarity and potential for co-precipitation with impurities.

  • Recrystallization: This is the most common and effective method for purifying the final product. Solvents such as ethanol, toluene, or a mixture of methanol and water are often used.[1] The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature.

  • Washing: Thoroughly washing the crude precipitate with cold water after acidification can help remove inorganic salts and other water-soluble impurities.

  • Charcoal Treatment: If the product is colored due to high-molecular-weight impurities, a small amount of activated charcoal can be added to the hot solution during recrystallization, followed by hot filtration. Be cautious, as excessive charcoal can adsorb the product and reduce the yield.

  • Column Chromatography: While more resource-intensive, column chromatography using silica gel can be employed for difficult separations. A polar eluent system, often containing a small amount of acetic or formic acid to improve the peak shape of the carboxylic acid, may be necessary.

Data Presentation

The yield of this compound is highly dependent on the chosen synthetic route and reaction conditions. Below is a summary of typical conditions for relevant synthetic methods.

Table 1: Comparison of Synthetic Routes for Quinazoline-4-Carboxylic Acid Derivatives

Synthetic RouteKey ReactantsTypical SolventsTypical TemperatureTypical Reaction TimeReported Yield Range (%)AdvantagesDisadvantages
One-Pot from Isatin Isatin derivative, Aldehyde, Ammonium AcetateEthanolReflux24 hours29-72%[1]One-pot procedure, readily available starting materials.Can have moderate yields and potential for side products.
Niementowski Synthesis Anthranilic acid derivative, FormamideNeat (excess formamide)130-140°C2-4 hoursUp to 96% (for quinazolin-4-one)[2]High yields for the core structure.Requires higher temperatures.
Ester Hydrolysis Ethyl quinazoline-4-carboxylate derivativeEthanol, WaterReflux2-6 hoursGood to excellent (qualitative)[3][4]Generally clean reaction with high conversion.Requires prior synthesis of the ester precursor.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 2-Phenyl-6-bromoquinazoline-4-carboxylic acid from 5-Bromoisatin

This protocol is adapted from the synthesis of 2-phenyl-quinazoline-4-carboxylic acid.[1]

1. Preparation of (2-amino-5-bromophenyl)-oxo-acetic acid sodium salt (in situ):

  • In a round-bottom flask, dissolve 5-bromoisatin (1 mmol) in a solution of sodium hydroxide (2 mmol) in ethanol (10 mL).
  • Stir the mixture at room temperature until the 5-bromoisatin is completely dissolved and the color of the solution changes, indicating the hydrolysis of the isatin ring.

2. One-Pot Reaction:

  • To the solution from the previous step, add ammonium acetate (2 mmol) and benzaldehyde (1 mmol).
  • Heat the reaction mixture to reflux and maintain for 24 hours. Monitor the reaction progress by TLC.
  • After completion, filter the hot reaction mixture to collect the precipitated sodium 2-phenyl-6-bromoquinazoline-4-carboxylate.

3. Acidification and Isolation:

  • Dissolve the collected salt in a minimum amount of hot water.
  • Cool the solution to room temperature and slowly acidify with 2N HCl with vigorous stirring until the pH is approximately 1-2.
  • Allow the mixture to stand at 5°C overnight to ensure complete precipitation.
  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water (3 x 15 mL), and dry to obtain the crude 2-phenyl-6-bromoquinazoline-4-carboxylic acid.

4. Purification:

  • Recrystallize the crude product from a suitable solvent such as toluene or an ethanol/water mixture to yield the pure product.

Protocol 2: Synthesis of 5-Bromoisatin

This protocol is based on the bromination of isatin using pyridinium bromochromate (PBC).[5]

1. Reaction Setup:

  • In a round-bottom flask, prepare a suspension of pyridinium bromochromate (12 mmol) in glacial acetic acid (25 mL).
  • In a separate beaker, dissolve isatin (10 mmol) in a small amount of glacial acetic acid.

2. Bromination:

  • Add the isatin solution to the suspension of PBC.
  • Heat the reaction mixture at 90°C on a water bath for approximately 20 minutes. The reaction is typically complete in a short time.

3. Workup and Isolation:

  • After the reaction is complete, pour the mixture into cold water (100 mL).
  • Extract the aqueous mixture with diethyl ether (3 x 20 mL).
  • Combine the organic extracts and wash them with aqueous sodium bicarbonate solution, followed by water.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

4. Purification:

  • Evaporate the solvent under reduced pressure.
  • Recrystallize the crude product from ethanol to obtain pure 5-bromoisatin. An expected yield is around 89%.[5]

Protocol 3: Base-Catalyzed Hydrolysis of Ethyl 6-bromoquinazoline-4-carboxylate

This is a general protocol for the hydrolysis of quinazoline esters.[4]

1. Reaction Setup:

  • In a round-bottom flask, dissolve ethyl 6-bromoquinazoline-4-carboxylate (1 mmol) in ethanol (10-20 mL).
  • Add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (typically 2-3 equivalents), to the flask.

2. Hydrolysis:

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the disappearance of the starting ester by TLC.

3. Workup and Isolation:

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted ester or non-polar impurities.
  • Cool the aqueous layer in an ice bath and slowly acidify with 2N HCl with vigorous stirring to a pH of 1-2 to precipitate the carboxylic acid.

4. Purification:

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.
  • If necessary, recrystallize the product from a suitable solvent.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Route 1: One-Pot Synthesis cluster_1 Route 2: Ester Hydrolysis 5-Bromoisatin 5-Bromoisatin Hydrolysis Hydrolysis 5-Bromoisatin->Hydrolysis NaOH, EtOH Intermediate_A (2-amino-5-bromophenyl) -oxo-acetic acid salt Hydrolysis->Intermediate_A Condensation_Cyclization Condensation_Cyclization Intermediate_A->Condensation_Cyclization Product_Salt Sodium 6-bromoquinazoline- 4-carboxylate Condensation_Cyclization->Product_Salt Reflux, 24h Aldehyde Aldehyde Aldehyde->Condensation_Cyclization Ammonium_Acetate Ammonium_Acetate Ammonium_Acetate->Condensation_Cyclization Acidification Acidification Product_Salt->Acidification HCl Final_Product 6-Bromoquinazoline- 4-carboxylic acid Acidification->Final_Product Ester Ethyl 6-bromoquinazoline- 4-carboxylate Base_Hydrolysis Base_Hydrolysis Ester->Base_Hydrolysis NaOH, EtOH/H2O, Reflux Final_Product_2 6-Bromoquinazoline- 4-carboxylic acid Base_Hydrolysis->Final_Product_2

Caption: Synthetic routes for this compound.

G Start Low Yield Observed Check_TLC Is starting material consumed? Start->Check_TLC Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction No Side_Products Side Products or Tar Check_TLC->Side_Products Yes Increase_Time Increase reaction time and/or temperature. Incomplete_Reaction->Increase_Time Check_Purity Are reactants pure? Side_Products->Check_Purity End Improved Yield Increase_Time->End Purify_Reactants Purify starting materials. Check_Purity->Purify_Reactants No Optimize_Conditions Optimize reaction conditions: - Temperature screen - Stepwise addition of reagents Check_Purity->Optimize_Conditions Yes Purify_Reactants->End Workup_Issue Issues during workup? Optimize_Conditions->Workup_Issue Optimize_Workup - Slow, controlled acidification - Proper washing of crude product Workup_Issue->Optimize_Workup Yes Workup_Issue->End No Optimize_Workup->End

References

Technical Support Center: Purification of Quinazoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of quinazoline carboxylic acids.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of quinazoline carboxylic acids.

Recrystallization Issues
ProblemPossible Cause(s)Recommended Solution(s)
Compound "oils out" instead of crystallizing. The solution is cooling too quickly.The concentration of the solute is too high.The chosen solvent is unsuitable.Reduce the cooling rate by allowing the solution to cool slowly to room temperature before further cooling.Use a more dilute solution by adding more solvent.Select a different solvent or a binary solvent system.[1]
No crystals form upon cooling. The compound is too soluble in the chosen solvent.Insufficient nucleation sites.Try a solvent in which the compound is less soluble.Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.Briefly use an ultrasonic bath to promote nucleation.[1]
Low yield of recrystallized product. Too much solvent was used.The compound is significantly soluble in the cold solvent.Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for dissolution.Cool the solution in an ice bath to maximize precipitation.Preheat the filtration apparatus to prevent the product from crystallizing on the filter paper.
Purity does not improve after recrystallization. The impurities have similar solubility profiles to the product.Incomplete dissolution of the crude material.Select a different solvent system to better differentiate the solubilities.Ensure all of the crude product is fully dissolved in the hot solvent.
Column Chromatography Issues
ProblemPossible Cause(s)Recommended Solution(s)
Poor separation of compounds (overlapping bands). Inappropriate solvent system.Column overloading.Improperly packed column.Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a target Rf value of 0.2-0.4 for the desired compound.[2] Reduce the amount of crude material loaded onto the column.Ensure the column is packed uniformly without any cracks or channels.
Compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the solvent system. For quinazoline carboxylic acids, a gradient of methanol in dichloromethane is often effective.[2]
Peak tailing in collected fractions. The compound is interacting with acidic sites on the silica gel.Add a small amount of a modifier like acetic acid or formic acid to the mobile phase to improve peak shape.[2]
Compound decomposes on the silica gel. The quinazoline derivative is sensitive to the acidic nature of silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine.Use a less acidic stationary phase such as alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most common initial purification technique for quinazoline carboxylic acids?

A1: Recrystallization is often the first choice for purifying solid quinazoline carboxylic acids due to its simplicity and cost-effectiveness in removing baseline impurities.[2]

Q2: How do I choose the right solvent for recrystallization?

A2: A good recrystallization solvent will dissolve the quinazoline carboxylic acid when hot but not when cold. It is recommended to perform a solvent screen with small amounts of your compound in various solvents of different polarities, such as ethanol, methanol, toluene, or binary mixtures like methanol-water.[1][3]

Q3: My quinazoline carboxylic acid is a zwitterion and is difficult to purify. What should I do?

A3: Zwitterionic compounds can be challenging to purify due to their unique solubility properties. Techniques like ion-exchange chromatography or adjusting the pH to suppress the zwitterionic form during extraction or crystallization can be effective. Crystallization at the isoelectric point can sometimes be used, though it may be inefficient.

Q4: When should I use column chromatography instead of recrystallization?

A4: Column chromatography is preferred when dealing with complex mixtures, oily products, or when impurities have similar solubility to your desired compound. It is highly effective for separating compounds with different polarities.[2]

Q5: What are the common impurities I might encounter?

A5: Common impurities often include unreacted starting materials, such as anthranilic acid derivatives, and by-products from the cyclization reaction.[2]

Q6: Can I use acid-base extraction to purify my quinazoline carboxylic acid?

A6: Yes, acid-base extraction is a very effective technique. By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (like sodium bicarbonate or sodium hydroxide), the acidic quinazoline carboxylic acid will move into the aqueous layer as its salt. The layers can then be separated, and the aqueous layer acidified to precipitate the purified product.

Q7: For very high purity, what method is recommended?

A7: For achieving very high purity (>99%) or for separating closely related analogs, preparative High-Performance Liquid Chromatography (HPLC) is the preferred method.[2]

Quantitative Data Summary

The following table summarizes a selection of reported yields for the purification of specific quinazoline carboxylic acids using recrystallization. It is important to note that yields are highly dependent on the specific compound, the nature of the impurities, and the precise experimental conditions.

CompoundPurification MethodSolvent(s)Yield (%)
2-(4-Chloro-phenyl)-quinazoline-4-carboxylic acidRecrystallizationToluene91
2-Phenyl-quinazoline-4-carboxylic acidRecrystallizationToluene84
2-(4-Bromophenyl)quinoline-4-carboxylic acidCrystallizationEtOAc21.2
2-(4-Methoxyphenyl)quinoline-4-carboxylic acidCrystallizationEtOAc63.0
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (4-chloro-phenyl)-amideCrystallizationEtOAc76
2-(4-Acryloylamino-phenyl)-quinoline-4-carboxylic acid (4-ethoxy-phenyl)-amideCrystallizationEtOAc73

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude quinazoline carboxylic acid. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the test tube and add more solvent dropwise until the solid dissolves. A suitable solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In a larger flask, add the crude compound and the chosen solvent. Heat the mixture while stirring until the compound is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.[1]

General Acid-Base Extraction Protocol
  • Dissolution: Dissolve the crude mixture containing the quinazoline carboxylic acid in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • Extraction: Transfer the solution to a separatory funnel and add an aqueous solution of a weak base (e.g., 5% sodium bicarbonate). Shake the funnel vigorously, venting frequently.

  • Separation: Allow the layers to separate. The deprotonated quinazoline carboxylic acid salt will be in the upper aqueous layer. Drain the lower organic layer.

  • Repeat Extraction (optional): For higher recovery, the organic layer can be extracted again with the aqueous base.

  • Acidification: Combine the aqueous extracts and cool in an ice bath. Slowly add a strong acid (e.g., concentrated HCl) until the solution is acidic (test with litmus paper). The purified quinazoline carboxylic acid will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing and Drying: Wash the solid with cold water and dry it under vacuum.

General Flash Column Chromatography Protocol
  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). A good starting point for quinazoline carboxylic acids is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. Add a small percentage of acetic or formic acid to the eluent to improve peak shape. Aim for an Rf value of ~0.3 for the target compound.[2]

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, sample-adsorbed silica to the top of the column.

  • Elution: Add the eluent to the top of the column and apply pressure to achieve a steady flow. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

General Preparative HPLC Protocol
  • Method Development: First, develop a suitable separation method on an analytical scale. A C18 reverse-phase column is commonly used. The mobile phase typically consists of a mixture of water and acetonitrile or methanol, often with an additive like 0.1% formic acid or trifluoroacetic acid to improve peak shape. A gradient elution is often employed.[2][4]

  • Sample Preparation: Dissolve the crude sample in a suitable solvent, such as methanol, and filter it through a 0.45 µm filter.[4]

  • Purification: Inject the sample onto the preparative HPLC system using the developed method with a scaled-up flow rate.

  • Fraction Collection: Collect the fractions corresponding to the peak of the desired compound.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified solid.[2][4]

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow rec_start Crude Quinazoline Carboxylic Acid rec_dissolve Dissolve in Minimal Hot Solvent rec_start->rec_dissolve rec_filter Hot Filtration (optional) rec_dissolve->rec_filter rec_cool Slow Cooling rec_filter->rec_cool rec_isolate Vacuum Filtration rec_cool->rec_isolate rec_wash Wash with Cold Solvent rec_isolate->rec_wash rec_dry Dry Under Vacuum rec_wash->rec_dry rec_product Purified Product rec_dry->rec_product

Caption: A generalized workflow for the purification of quinazoline carboxylic acids by recrystallization.

logical_relationships cluster_troubleshooting Purification Troubleshooting Logic start Crude Product recrystallization Attempt Recrystallization start->recrystallization purity_check1 Check Purity (TLC/HPLC) recrystallization->purity_check1 column_chrom Column Chromatography purity_check1->column_chrom Impure final_product High-Purity Product purity_check1->final_product Pure purity_check2 Check Purity (TLC/HPLC) column_chrom->purity_check2 prep_hplc Preparative HPLC purity_check2->prep_hplc Impure purity_check2->final_product Pure prep_hplc->final_product

Caption: Logical workflow for selecting a purification method based on purity requirements.

References

Technical Support Center: Synthesis of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of substituted quinazolines.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the synthesis of 2-substituted quinazolines?

Low yields in quinazoline synthesis can be attributed to several factors:

  • Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes can lead to side reactions and a decrease in product formation.[1]

  • Suboptimal Reaction Conditions: Critical parameters like temperature, reaction time, and solvent choice significantly impact the reaction outcome. Some reactions require high temperatures, while others may lead to decomposition at elevated temperatures.[1]

  • Inefficient Catalyst Activity: In catalyzed reactions, the choice of catalyst, its loading, and the presence of any inhibitors are crucial for achieving high yields.[1]

  • Side Reactions and Byproduct Formation: Depending on the synthetic route, various side reactions can compete with the desired quinazoline formation.[1]

  • Product Loss During Workup and Purification: The selection of extraction solvents, pH adjustments, and the purification method (e.g., column chromatography, recrystallization) can lead to significant product loss if not optimized.[1]

  • Moisture Sensitivity: Some reagents and intermediates are sensitive to moisture, which can quench reactants or catalyze unwanted side reactions.[1]

Q2: How does the choice of starting materials affect the yield of 2-substituted quinazolines?

The structure and purity of starting materials are critical. For instance:

  • 2-Aminobenzonitrile Derivatives: The electronic nature of substituents on the aromatic ring influences the nucleophilicity of the amino group and the reactivity of the nitrile group.[1]

  • Aldehydes: Aliphatic aldehydes may sometimes result in lower yields compared to aromatic aldehydes due to differences in reactivity and susceptibility to side reactions.[1]

  • Purity: Using pure starting materials is essential, as impurities can interfere with the reaction, leading to byproducts and lower yields of the desired product.[1]

Q3: Can the reaction solvent significantly impact the yield?

Yes, the solvent plays a critical role. For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have demonstrated excellent yields (85-91%), whereas ethanol and non-polar solvents like toluene and THF are ineffective. The solvent can influence reactant solubility, reaction rate, and the stability of intermediates.[1]

Q4: What are some "greener" methods for quinazoline synthesis that minimize waste?

Several modern synthetic strategies focus on environmentally friendly approaches. Microwave-assisted synthesis, especially under solvent-free conditions, has proven to be highly efficient, reducing reaction times and the use of organic solvents. Additionally, multicomponent reactions are gaining popularity due to their increased atom economy, as they combine multiple starting materials in a single step.

Troubleshooting Guides

Issue 1: Low or No Product Formation

Question: My reaction is showing a very low yield or no desired quinazoline product. What are the possible causes and how can I troubleshoot this?

Answer: Low or no yield is a common issue. A systematic evaluation of your experimental setup is key to identifying the root cause.

Possible CauseTroubleshooting Step
Poor Quality of Starting Materials Verify the purity of your starting materials (e.g., by NMR, GC-MS, or melting point). Purify starting materials if necessary. For example, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized.[1]
Suboptimal Reaction Temperature Optimize the reaction temperature. Some reactions require heating to overcome the activation energy barrier. Perform small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to find the optimal condition.[1]
Incorrect Solvent Screen different solvents. The polarity and boiling point of the solvent can significantly affect the reaction outcome. Run the reaction in various solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the solvent that provides the best yield.[1]
Inactive Catalyst (for catalyzed reactions) Use a fresh batch of catalyst. Ensure the catalyst is not poisoned by impurities in the starting materials or solvent. Optimize catalyst loading by performing the reaction with varying amounts of catalyst (e.g., 1 mol%, 5 mol%, 10 mol%).[1]
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and to ensure the starting material is consumed.
Product Decomposition If the product is unstable under the reaction conditions, consider a milder synthetic route or shorter reaction times. Test the stability of the purified product under the reaction conditions (without starting materials) and monitor for decomposition.[1]
Issue 2: Formation of Side Products and Impurities

Question: My reaction is producing significant side products, making purification difficult. What are common side reactions, and how can I minimize them?

Answer: Side product formation is a frequent challenge. The nature of these impurities often depends on the specific synthetic route.

Common Side ReactionMitigation Strategy
Dimerization or Polymerization of Starting Materials This can occur at high temperatures. Lowering the reaction temperature or using a more dilute solution can be helpful.[2]
Incomplete Cyclization The intermediate may not fully cyclize. This can be addressed by increasing the reaction time or temperature or by using a more effective cyclizing agent.[2]
Hydrolysis of the Quinazoline Ring The quinazoline ring can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures, leading to ring-opening. Careful control of pH and temperature is necessary.[2]
Formation of Regioisomers With unsymmetrical starting materials, the formation of regioisomers is possible. Careful selection of starting materials and optimization of reaction conditions (e.g., catalyst, temperature, solvent) can favor the formation of the desired isomer.
Oxidation of Intermediates If the reaction is air-sensitive, perform it under an inert atmosphere (e.g., nitrogen or argon).[1]
Issue 3: Purification Challenges

Question: I'm having difficulty purifying my substituted quinazoline derivative. What are the best practices?

Answer: Purification can be challenging due to the presence of starting materials and side products.

ProblemSuggested Solution
Product "oiling out" The chosen solvent may not be optimal, or impurities may be lowering the melting point. Screen various solvent systems on a small scale. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[3]
Low yield of recrystallized product The compound may have high solubility in the cold solvent, or premature crystallization occurred during hot filtration. Use the minimum amount of hot solvent for dissolution. Consider a different solvent or solvent mixture where the compound is less soluble at low temperatures. Preheat the filtration apparatus to prevent premature crystallization.[4]
ProblemSuggested Solution
Poor separation of compounds (overlapping bands) The solvent system (eluent) may be inappropriate, the column might be overloaded, or improperly packed. Optimize the solvent system using TLC. If Rf values are too high, decrease the eluent polarity; if too low, increase the polarity. Use a larger column or reduce the amount of sample loaded (a general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight). Repack the column to ensure it is uniform and free of air bubbles or cracks.[4]
Compound not eluting from the column The eluent is not polar enough. Gradually increase the polarity of the solvent system (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[4]
Cracking of the silica gel bed This can happen if the column runs dry or due to heat generated from the interaction of a polar solvent with the silica gel. Ensure the column top is always covered with solvent. Pack the column using the eluent to be used for the separation.
Co-elution of impurities The polarity of the mobile phase may not be suitable for separating the product from closely related impurities. A common mobile phase for quinazoline derivatives is a mixture of hexane and ethyl acetate. The polarity can be gradually increased by adding more ethyl acetate or a small amount of methanol for more polar compounds.[3]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted Quinazolines

Starting Material 1Starting Material 2Catalyst/ReagentSolventTemperature (°C)Yield (%)Reference
2-AminobenzylamineAldehydeMnO₂TolueneReflux70-90[Bhanage et al., 2018][1]
Anthranilic AcidAmides--130-20040-70Niementowski Synthesis[1]
2-AminobenzophenoneBenzylaminesI₂/O₂-13068-92[Bhanage et al., 2018][1]
2-AminobenzonitrilesCO₂-DMF/Water-85-91[5]
2-AminobenzophenonesBenzaldehydesTMSOTf/HMDSNeat (Microwave)15081-94[6]
2-Aminoaryl ketonesAldehydesH₂O₂DMSO60-[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Substituted Quinazolines from 2-Aminobenzylamine and Aldehyde

This protocol describes a general procedure for the synthesis of 2-substituted quinazolines via the condensation and subsequent oxidation of a 2-aminobenzylamine and an aldehyde.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzylamine (1.0 mmol) in a suitable solvent (e.g., toluene, 10 mL).

  • Add the corresponding aldehyde (1.1 mmol) to the solution.

  • Reaction: Add an oxidizing agent (e.g., manganese dioxide, 5.0 mmol).

  • Heating: Stir the reaction mixture at reflux for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite.

  • Extraction: Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate) to obtain the desired 2-substituted quinazoline.[1]

Protocol 2: General Procedure for Bischler-Type Synthesis of Quinazolines

The Bischler synthesis is a classical method that often requires harsh conditions. Modern modifications may utilize catalysts and milder conditions to improve yields and reduce side products.

  • Reaction Setup: In a sealed reaction vessel, combine the starting 2-acylamino-benzaldehyde or ketone with an appropriate amine or ammonia source.

  • Reaction Conditions: Heat the mixture, often at high temperatures and sometimes under pressure. The specific conditions will vary depending on the substrates.

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture and perform an appropriate workup, which may involve neutralization, extraction with an organic solvent, and drying of the organic layer.

  • Purification: Purify the crude product using column chromatography or recrystallization to isolate the desired quinazoline.

Mandatory Visualizations

Troubleshooting_Low_Yield start Low Yield of Substituted Quinazoline sub_reaction start->sub_reaction sub_workup start->sub_workup reaction_issues Reaction Issues starting_material Starting Material Quality reaction_issues->starting_material Investigate reaction_conditions Reaction Conditions reaction_issues->reaction_conditions Investigate side_reactions Side Reactions reaction_issues->side_reactions Investigate workup_issues Workup & Purification Issues extraction_loss Extraction Loss workup_issues->extraction_loss Investigate purification_loss Purification Loss workup_issues->purification_loss Investigate sub_reaction->reaction_issues verify_purity Verify Purity (NMR, m.p.) starting_material->verify_purity optimize_temp Optimize Temperature reaction_conditions->optimize_temp screen_solvents Screen Solvents reaction_conditions->screen_solvents optimize_time Optimize Reaction Time reaction_conditions->optimize_time inert_atmosphere Use Inert Atmosphere side_reactions->inert_atmosphere sub_workup->workup_issues optimize_ph Optimize pH for Extraction extraction_loss->optimize_ph optimize_extraction_solvent Optimize Extraction Solvent extraction_loss->optimize_extraction_solvent optimize_purification Optimize Recrystallization/ Chromatography purification_loss->optimize_purification

Caption: Troubleshooting workflow for low yields in quinazoline synthesis.

Quinazoline_Synthesis_Workflow start Start setup Reaction Setup (Starting Materials + Solvent) start->setup reaction Reaction (Heating, Catalyst, etc.) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Chromatography / Recrystallization) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for quinazoline synthesis.

Friedlaender_vs_Niementowski title Comparison of Key Synthetic Routes friedlaender Friedländer Synthesis Starting Materials: 2-Aminoaryl aldehyde/ketone + α-Methylene compound Key Feature: Forms the quinoline ring directly common_challenge Common Challenge: Regioisomer Formation with Unsymmetrical Starting Materials friedlaender->common_challenge niementowski Niementowski Synthesis Starting Materials: Anthranilic acid + Amide Key Feature: Often requires harsh conditions and forms a quinazolinone niementowski->common_challenge

Caption: Logical relationship between two common quinazoline synthesis methods.

References

Technical Support Center: Overcoming Solubility Issues of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with quinazoline derivatives during experimentation.

Troubleshooting Guide

This section addresses specific problems in a question-and-answer format, offering step-by-step guidance.

Issue 1: My quinazoline derivative precipitates out of solution when I dilute my DMSO stock into an aqueous buffer for in-vitro assays.

Answer:

This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the quinazoline derivative in the final aqueous solution exceeds its solubility limit. Here are several strategies to address this:

  • Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of the compound in your assay.

  • Introduce a Co-solvent: Adding a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of your compound.[1] Examples of commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).[1]

  • Use Surfactants: Low concentrations of non-ionic surfactants, such as Polysorbate 80 (Tween® 80) or Pluronic® F-68, can form micelles that encapsulate the hydrophobic quinazoline derivative, keeping it in solution.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative for this purpose.[3] Pre-incubating your compound with the cyclodextrin before diluting it into the assay buffer can be effective.[1]

Issue 2: My quinazoline compound shows high potency in biochemical assays but has poor activity in cell-based assays.

Answer:

Discrepancies between biochemical and cell-based assay results can often be attributed to the poor aqueous solubility of the compound, which limits its ability to effectively cross cell membranes and reach its intracellular target. Here’s how to troubleshoot this:

  • Confirm Compound Precipitation: Before and after adding your compound to the cell culture media, visually inspect for any signs of precipitation. You can also centrifuge the media and analyze the supernatant for the actual concentration of the dissolved compound.

  • Employ Solubilization Techniques: Utilize the same strategies mentioned in Issue 1 (co-solvents, surfactants, cyclodextrins) to prepare your dosing solutions for cell-based assays. However, it is crucial to first determine the toxicity of these excipients on your specific cell line to ensure they do not interfere with the assay results.

  • Consider Formulation Approaches: For more advanced studies, consider preparing a simple formulation of your compound, such as a nanosuspension, to improve its dispersion in the cell culture media.

Issue 3: My quinazoline derivative demonstrates excellent in-vitro efficacy but exhibits low oral bioavailability in animal models.

Answer:

Low oral bioavailability for a potent in-vitro compound is a frequent challenge, often stemming from poor aqueous solubility that leads to limited dissolution in the gastrointestinal (GI) tract. This is a characteristic of Biopharmaceutics Classification System (BCS) Class II and IV drugs.[4] To improve oral bioavailability, consider the following formulation strategies:

  • Particle Size Reduction: Decreasing the particle size of your compound increases its surface area-to-volume ratio, which can enhance the dissolution rate.[4] Techniques like micronization and nanosuspension can be employed.[5][6]

  • Solid Dispersions: Dispersing the quinazoline derivative in a hydrophilic polymer matrix at a molecular level can significantly improve its solubility and dissolution rate.[7] This is often achieved by converting the crystalline drug into a more soluble amorphous state.[1][7]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): For lipophilic quinazoline derivatives, SEDDS can be an effective approach. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the GI fluids.

  • Salt Formation: If your quinazoline derivative has ionizable groups, forming a salt can dramatically increase its aqueous solubility and dissolution rate.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor water solubility of many quinazoline derivatives?

A1: The limited aqueous solubility of numerous quinazoline derivatives is primarily due to their molecular structure. These compounds typically feature a rigid, fused heterocyclic ring system, often combined with lipophilic and aromatic substituents. This leads to high crystal lattice energy and low polarity, making it energetically unfavorable for water molecules to surround and dissolve the compound.[1]

Q2: What are the advantages of using solid dispersions to enhance the solubility of quinazoline derivatives?

A2: Solid dispersions offer several advantages for improving the solubility and bioavailability of poorly soluble drugs like quinazoline derivatives:

  • Reduced Particle Size: The drug is dispersed at a molecular level within a carrier matrix, effectively maximizing the surface area for dissolution.

  • Conversion to Amorphous Form: The high-energy, disordered amorphous state of the drug is more soluble and dissolves faster than the stable, low-energy crystalline form.[1]

  • Improved Wettability: The hydrophilic carrier enhances the wettability of the hydrophobic drug, facilitating its dissolution.

Q3: How do I choose the most suitable solubilization technique for my quinazoline derivative?

A3: The choice of solubilization technique depends on several factors, including the physicochemical properties of your compound, the intended application (in-vitro vs. in-vivo), and the desired dosage form. A systematic approach, as outlined in the workflow diagram below, can guide your decision-making process.

Q4: Can structural modifications to the quinazoline scaffold improve solubility?

A4: Yes, medicinal chemistry strategies can be employed to enhance the aqueous solubility of quinazoline derivatives. These approaches include:

  • Introduction of Polar Functional Groups: Incorporating hydrophilic groups, such as hydroxyl, amino, or carboxylic acid moieties, can increase the polarity of the molecule and its interaction with water.

  • Reduction of Lipophilicity: Strategically replacing lipophilic substituents with more polar alternatives can improve aqueous solubility.

  • Increasing sp3 Carbon Content: Reducing the planarity of the molecule by introducing sp3-hybridized carbons can disrupt crystal packing and improve solubility.[8]

Data Presentation

Table 1: Quantitative Data on Solubility Enhancement of Quinazoline Derivatives

Quinazoline DerivativeMethodCarrier/ExcipientFold Increase in Solubility/DissolutionReference
GefitinibSolid Dispersion (Co-precipitation)TPGS and HP-β-CD~4.2-fold increase in solubility[2]
GefitinibSolid Dispersion (Spray Drying)HPMCUp to 95% drug release in 15h at pH 7.2[1][9][10]
ErlotinibInclusion Complex (Co-lyophilization)Randomly Methylated-β-CD~1.5-fold increase in dissolution at 1h[11][12]
ErlotinibInclusion Complex (Freeze Drying)Sulfobutyl Ether-β-CD3.6-fold increase in relative oral bioavailability[13][14]
LapatinibSalt FormationMethanesulfonate4-fold increase in kinetic solubility[8]
LapatinibSolid Dispersion (Solvent Rotary Evaporation)Soluplus® and Poloxamer 188Significant improvement in dissolution[15][16]

Experimental Protocols

1. Preparation of a Solid Dispersion by the Solvent Evaporation Method

This protocol provides a general procedure for preparing a solid dispersion and should be optimized for the specific quinazoline derivative and carrier.[4]

  • Materials:

    • Quinazoline derivative

    • Hydrophilic carrier (e.g., PVP K30, HPMC, Soluplus®)

    • Volatile organic solvent (e.g., methanol, ethanol, acetone) in which both the drug and carrier are soluble

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

  • Procedure:

    • Dissolution: Accurately weigh the quinazoline derivative and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w). Dissolve both components in a suitable volume of the organic solvent in a round-bottom flask. Use sonication or stirring to ensure complete dissolution.[4]

    • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C) to avoid thermal degradation of the drug. Continue the evaporation until a dry solid film is formed on the wall of the flask.[4]

    • Final Drying: Place the flask in a vacuum oven at a slightly elevated temperature (e.g., 40 °C) for 12-24 hours to remove any residual solvent.

    • Pulverization and Sieving: Scrape the solid dispersion from the flask, gently pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.

2. Preparation of a Cyclodextrin Inclusion Complex by the Kneading Method

This method is suitable for poorly water-soluble drugs and can yield a high degree of complexation.

  • Materials:

    • Quinazoline derivative

    • β-cyclodextrin or its derivative (e.g., HP-β-CD)

    • Mortar and pestle

    • Water-ethanol solution (e.g., 50:50 v/v)

  • Procedure:

    • Mixing: Accurately weigh the quinazoline derivative and the cyclodextrin in the desired molar ratio (e.g., 1:1). Place the powders in a glass mortar and mix them thoroughly.

    • Kneading: Add a small volume of the water-ethanol solution dropwise to the powder mixture while continuously kneading with the pestle for 45-60 minutes. Maintain a paste-like consistency by adding more solvent if the mixture becomes too dry.

    • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

    • Pulverization: Pulverize the dried complex in the mortar and pass it through a sieve.

3. Preparation of a Nanosuspension by the Wet Media Milling Method

This protocol describes a common top-down approach for producing drug nanoparticles.

  • Materials:

    • Quinazoline derivative

    • Stabilizer (e.g., HPMC, Tween 80)

    • Purified water

    • Milling media (e.g., zirconium oxide beads)

    • Mixer mill or planetary ball mill

  • Procedure:

    • Preparation of Suspension: Prepare a solution of the stabilizer(s) in purified water. Disperse the accurately weighed quinazoline derivative in this solution to form a pre-suspension.

    • Milling: Add the pre-suspension and the milling media to the milling chamber. Mill the suspension at a specified speed and for a specific duration. The milling time will need to be optimized to achieve the desired particle size.

    • Separation: After milling, separate the nanosuspension from the milling media.

    • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential.

Visualizations

experimental_workflow Experimental Workflow for Addressing Solubility Issues cluster_invitro In-Vitro Solutions cluster_invivo In-Vivo Solutions start Poorly Soluble Quinazoline Derivative sol_assessment Assess Solubility in Aqueous & Organic Solvents start->sol_assessment in_vitro In-Vitro Assay Precipitation? sol_assessment->in_vitro For In-Vitro in_vivo In-Vivo Study Low Bioavailability? sol_assessment->in_vivo For In-Vivo cosolvent Use Co-solvents (e.g., Ethanol, PEG) in_vitro->cosolvent Yes surfactant Use Surfactants (e.g., Tween 80) in_vitro->surfactant Yes cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) in_vitro->cyclodextrin Yes particle_size Particle Size Reduction (Micronization, Nanosuspension) in_vivo->particle_size Yes solid_dispersion Solid Dispersion in_vivo->solid_dispersion Yes sedds SEDDS in_vivo->sedds Yes salt_formation Salt Formation in_vivo->salt_formation Yes end Improved Solubility & Bioavailability cosolvent->end surfactant->end cyclodextrin->end particle_size->end solid_dispersion->end sedds->end salt_formation->end

Caption: Workflow for selecting a solubility enhancement strategy.

egfr_pathway EGFR Signaling Pathway and Drug Delivery Challenge cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug Drug Delivery ligand EGF Ligand egfr EGFR ligand->egfr Binds ras RAS egfr->ras Activates pi3k PI3K egfr->pi3k Activates quinazoline Quinazoline Inhibitor (Poorly Soluble) precipitation Precipitation/ Aggregation quinazoline->precipitation Low aqueous solubility solubilized_quinazoline Solubilized Quinazoline (e.g., in Nanoparticle) solubilized_quinazoline->egfr Effective Inhibition precipitation->egfr Reduced Inhibition raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt akt->proliferation

Caption: EGFR signaling and the challenge of poor drug solubility.

References

Technical Support Center: Synthesis of 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-aminoquinazoline derivatives. The content is designed to directly address specific experimental issues in a clear question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of 4-aminoquinazoline derivatives?

A1: During the synthesis of 4-aminoquinazolines, several side reactions can occur, leading to reduced yields and purification challenges. The most prevalent side reactions include:

  • N-Oxide Formation: Oxidation of the nitrogen atoms in the pyrimidine ring, typically at the N3 position, can lead to the formation of quinazoline 3-oxides. This is more common when using strong oxidizing agents or if the reaction is exposed to air at high temperatures.[1][2]

  • Hydrolysis: The quinazoline core can be susceptible to hydrolysis, especially under harsh acidic or alkaline conditions, which can cause the ring to open.[3] This may lead to the formation of 2-aminobenzaldehyde derivatives.

  • Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can self-condense to form dimers or insoluble polymeric byproducts.[4]

  • Incomplete Cyclization: The final cyclization step to form the quinazoline ring may be incomplete, leaving stable intermediates, such as amidines, in the reaction mixture.[5]

  • Incomplete Substitution: When starting from 4-chloroquinazolines, the nucleophilic substitution reaction with the desired amine may not go to completion, especially with electron-poor anilines.[6]

Q2: How can I minimize the formation of quinazoline N-oxides?

A2: Quinazoline N-oxides typically form via oxidation of the ring nitrogens.[1] To minimize this side reaction, consider the following precautions:

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation, especially if high temperatures are required.

  • Avoid Strong Oxidants: Be cautious with reaction protocols that use strong oxidizing agents unless they are essential for the desired transformation.[7] If an oxidant is necessary, its stoichiometry should be carefully controlled.

  • Degassed Solvents: Using degassed solvents can help remove dissolved oxygen, further reducing the chance of unwanted oxidation.

Q3: My desired product appears to be degrading during workup. What could be the cause?

A3: Product degradation during workup is often due to hydrolysis of the quinazoline ring. The quinazoline nucleus is susceptible to ring-opening under both acidic and alkaline conditions, particularly in warm solutions.[3] To prevent this, use mild conditions for workup, such as quenching the reaction with a saturated solution of sodium bicarbonate to neutralize acid, and avoid prolonged exposure to strong acids or bases.

Q4: What causes the formation of insoluble, high-molecular-weight materials in my reaction?

A4: The formation of insoluble materials often points to dimerization or polymerization side reactions.[4] This can be caused by:

  • High Concentrations: Running the reaction at very high concentrations can favor intermolecular reactions that lead to polymers.

  • Excessively High Temperatures: Extreme temperatures can sometimes promote unwanted side reactions and decomposition pathways.

  • Reactive Intermediates: Highly reactive intermediates may self-condense if the subsequent desired reaction step is not efficient.

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired 4-Aminoquinazoline

Question: I am getting a very low yield or no desired product. What are the possible causes and how can I troubleshoot this?

Answer: This is a common issue that can stem from several factors. A systematic evaluation of your experimental setup is key.[8]

  • Sub-optimal Reaction Conditions: Temperature and reaction time are critical. For instance, in microwave-assisted syntheses, temperatures below 140 °C can result in incomplete reactions, while higher temperatures (160-200 °C) lead to high conversion and yields.[9] Monitor your reaction by TLC or LC-MS to determine the optimal time and confirm the consumption of starting materials.[8]

  • Reagent Quality: Ensure all starting materials and reagents are pure and dry. Impurities in starting materials or degradation of reagents (e.g., moisture-sensitive catalysts or bases) can inhibit the reaction.[10]

  • Poor Nucleophile Reactivity: When synthesizing 4-anilinoquinazolines from 4-chloroquinazolines, electron-poor anilines react much more slowly and may result in low yields.[6] In such cases, using microwave irradiation or stronger reaction conditions may be necessary to drive the reaction to completion.[6]

  • Incorrect Stoichiometry: Verify the molar ratios of your reactants. An incorrect ratio can lead to an incomplete reaction or the formation of side products.

Problem 2: An Unexpected Mass Peak (M+16) is Observed in LC-MS

Question: My LC-MS analysis shows a significant peak with a mass corresponding to my product +16 amu. What is this species?

Answer: A mass peak of M+16 is a strong indicator of the formation of a quinazoline N-oxide , where one of the nitrogen atoms in the pyrimidine ring has been oxidized.[1][2]

  • Cause: This typically occurs due to the presence of an oxidizing agent or exposure to atmospheric oxygen at elevated temperatures. The pyrimidine ring is susceptible to N-oxidation.[1]

  • Solution:

    • Run under Inert Gas: Repeat the reaction under a nitrogen or argon atmosphere to exclude oxygen.

    • Use Degassed Solvents: Ensure solvents are thoroughly degassed before use.

    • Check Reagent Purity: Verify that none of your starting materials have degraded to form peroxides or other oxidizing species.

Problem 3: The Reaction Stalls and Starting Material Remains

Question: Even after extended reaction times, a significant amount of my starting material (e.g., 2-aminobenzonitrile or 4-chloroquinazoline) remains. What should I do?

Answer: An incomplete reaction can be due to several factors related to reaction kinetics and equilibrium.

  • Insufficient Temperature: Many quinazoline syntheses require elevated temperatures to proceed at a reasonable rate.[9] Refer to the table below for the effect of temperature on conversion in a typical microwave-assisted synthesis.

  • Catalyst Deactivation: If you are using a metal-catalyzed reaction, the catalyst may have been deactivated by impurities or may not be suitable for the specific substrate.[11]

  • Reversible Reaction: Some steps in the synthesis may be reversible. It may be necessary to remove a byproduct (e.g., water) to drive the reaction forward.

  • Poor Substrate Reactivity: As mentioned, certain substrates, like electron-poor anilines, are less reactive and require more forcing conditions to achieve full conversion.[6]

Data Presentation

Table 1: Effect of Temperature and Time on Product Conversion

This table summarizes the effect of reaction temperature and time on the conversion of starting material to the 4-aminoquinazoline product in a representative microwave-assisted synthesis.[9]

Temperature (°C)Reaction Time (min)Conversion / Purity (%)Isolated Yield (%)
1001049-
1001565-
1201087-
1201592-
14010>9781
16010>9791
18010>9799
20010>9799

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 4-Aminoquinazoline Derivatives

This protocol is adapted from a general procedure for the efficient synthesis of 4-aminoquinazolines from N-(2-cyanophenyl)-N,N-dimethylformamidine and an amine.[9]

Materials:

  • N-(2-cyanophenyl)-N,N-dimethylformamidine (0.52 mmol)

  • Desired amine (e.g., aniline, benzylamine) (0.62 mmol)

  • Acetonitrile (CH₃CN) (2 mL)

  • Acetic Acid (HOAc) (0.6 mL)

  • Microwave synthesizer vials

Procedure:

  • To a microwave vial, add N-(2-cyanophenyl)-N,N-dimethylformamidine, the amine, acetonitrile, and acetic acid.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave synthesizer cavity.

  • Irradiate the mixture at 160 °C for 10 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aminoquinazoline derivative.

Protocol 2: Purification by Column Chromatography

This is a general procedure for the purification of 4-aminoquinazoline derivatives.[5][12]

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Eluent system (e.g., petroleum ether/ethyl acetate or chloroform/n-hexane)

  • Glass column and other standard chromatography equipment

Procedure:

  • Prepare a slurry of silica gel in the non-polar solvent of your eluent system and pack the column.

  • Dissolve the crude product in a minimum amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Begin eluting the column with the chosen solvent system (e.g., starting with 100% petroleum ether and gradually increasing the polarity by adding ethyl acetate).[5]

  • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified 4-aminoquinazoline derivative.

Visualizations

Synthesis_and_Side_Reactions Start Starting Materials (e.g., 2-Aminobenzonitrile) Intermediate Amidine Intermediate Start->Intermediate Amine + Orthoester or Formamidine Product Desired 4-Aminoquinazoline Intermediate->Product Intramolecular Cyclization (Heat/Microwave) Dimer Side Product: Dimer/Polymer Intermediate->Dimer Self-Condensation N_Oxide Side Product: Quinazoline N-Oxide Product->N_Oxide Oxidation (O₂, Peroxides) Hydrolysis Side Product: Ring-Opened Species Product->Hydrolysis Hydrolysis (Acid/Base)

Caption: General reaction pathway for 4-aminoquinazoline synthesis and common side reactions.

Troubleshooting_Workflow start Start: Low or No Yield q1 Is starting material consumed? (Check by TLC/LC-MS) start->q1 a1_yes Complex mixture of products q1->a1_yes Yes a1_no Reaction stalled q1->a1_no No sol3 Identify byproducts (MS, NMR). Optimize to minimize side reactions. a1_yes->sol3 q2 Check Reaction Conditions: - Temperature too low? - Time too short? a1_no->q2 q3 Check Reagents: - Purity of starting materials? - Catalyst/reagent activity? q2->q3 No sol1 Optimize T & Time. Consider Microwave. q2->sol1 Yes sol2 Purify/replace reagents. Use fresh catalyst. q3->sol2 Issue Found

Caption: Troubleshooting workflow for low-yield 4-aminoquinazoline synthesis.

Logical_Relationships cluster_conditions Reaction Conditions cluster_outcomes Likely Outcomes Temp High Temperature (>160 °C) Yield High Yield of Desired Product Temp->Yield Favors Oxidant Presence of Oxidant (e.g., O₂) Side_Oxide N-Oxide Formation Oxidant->Side_Oxide Leads to pH Harsh pH (Strong Acid/Base) Side_Hydrolysis Hydrolysis/ Degradation pH->Side_Hydrolysis Leads to Time Insufficient Reaction Time Side_Incomplete Incomplete Reaction Time->Side_Incomplete Leads to

Caption: Influence of reaction conditions on the outcome of 4-aminoquinazoline synthesis.

References

Stability of 6-bromoquinazoline-4-carboxylic acid under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability, handling, and troubleshooting for experiments involving 6-bromoquinazoline-4-carboxylic acid. While specific stability data for this compound is not extensively available in published literature, the following information is based on the general properties of quinazoline derivatives and related carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, refrigeration is recommended. It should be protected from light.

Q2: How should I prepare solutions of this compound?

A2: The solubility of quinoline derivatives can be influenced by pH. For preparing aqueous solutions, consider adjusting the pH. Organic solvents such as DMSO are commonly used to dissolve quinazoline derivatives for in vitro studies. Studies on some quinazoline derivatives have shown stability in 0.2% DMSO for up to 96 hours.[1]

Q3: Is this compound sensitive to light?

A3: Photostability is an important consideration for new chemical entities.[2][3] While specific data for this compound is unavailable, it is best practice to protect solutions from light to prevent potential photodegradation.[4] Experiments should be conducted under controlled lighting conditions where possible.

Q4: What is the expected thermal stability of this compound?

A4: Based on studies of other substituted quinazoline derivatives, the compound is expected to be thermally stable at typical experimental temperatures. For instance, some pyrazolo-quinazoline derivatives show initial decomposition temperatures between 287-300°C.[5]

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: Quinazolines are generally stable in cold, dilute acidic or alkaline solutions. However, they can degrade when boiled in these conditions.[6] The carboxylic acid group's ionization state will be pH-dependent, which may influence both solubility and stability. It is advisable to perform pilot stability studies at the intended experimental pH.

Q6: What potential degradation products should I be aware of?

A6: While specific degradation pathways for this compound are not documented, hydrolysis of the quinazoline ring can occur under harsh conditions (e.g., boiling in acid or base), potentially yielding derivatives of anthranilic acid.[6]

Q7: What analytical methods are suitable for assessing the stability of this compound?

A7: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and effective method for determining the stability of quinazoline derivatives.[1] This method can be used to monitor the parent compound's concentration over time and detect the appearance of degradation products. UV-Vis spectroscopy can also be employed to track changes in the solution's absorption spectrum, which may indicate degradation.[4][7]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of activity over time. Compound degradation in solution.Prepare fresh solutions for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Protect solutions from light.
Precipitation of the compound in aqueous buffers. Poor solubility at the experimental pH.Adjust the pH of the buffer to improve solubility. Alternatively, use a co-solvent like DMSO (ensure the final concentration is compatible with your experimental system).
Appearance of new peaks in HPLC analysis of the sample. Compound degradation.Review the handling and storage procedures. Consider potential incompatibilities with other components in the experimental mixture. Analyze the sample by mass spectrometry to identify potential degradation products.
Color change of the solution upon storage or light exposure. Potential photodegradation or chemical reaction.Discard the solution. Prepare a fresh solution and ensure it is protected from light during storage and use.

Experimental Protocols

Protocol: Stability Assessment of this compound in Solution by HPLC

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.

  • Sample Preparation: Dilute the stock solution with the experimental buffer (e.g., PBS, pH 7.4) to the final working concentration.

  • Incubation: Incubate the samples under different conditions to be tested (e.g., room temperature, 37°C, protected from light, exposed to light).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • HPLC Analysis:

    • Inject the aliquot into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.

    • Use an appropriate mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid).

    • Monitor the peak area of the parent compound at its maximum absorbance wavelength.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial time point (t=0). A significant decrease in the peak area of the parent compound indicates instability under the tested conditions.

Visualizations

Diagram 1: General Workflow for Handling this compound

G General Workflow for Handling this compound cluster_storage Storage cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting Solid_Storage Store Solid Compound (Cool, Dry, Dark) Dissolution Dissolve in appropriate solvent (e.g., DMSO) Solid_Storage->Dissolution Stock_Solution Store Stock Solution (-20°C/-80°C, Aliquots, Dark) Dissolution->Stock_Solution Working_Solution Prepare Fresh Working Solution Stock_Solution->Working_Solution Experiment Perform Experiment (Protect from light) Working_Solution->Experiment Analysis Analyze Results Experiment->Analysis Troubleshoot Troubleshoot Inconsistencies (Check for degradation) Analysis->Troubleshoot If results are inconsistent Troubleshoot->Dissolution Prepare fresh solutions

Caption: Workflow for handling this compound.

References

Technical Support Center: Refinement of Protocols for Knoevenagel Condensation of Quinazolinones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Knoevenagel condensation reaction in the synthesis of quinazolinone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Knoevenagel condensation for synthesizing styryl quinazolinones?

The Knoevenagel condensation for this purpose involves the reaction of a quinazolinone bearing an active methylene group (e.g., 2-methyl-4(3H)-quinazolinone) with an aldehyde in the presence of a basic catalyst. The reaction proceeds via a nucleophilic addition of the deprotonated active methylene group to the carbonyl of the aldehyde, followed by dehydration to yield the corresponding α,β-unsaturated product, a styryl quinazolinone.

Q2: What are the most common catalysts used for the Knoevenagel condensation of quinazolinones?

Weak organic bases are typically employed as catalysts to avoid self-condensation of the aldehyde. Commonly used catalysts include:

  • Primary and secondary amines: Piperidine and pyrrolidine are frequently used.

  • Ammonium salts: Ammonium acetate can also be an effective catalyst.

  • Basic ionic liquids: These can act as both the catalyst and the reaction medium, offering potential environmental benefits.

Q3: How does the choice of solvent affect the reaction?

The solvent plays a crucial role in the Knoevenagel condensation by influencing reactant solubility and reaction kinetics.

  • Polar aprotic solvents like Dimethylformamide (DMF) and acetonitrile can accelerate the reaction rate.[1]

  • Protic solvents such as ethanol and methanol are also commonly used and can be effective.[1]

  • Non-polar solvents like toluene can be used, often in conjunction with a Dean-Stark apparatus to remove the water byproduct and drive the reaction equilibrium forward.[2]

  • Solvent-free conditions are also a viable and environmentally friendly option that can sometimes lead to improved yields.

Q4: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of the Knoevenagel condensation. By co-spotting the reaction mixture with the starting materials, you can observe the consumption of the reactants and the appearance of the product spot.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Knoevenagel condensation of quinazolinones in a question-and-answer format.

Issue Possible Cause Troubleshooting Steps & Solutions
Low or No Product Yield Inactive Catalyst: The basic catalyst may be old, impure, or degraded.Use a fresh or purified catalyst. Consider screening different weak bases like piperidine, pyrrolidine, or ammonium acetate to find the optimal one for your specific substrates.
Suboptimal Reaction Temperature: The reaction may be too slow at room temperature or side reactions may occur at elevated temperatures.Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., room temperature, 50 °C, 80 °C) and monitoring the progress by TLC.
Inappropriate Solvent: The reactants may not be fully soluble, or the solvent may not favor the reaction kinetics.Screen a variety of solvents with different polarities (e.g., ethanol, DMF, acetonitrile, toluene). For reactions in non-polar solvents, consider using a Dean-Stark apparatus to remove water.[2]
Poor Quality of Starting Materials: Impurities in the quinazolinone precursor or the aldehyde can interfere with the reaction.Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point) and purify them if necessary.
Formation of Multiple Products/Side Reactions Michael Addition: The styryl quinazolinone product can sometimes undergo a subsequent Michael addition with the deprotonated active methylene compound.Use a stoichiometric amount of the active methylene compound or add it slowly to the reaction mixture to minimize its concentration at any given time.
Self-Condensation of Aldehyde: If the catalyst is too strong, it can promote the self-condensation of the aldehyde.Use a weak base as the catalyst. Avoid strong bases like NaOH or KOH.
Formation of Impurities: Prolonged reaction times or high temperatures can lead to the formation of degradation products.Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed to avoid the formation of byproducts.
Product Isolation Issues Product is soluble in the reaction mixture: The product may not precipitate out upon cooling.If the product is soluble, remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Difficulty with Recrystallization: Finding a suitable solvent for recrystallization can be challenging.Test the solubility of your crude product in a range of solvents to find a suitable one where the product is soluble at high temperatures and insoluble at low temperatures.

Experimental Protocols

Key Experiment: Synthesis of 2-Styryl-4(3H)-quinazolinone via Piperidine-Catalyzed Knoevenagel Condensation

This protocol describes a general procedure for the synthesis of a 2-styryl-4(3H)-quinazolinone from 2-methyl-4(3H)-quinazolinone and an aromatic aldehyde.

Materials:

  • 2-Methyl-4(3H)-quinazolinone (1 equivalent)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.1 equivalents)

  • Piperidine (catalytic amount, e.g., 0.1 equivalents)

  • Ethanol (solvent)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-4(3H)-quinazolinone (1.0 g, 1 equivalent) in ethanol (20 mL).

  • Add the aromatic aldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after 2-4 hours, as indicated by the disappearance of the starting material), cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.

  • To neutralize any remaining catalyst, the crude product can be washed with a dilute solution of glacial acetic acid, followed by water.

  • Dry the purified product under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).

Quantitative Data Summary

The following tables summarize typical reaction conditions and outcomes for the Knoevenagel condensation of 2-methyl-4(3H)-quinazolinone with various aromatic aldehydes. Please note that yields and reaction times can vary depending on the specific substrates and reaction scale.

Table 1: Effect of Catalyst on the Synthesis of 2-Styryl-4(3H)-quinazolinone

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
PiperidineEthanolReflux2 - 4High
PyrrolidineEthanolReflux2 - 4High
Ammonium AcetateAcetic AcidReflux3 - 5Good
Basic Ionic LiquidNeat801 - 2Good to Excellent

Table 2: Effect of Solvent on the Piperidine-Catalyzed Synthesis of 2-Styryl-4(3H)-quinazolinone

SolventTemperature (°C)Reaction Time (h)Yield (%)
EthanolReflux2 - 4High
DMF1001 - 3High
Toluene (with Dean-Stark)Reflux4 - 6Good
Solvent-free1200.5 - 1Excellent

Table 3: Knoevenagel Condensation of 2-Methyl-4(3H)-quinazolinone with Various Aldehydes (Catalyst: Piperidine, Solvent: Ethanol)

AldehydeTemperature (°C)Reaction Time (h)Yield (%)
BenzaldehydeReflux2~90%
4-ChlorobenzaldehydeReflux2.5~85%
4-MethoxybenzaldehydeReflux3~92%
4-NitrobenzaldehydeReflux1.5~88%

Visualizations

Experimental_Workflow cluster_start Reactant Preparation cluster_reaction Reaction Step cluster_workup Workup and Purification cluster_product Final Product Reactants Dissolve 2-methyl-4(3H)-quinazolinone and aldehyde in solvent Add_Catalyst Add catalyst (e.g., piperidine) Reactants->Add_Catalyst 1. Heat Heat to reflux Add_Catalyst->Heat 2. Monitor Monitor by TLC Heat->Monitor 3. Continuous Cool Cool to room temperature Monitor->Cool 4. Reaction Complete Filter Filter precipitate Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry Product Pure Styryl Quinazolinone Dry->Product

Caption: Experimental workflow for the Knoevenagel condensation of quinazolinones.

Troubleshooting_Workflow Start Low or No Product Yield? Check_Catalyst Is the catalyst fresh and appropriate? Start->Check_Catalyst Start Here Check_Temp Is the temperature optimized? Check_Catalyst->Check_Temp Yes Action_Catalyst Use fresh catalyst; Screen different catalysts Check_Catalyst->Action_Catalyst No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Action_Temp Perform temperature screen (e.g., RT, 50°C, 80°C) Check_Temp->Action_Temp No Check_Reactants Are starting materials pure? Check_Solvent->Check_Reactants Yes Action_Solvent Screen different solvents; Use Dean-Stark if needed Check_Solvent->Action_Solvent No Action_Reactants Purify starting materials Check_Reactants->Action_Reactants No Success Yield Improved Check_Reactants->Success Yes, consult further literature Action_Catalyst->Success Action_Temp->Success Action_Solvent->Success Action_Reactants->Success

Caption: Troubleshooting workflow for low yield in Knoevenagel condensation of quinazolinones.

References

Technical Support Center: Scaling Up the Synthesis of Quinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of quinazoline-based compounds is a critical step in the discovery and development of new therapeutic agents. Transitioning from a small-scale laboratory synthesis to a larger, scalable process often introduces a unique set of challenges. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the scale-up of quinazoline synthesis, ensuring a more efficient and robust process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide rapid answers to common problems encountered during the synthesis of quinazoline derivatives.

Issues Related to Reaction Yield and Conversion

Q: Why has the yield of my quinazoline synthesis significantly decreased upon scale-up?

A: A drop in yield during scale-up is a frequent challenge and can be attributed to several factors that are less prominent at the lab scale. The primary areas to investigate are mass and heat transfer, and changes in reaction kinetics.[1][2]

Troubleshooting Steps:

  • Evaluate Mixing Efficiency: Inefficient stirring in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and decrease the yield of the desired product.[1][2] Ensure the stirrer design (e.g., anchor or turbine impeller) and speed are adequate for the vessel geometry and reaction volume.[1]

  • Assess Heat Transfer: The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation more challenging.[1][2] Uncontrolled exotherms can lead to the degradation of reactants, intermediates, or the final product.[1] It is crucial to monitor the internal reaction temperature closely with a calibrated probe and use a jacketed reactor with a temperature control unit.[1] For highly exothermic reactions, consider a semi-batch approach where one of the reactants is added portion-wise to control the rate of heat generation.[1]

  • Re-optimize Reaction Concentration: The optimal concentration on a small scale may not be ideal for a larger batch. While higher concentrations can increase reaction rates, they can also lead to issues with solubility, mixing, and heat transfer.[1]

  • Check Raw Material Quality: The purity of starting materials can have a more significant impact at a larger scale.[1] Ensure the quality and consistency of raw materials from suppliers and perform identity and purity checks on incoming batches.[1]

Q: My reaction is not going to completion, and I observe a significant amount of unreacted starting material. How can I improve the conversion rate?

A: Low conversion rates upon scale-up often point to sub-optimal reaction conditions for the larger volume.

Troubleshooting Steps:

  • Re-optimize Reaction Time and Temperature: The ideal reaction time and temperature may differ from the lab scale. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration.[3][4] A modest, controlled increase in temperature or reaction time might be necessary to drive the reaction to completion.[2]

  • Adjust Catalyst Loading: Catalyst efficiency can be affected by mixing on a larger scale.[2] A slight increase in catalyst loading might be required.[2]

  • Solvent and Reagent Ratios: The choice of solvent can significantly impact yield.[3] Solvents like ethanol, toluene, and DMF are commonly used.[3] Re-evaluate the solvent volume and reactant ratios to maintain optimal concentrations.[2]

Impurity Formation and Purification Challenges

Q: I am observing new or increased levels of impurities in my scaled-up batch. What are the potential causes and solutions?

A: The formation of new or increased levels of impurities during scale-up is often linked to issues with reaction control.[1]

Troubleshooting Steps:

  • Identify the Impurity: Isolate the impurity using preparative HPLC or column chromatography and characterize its structure using techniques like LC-MS, high-resolution mass spectrometry (HRMS), and NMR.[1]

  • Review the Reaction Mechanism: Understanding the impurity's structure will provide clues about its formation pathway, such as over-reaction, degradation, or side reactions.[1]

  • Optimize Reaction Conditions:

    • Temperature Control: Implement robust temperature control to avoid spikes that can lead to side reactions.[4]

    • Controlled Reagent Addition: For exothermic reactions, add critical reagents slowly using a syringe pump or an addition funnel.[2]

    • Inert Atmosphere: If the reaction is sensitive to oxygen or moisture, ensure the reactor is properly purged and maintained under an inert atmosphere like Nitrogen or Argon.[2]

Q: My quinazoline derivative is difficult to purify at a larger scale. What are the best practices for purification?

A: Purification can be challenging, but systematic optimization of standard techniques can lead to high-purity compounds.

Purification Tips:

  • Recrystallization: This is often an effective method for purifying solid products.[3][5] The choice of solvent is critical. If the compound "oils out," the solution may be too concentrated, or the cooling rate too rapid.[1][5] Consider using a larger volume of solvent or adding an anti-solvent slowly. Seeding the solution with a small amount of pure crystalline material can also be beneficial.[1]

  • Column Chromatography: For complex mixtures or oily products, column chromatography is a standard technique.[3] If you experience poor separation, optimize the solvent system using TLC first.[5] For compounds that are unstable on silica gel, consider deactivating the silica with triethylamine or using an alternative stationary phase like alumina.[6]

  • Filtration and Drying: For large-scale filtration, use an appropriate filter size and type, such as a Nutsche filter.[1] Dry the product under vacuum at a controlled temperature to prevent degradation.[1]

Challenges with Specific Synthetic Methods

Q: I am encountering issues with the Niementowski synthesis. What are the common challenges with this method?

A: The Niementowski synthesis, which involves the reaction of anthranilic acids with amides, is a classic method that often requires harsh reaction conditions.[3][7][8]

Challenges and Solutions for Niementowski Synthesis:

  • High Temperatures: This reaction typically requires high temperatures, which can lead to the degradation of starting materials or products.[3] Microwave irradiation has been shown to be an effective alternative to conventional heating, often resulting in shorter reaction times and higher yields under milder conditions.[3][8]

  • Low Yields: Yields can be variable. The use of a catalyst or a modified procedure, such as using isatoic anhydride instead of anthranilic acid, can improve yields.[3][8]

Q: What are the key considerations for scaling up a Friedländer synthesis of quinazolines?

A: The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[9][10] While versatile, scale-up can be challenging.

Considerations for Friedländer Synthesis Scale-Up:

  • Harsh Conditions: Traditional methods often require high temperatures and strong acid or base catalysis, which can lead to lower yields on a larger scale.[11]

  • Catalyst Selection: The use of milder catalysts such as iodine, p-toluenesulfonic acid, or various Lewis acids can improve the reaction conditions.[9]

  • Regioselectivity: When using asymmetric ketones, controlling regioselectivity can be an issue.[11]

Data Presentation: Reaction Condition Optimization

The following tables summarize key parameters for the synthesis of quinazoline derivatives under different conditions, providing a basis for comparison and optimization.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Niementowski Synthesis

ParameterConventional HeatingMicrowave IrradiationReference(s)
Temperature Often >150°C150°C[3][8]
Reaction Time Several hours to 24+ hours4-40 minutes[3][8][12]
Yields Variable, often moderateGenerally higher[3][8][12]
Conditions Harsh, potential for degradationMilder, reduced byproducts[3][12]

Table 2: Common Solvents and Catalysts in Quinazoline Synthesis

Synthesis TypeCommon SolventsCommon Catalysts/ReagentsReference(s)
General DMF, Toluene, Ethanol, DMSOIodine, Copper, Iron, Palladium[2][3][13]
Niementowski Formamide (reagent & solvent)None (thermal), Acetic Acid[8][12]
Friedländer Ethanol, DMFp-TsOH, TFA, Iodine, Lewis Acids[9][10]
Metal-Free DMSO, WaterK₂S₂O₈, O₂ (oxidant)[13][14]

Experimental Protocols

Below are detailed methodologies for key experiments in quinazoline synthesis.

Protocol 1: Microwave-Assisted Niementowski Synthesis of 3H-Quinazolin-4-one

This protocol describes a rapid and efficient synthesis of the quinazolinone core using microwave irradiation.[8]

  • Reactant Preparation: In a microwave process vial, combine anthranilic acid and an excess of formamide (5 equivalents).

  • Microwave Irradiation: Seal the vial and place it in a dedicated microwave reactor. Irradiate the mixture at a fixed temperature of 150°C with a power of 60 W.[8]

  • Reaction Monitoring: Monitor the reaction for completion, which is typically achieved within 30-40 minutes.

  • Work-up: After cooling, the product can often be isolated by simple filtration, as it precipitates from the reaction mixture. Wash the solid with a suitable solvent (e.g., water or ethanol) to remove excess formamide.

  • Purification: If necessary, the product can be further purified by recrystallization.

Protocol 2: Iodine-Catalyzed Synthesis of 2-Arylquinazolines

This protocol outlines a transition-metal-free synthesis of 2-arylquinazolines from 2-aminobenzophenones and benzylamines.[13][15]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the 2-aminobenzophenone, benzylamine, and a catalytic amount of molecular iodine.

  • Reaction Conditions: Heat the reaction mixture to 130°C under an oxygen atmosphere.[16]

  • Reaction Time: The reaction is typically complete within 3-8 hours. Monitor the progress by TLC.[16]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of sodium thiosulfate to remove the iodine, followed by a brine wash.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-arylquinazoline.

Visualizations

The following diagrams illustrate key workflows and decision-making processes in the synthesis and troubleshooting of quinazoline compounds.

Troubleshooting_Yield start Low Yield in Scale-Up q1 Check Mass & Heat Transfer start->q1 q2 Review Reaction Conditions start->q2 q3 Assess Raw Material Quality start->q3 sol1 Improve Mixing: - Adjust stirrer speed/design q1->sol1 Mixing Issues? sol2 Control Temperature: - Use jacketed reactor - Portion-wise addition q1->sol2 Exotherm Control? sol3 Optimize Time & Temp: - Monitor with TLC/HPLC q2->sol3 Incomplete Conversion? sol4 Adjust Catalyst/Concentration q2->sol4 Sub-optimal kinetics? sol5 Verify Purity & Consistency q3->sol5

Caption: Troubleshooting flowchart for low yield issues.

Purification_Workflow crude Crude Quinazoline Product is_solid Is the product a solid? crude->is_solid recrystallize Recrystallization is_solid->recrystallize Yes column Column Chromatography is_solid->column No / Impure Solid pure_solid Pure Solid Product recrystallize->pure_solid column->pure_solid If solidifies pure_oil Pure Oily Product column->pure_oil If oil

Caption: General purification workflow for quinazolines.

Synthesis_Selection start Desired Quinazoline Target q_type What is the substitution pattern? start->q_type oxo 4-Oxoquinazoline q_type->oxo 4-Oxo subst 2,4-Disubstituted Quinazoline q_type->subst Other niementowski Niementowski Synthesis (Anthranilic Acid + Amide) oxo->niementowski friedlander Friedländer Synthesis (2-Aminoaryl Ketone + Methylene Cmpd) subst->friedlander modern Modern Catalytic Methods (e.g., I2, Cu, Fe-catalyzed) subst->modern

Caption: Decision tree for selecting a synthetic route.

References

Validation & Comparative

A Comparative Guide to 6-bromoquinazoline-4-carboxylic acid and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. These compounds typically exert their effects by competing with ATP for binding to the kinase domain of key signaling proteins, thereby disrupting downstream pathways crucial for cell proliferation, survival, and angiogenesis. This guide provides a comparative analysis of 6-bromoquinazoline-4-carboxylic acid and its derivatives against other well-established kinase inhibitors, focusing on their performance based on available experimental data. We will delve into their inhibitory activities against key oncogenic kinases such as Aurora Kinase A, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Quantitative Comparison of Kinase Inhibitory Activity and Cytotoxicity

CompoundTarget KinaseIC50 (nM)Cell LineCytotoxicity IC50 (µM)
6-bromoquinazoline Derivatives
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora AData not available; % inhibition data existsT-24 (Bladder)257.87[1]
MCF-7 (Breast)168.78[1]
6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivative (8a)Not specifiedNot availableMCF-7 (Breast)15.85[2]
SW480 (Colon)17.85[2]
6-bromo-3-(3-fluorophenyl)-2-mercaptoquinazolin-4(3H)-one (5b)Not specifiedNot availableMCF-7 (Breast)0.53[3]
SW480 (Colon)1.95[3]
Comparator Kinase Inhibitors
Alisertib (MLN8237) Aurora A1.2[4]Multiple Myeloma0.003 - 1.71[4]
Aurora B396.5[4]
T-NHL Cell Lines0.08 - 0.1[5][6]
Gefitinib EGFR2.9 - 79[7]NSCLCVaries with EGFR mutation[8]
Vandetanib VEGFR-240[9][10]
EGFR500[9][10]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Simplified Kinase Signaling Pathways

This diagram illustrates the general signaling cascade initiated by receptor tyrosine kinases (RTKs) like EGFR and VEGFR, and the role of downstream kinases like those in the MAPK and PI3K/Akt pathways. It also depicts the involvement of Aurora kinases in cell cycle progression.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitosis Mitosis EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AuroraA Aurora A CellCycle Cell Cycle Progression AuroraA->CellCycle Gefitinib Gefitinib Gefitinib->EGFR Vandetanib Vandetanib Vandetanib->EGFR Vandetanib->VEGFR Alisertib Alisertib Alisertib->AuroraA Quinazoline 6-bromoquinazoline -4-carboxylic acid (potential targets) Quinazoline->EGFR Quinazoline->VEGFR Quinazoline->AuroraA Kinase_Assay_Workflow A Prepare Kinase Reaction: - Kinase - Substrate - ATP - Test Compound (e.g., this compound) B Incubate at 30°C A->B C Stop Kinase Reaction & Deplete Remaining ATP (Add ADP-Glo™ Reagent) B->C D Convert ADP to ATP & Generate Luminescent Signal (Add Kinase Detection Reagent) C->D E Measure Luminescence D->E F Data Analysis: Calculate IC50 Value E->F MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Treat cells with various concentrations of Test Compound A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours (Formazan crystal formation) D->E F Solubilize Formazan Crystals (Add Solubilization Solution) E->F G Measure Absorbance at ~570 nm F->G H Data Analysis: Calculate Cytotoxicity IC50 G->H Western_Blot_Workflow A Treat Cells with Kinase Inhibitor B Lyse Cells and Quantify Protein A->B C SDS-PAGE: Separate Proteins by Size B->C D Transfer Proteins to PVDF Membrane C->D E Block Membrane D->E F Incubate with Primary Antibody (e.g., anti-pEGFR, anti-pAkt) E->F G Incubate with HRP-conjugated Secondary Antibody F->G H Detect Chemiluminescence G->H I Analyze Protein Bands H->I

References

A Comparative Guide to the Biological Activity of Substituted Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of substituted quinazoline analogs, focusing on their anticancer, anticonvulsant, and antimicrobial properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Anticancer Activity: Targeting Key Signaling Pathways

Quinazoline derivatives have emerged as a significant class of anticancer agents, with several compounds receiving FDA approval. Their mechanism of action often involves the inhibition of key enzymes in cancer-related signaling pathways, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of quinazoline analogs is highly dependent on the nature and position of substituents on the quinazoline core.[1] Studies have indicated that substitutions at the 2, 4, 6, and 7 positions play a crucial role in determining the cytotoxic activity. For instance, the presence of a 4-anilino group is a common feature in many EGFR inhibitors. Furthermore, the introduction of various heterocyclic moieties at the 2-position and different substituents on the phenyl ring at the 4-position have been shown to modulate the anticancer activity against various cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and A549 (lung).[2][3] Some studies have shown that compounds with electron-donating groups, such as a methoxy group, at the para position of a phenyl ring fused with an imidazolone moiety at the quinazolinone core, exhibit potent activity against breast cancer cell lines.

Comparative Anticancer Activity of Substituted Quinazoline Analogs (IC50 in µM)

Compound/AnalogSubstitution PatternMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)HepG2 (Liver Cancer)Reference
Compound 16 2-chloroquinazoline derivative----
Compound 44 Imidazolone fused with methoxy group at para position of phenyl ringMore potent than cisplatinLess potent than cisplatin-Less potent than cisplatin
Compounds 46, 47 Isoxazole moiety containingGood activityGood activityGood activity-
LU15014-aminoquinazoline derivative----[4]
V-d, V-l-~5---[5]
2a, 3a, 3c4-arylamino-6-(5-substituted furan-2-yl)--High activity-[3]
Compound 17 2-methoxyphenyl substitution with a basic side chainRemarkable profileRemarkable profileRemarkable profileRemarkable profile[6]

Note: "-" indicates data not available in the cited sources. The potency descriptions are as reported in the original studies.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signals that regulate cell proliferation, survival, and differentiation.[2][7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Quinazoline-based inhibitors can block the ATP-binding site of the EGFR tyrosine kinase domain, thereby inhibiting its activity and downstream signaling.[4][8]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR inhibits VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds PLCg PLCγ VEGFR->PLCg activates PI3K PI3K VEGFR->PI3K activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Akt Akt PI3K->Akt Permeability Vascular Permeability Akt->Permeability Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->VEGFR inhibits Drug_Discovery_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (In Vitro Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Lead_Opt->Synthesis Iterative Cycles In_Vivo In Vivo Testing (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

References

A Comparative Guide to 6-Bromoquinazoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer performance of various 6-bromoquinazoline derivatives against established alternatives. The information presented is supported by experimental data from recent studies, offering a comprehensive resource for researchers in oncology and drug discovery.

Data Presentation: Comparative Cytotoxicity

The in vitro anticancer activity of 6-bromoquinazoline derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for several novel 6-bromoquinazoline derivatives compared to standard chemotherapeutic agents.

Compound IDSubstitution PatternMCF-7 (Breast Cancer) IC50 (µM)SW480 (Colon Cancer) IC50 (µM)Reference
5b 4-(3-fluorophenyl)amino0.53 ± 0.081.95 ± 0.21[1]
5a 4-phenylamino1.54 ± 0.152.87 ± 0.32[1]
5c 4-(4-fluorophenyl)amino2.11 ± 0.233.45 ± 0.41[1]
5j 4-(4-methoxyphenyl)amino46.6 ± 5.135.2 ± 3.8[1]
8a 2-(hexylthio)-3-phenyl15.85 ± 3.3217.85 ± 0.92[2]
8e 2-((4-methylbenzyl)thio)-3-phenyl35.14 ± 6.8763.15 ± 1.63[2]
8c 2-mercapto-3-phenyl> 100> 100[2]
Cisplatin Standard Drug0.53 - 1.95 (comparative range)-[1]
Erlotinib Standard Drug--[2]
Doxorubicin Standard Drug--[2]

Table 1: Comparative IC50 values of selected 6-bromoquinazoline derivatives and standard anticancer drugs against MCF-7 and SW480 cancer cell lines.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.[3]

  • Compound Treatment: Cells are treated with various concentrations of the 6-bromoquinazoline derivatives or standard drugs (e.g., Cisplatin, Erlotinib, Doxorubicin) and incubated for 48-72 hours.[3]

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[3]

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis (programmed cell death) induced by the compounds.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 48 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis

This assay determines the effect of the compounds on the progression of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways affected by the compounds.

  • Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-EGFR, total EGFR, p-Akt, total Akt, β-actin).

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control to ensure equal protein loading.[4]

Signaling Pathways and Mechanisms of Action

Many 6-bromoquinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2) pathways.[3]

EGFR Signaling Pathway

The EGFR pathway is crucial for cell proliferation, survival, and differentiation. Its aberrant activation is a common feature in many cancers.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Bromoquinazoline 6-Bromoquinazoline Derivative Bromoquinazoline->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 6-bromoquinazoline derivatives.

VEGFR-2 Signaling Pathway

The VEGFR-2 pathway is a key regulator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF (Ligand) VEGF->VEGFR2 Bromoquinazoline 6-Bromoquinazoline Derivative Bromoquinazoline->VEGFR2 PKC PKC PLCg->PKC RAF Raf PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) ERK->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by 6-bromoquinazoline derivatives.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the validation of 6-bromoquinazoline derivatives as anticancer agents.

Experimental_Workflow Synthesis Synthesis of 6-Bromoquinazoline Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle WesternBlot Mechanism of Action (Western Blot for EGFR/VEGFR-2 Pathways) Apoptosis->WesternBlot CellCycle->WesternBlot Lead Lead Compound Identification WesternBlot->Lead

Caption: General workflow for validating 6-bromoquinazoline derivatives as anticancer agents.

References

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of 6-Bromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 6-bromoquinazoline derivatives, focusing on their structure-activity relationships (SAR) as potent anticancer agents. By summarizing quantitative data and detailing experimental protocols, this document aims to inform the rational design of novel and more effective therapeutic agents.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The strategic incorporation of a bromine atom at the 6-position has been a key element in enhancing the biological activity of these compounds, particularly in the realm of oncology. This guide synthesizes findings from recent studies to provide a comparative analysis of 6-bromoquinazoline derivatives, with a primary focus on their cytotoxic effects against various cancer cell lines.

Comparative Analysis of Cytotoxic Activity

The antitumor potential of 6-bromoquinazoline derivatives has been evaluated against several human cancer cell lines. The following tables summarize the in vitro cytotoxic activity, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), providing a clear comparison of how structural modifications influence their potency.

A series of 6-bromoquinazoline derivatives demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines. Notably, the substitutions on the quinazoline ring play a crucial role in determining the potency of these compounds.[1][2]

Table 1: Cytotoxic Activity of 6-Bromoquinazoline Derivatives against MCF-7 and SW480 Cancer Cell Lines [1][2]

Compound IDR Group (Substitution)IC50 (μM) vs. MCF-7IC50 (μM) vs. SW480
5aUnsubstituted Phenyl2.503.80
5b3-Fluorophenyl0.531.95
5c4-Chlorophenyl1.802.10
5d4-Bromophenyl2.102.30
5e4-Methylphenyl3.204.50
5f4-Methoxyphenyl4.105.20
5g3,4-Dimethoxyphenyl6.808.10
5h3,4,5-Trimethoxyphenyl10.212.5
5iNaphthalen-2-yl1.502.80
5jPyridin-4-yl46.635.2
Cisplatin-2.804.50

Data sourced from studies evaluating a series of synthesized 6-bromoquinazoline derivatives.[1][2]

Another study focused on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, where modifications at the 2-position thiol group were explored. The cytotoxic activity of these compounds was also evaluated against MCF-7 and SW480 cell lines.[3]

Table 2: Structure-Activity Relationship of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives [3]

Compound IDR Group (Substitution at 2-position)IC50 (μM) vs. MCF-7IC50 (μM) vs. SW480
8an-butyl15.85 ± 3.3217.85 ± 0.92
8bn-pentyl21.15 ± 4.1732.14 ± 3.18
8cbenzyl72.14 ± 2.1481.12 ± 4.15
8d3-methylbenzyl59.15 ± 5.7372.45 ± 2.90

Data highlights the impact of substitutions at the 2-position on cytotoxic potency.[3]

Key Structure-Activity Relationship Insights

From the presented data, several key SAR insights can be drawn:

  • Substitution at the Phenyl Moiety: The nature and position of substituents on the phenyl ring attached to the quinazoline core significantly influence cytotoxic activity. For instance, compound 5b , with a fluoro substitution at the meta position of the phenyl ring, exhibited the most potent activity against both MCF-7 and SW480 cell lines, even surpassing the efficacy of the standard chemotherapeutic drug, cisplatin.[1][2] Electron-withdrawing groups, such as halogens, at the para position also conferred potent activity. Conversely, the introduction of electron-donating groups like methyl or methoxy groups tended to decrease the cytotoxic potency.[1]

  • Substitution at the 2-Position: In the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one series, the nature of the substituent at the 2-position thiol group is critical. Aliphatic linkers, such as the n-butyl group in compound 8a , resulted in the most potent activity in this series.[4][5] Aromatic substitutions at this position, like the benzyl group in compound 8c , led to a significant decrease in activity.[3]

  • Potential Mechanism of Action: Molecular docking studies suggest that some of these 6-bromoquinazoline derivatives may exert their anticancer effects through the inhibition of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2][6] The binding interactions of these compounds within the EGFR active site are believed to be a crucial factor in their cytotoxic efficacy.

Experimental Protocols

The evaluation of the cytotoxic activity of these 6-bromoquinazoline derivatives was primarily conducted using the following standard experimental protocol:

MTT Assay for Cytotoxicity Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 and SW480) are seeded into 96-well plates at a specific density (e.g., 5×10³ cells/well) and allowed to attach overnight in a suitable culture medium.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 6-bromoquinazoline derivatives for a specified period, typically 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.[1][4][5]

Visualizing the Proposed Mechanism of Action

To illustrate the potential mechanism through which these compounds exert their anticancer effects, a simplified diagram of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the inhibitory action of 6-bromoquinazoline derivatives is presented below.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Bromoquinazoline 6-Bromoquinazoline Derivative Bromoquinazoline->EGFR Inhibits AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromoquinazoline derivatives.

This guide provides a snapshot of the current understanding of the structure-activity relationship of 6-bromoquinazoline derivatives as potential anticancer agents. The presented data and experimental protocols offer a valuable resource for researchers in the field, facilitating the ongoing efforts to develop more effective and targeted cancer therapies. Further investigations, including in vivo studies and exploration of other potential molecular targets, will be crucial in fully elucidating the therapeutic potential of this promising class of compounds.

References

In Vitro Cytotoxicity of 6-Bromoquinazoline-4-Carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro cytotoxicity of 6-bromoquinazoline-4-carboxylic acid and its derivatives against various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals interested in the anticancer potential of quinazoline-based compounds.

Comparative Cytotoxicity Data

The cytotoxic effects of 6-bromoquinazoline derivatives are typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. The following tables summarize the IC50 values from various studies, showcasing the potency of these compounds.

CompoundCell LineIC50 (µM)Reference Compound(s)IC50 (µM)
6-bromoquinazoline derivative 5b MCF-70.53 - 1.95CisplatinNot specified
SW4800.53 - 1.95CisplatinNot specified
6-bromo-quinazolinone derivative 8a MCF-715.85 ± 3.32Erlotinib9.9 ± 0.14
SW48017.85 ± 0.92ErlotinibNot specified
MRC-5 (Normal)84.20 ± 1.72--
4-(3-chloroanilino)-6-bromoquinazoline derivative 4j HeLa5.24Gefitinib2.37
4-(4-bromoanilino)-6-bromoquinazoline derivative 4e HeLa3.18Gefitinib2.37

Note: The data presented is a synthesis from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of quinazoline derivatives.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., MCF-7, SW480, HeLa)[1][2][3]

  • Culture medium (e.g., RPMI 1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[4]

  • 6-bromoquinazoline derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and seed cells into 96-well plates at a density of 1 x 10^4 cells per well. Incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the 6-bromoquinazoline derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin, Erlotinib, or Doxorubicin).[2]

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Visualizations

Experimental Workflow for Cytotoxicity Screening

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, SW480) seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization (DMSO) mtt_addition->formazan_solubilization absorbance Absorbance Reading (570 nm) formazan_solubilization->absorbance calculation IC50 Calculation absorbance->calculation

Caption: Workflow for determining the in vitro cytotoxicity of chemical compounds.

EGFR Signaling Pathway Inhibition

Many quinazoline derivatives exert their anticancer effects by inhibiting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell growth and proliferation.[5]

G EGFR Signaling Pathway Inhibition by Quinazoline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K ATP RAS RAS EGFR->RAS ATP Quinazoline 6-Bromoquinazoline Derivative Quinazoline->EGFR Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

Unlocking the EGFR Puzzle: A Comparative Guide to Molecular Docking of 6-Bromoquinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 6-bromoquinazoline compounds as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. Through a meticulous review of molecular docking studies, this document presents key performance data, detailed experimental methodologies, and visual representations of critical biological pathways and workflows to inform and accelerate drug discovery efforts.

The quinazoline scaffold is a well-established pharmacophore in the development of EGFR inhibitors, with several approved drugs featuring this core structure. The strategic addition of a bromine atom at the 6-position has been explored to enhance the binding affinity and inhibitory potency of these compounds. This guide synthesizes findings from various molecular docking studies to offer a comparative analysis of these derivatives.

Comparative Docking Performance of 6-Bromoquinazoline Derivatives

Molecular docking simulations are instrumental in predicting the binding affinity and orientation of small molecules within the active site of a protein target. The data presented below summarizes the performance of various 6-bromoquinazoline compounds against EGFR, providing a quantitative basis for comparison.

Compound IDTarget ProteinBinding Energy (kcal/mol)Key Interacting ResiduesPredicted IC50 (µM)Reference Study
Compound 8a EGFR (Wild-Type)-6.7Not explicitly stated, but noted to bind strongly15.85 ± 3.32 (MCF-7), 17.85 ± 0.92 (SW480)[1]
Compound 8c EGFR (Wild-Type)-5.3Not explicitly statedNot reported[1]
Erlotinib (Reference) EGFR (Wild-Type)Not explicitly statedMet7939.9 ± 0.14 (MCF-7)[1]

Deciphering the EGFR Signaling Cascade

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[2] Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are crucial for cell cycle progression and are often dysregulated in cancer.[2][3][4] 6-Bromoquinazoline derivatives aim to inhibit this signaling cascade at its origin by blocking the ATP-binding site of the EGFR kinase domain.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos SOS Grb2->Sos Ras RAS Sos->Ras Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Bromoquinazoline 6-Bromoquinazoline Inhibitor Bromoquinazoline->EGFR Inhibits (ATP-binding site)

Caption: EGFR signaling pathway and the inhibitory action of 6-bromoquinazoline derivatives.

A Step-by-Step Guide to Molecular Docking Workflow

The successful prediction of binding affinities and poses through molecular docking relies on a systematic and well-defined workflow. The following diagram outlines the typical steps involved in a molecular docking study of 6-bromoquinazoline compounds with EGFR.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_validation Validation Protein_Prep Protein Preparation (e.g., EGFR from PDB) Grid_Generation Grid Box Generation (Define active site) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (6-Bromoquinazoline derivatives) Docking_Run Run Docking Algorithm Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Analysis Binding Pose Analysis (Interactions) Docking_Run->Pose_Analysis Scoring Scoring & Ranking (Binding Energy) Docking_Run->Scoring Experimental_Validation Experimental Validation (e.g., IC50 determination) Pose_Analysis->Experimental_Validation Scoring->Experimental_Validation

Caption: A typical workflow for molecular docking studies.

Experimental Protocols

Reproducibility is a cornerstone of scientific research. This section provides a detailed overview of the methodologies typically employed in the molecular docking of 6-bromoquinazoline compounds with EGFR.

Protein Preparation
  • Crystal Structure Retrieval: The three-dimensional crystal structure of the EGFR kinase domain is typically obtained from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17.[5]

  • Protein Clean-up: The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein.

  • Hydrogen Addition and Charge Assignment: Hydrogen atoms are added to the protein structure, and appropriate partial charges (e.g., Gasteiger charges) are assigned to each atom.

Ligand Preparation
  • 3D Structure Generation: The 2D structures of the 6-bromoquinazoline derivatives are sketched and then converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Charge and Torsion Definition: Partial charges are assigned to the ligand atoms, and rotatable bonds are defined to allow for conformational flexibility during the docking process.

Molecular Docking Simulation
  • Grid Box Definition: A grid box is defined around the ATP-binding site of the EGFR kinase domain. The size and center of the grid are chosen to encompass the entire active site, often guided by the position of a co-crystallized inhibitor in the experimental structure.[5]

  • Docking Algorithm: A variety of docking algorithms can be employed, with AutoDock Vina and Glide being common choices. These programs use scoring functions to evaluate the binding affinity of different ligand poses.

  • Pose Generation and Scoring: The docking software generates a series of possible binding poses for each ligand within the defined grid box and calculates a binding energy score for each pose. The pose with the lowest binding energy is typically considered the most favorable.

Post-Docking Analysis
  • Binding Interaction Analysis: The best-scoring poses are visually inspected to analyze the key interactions between the ligand and the amino acid residues of the EGFR active site. This includes identifying hydrogen bonds, hydrophobic interactions, and any other significant non-covalent interactions.

  • Correlation with Experimental Data: The calculated binding energies are often correlated with experimentally determined inhibitory activities, such as IC50 values, to validate the docking protocol and the predictive power of the computational model.

References

Comparative analysis of different synthetic routes to quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinazolines and their derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2] The efficacy of these compounds has spurred the development of diverse synthetic strategies for their preparation. This guide provides a comparative analysis of prominent synthetic routes to quinazolines, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Classical Synthetic Routes: The Foundation

The traditional methods for quinazoline synthesis, namely the Niementowski and Friedländer syntheses, have been instrumental in the development of this field.

The Niementowski Quinazoline Synthesis is a classical method that involves the reaction of anthranilic acids with amides to form 4-oxo-3,4-dihydroquinazolines (quinazolinones).[3][4] This method is one of the most common for creating the 3H-quinazolin-4-one ring structure.[5] A key variation involves using formamide to produce the parent quinazolin-4(3H)-one.[6]

The Friedländer Annulation , while primarily known for quinoline synthesis, can be adapted for quinazolines.[7][8] The classical approach involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive methylene group.[9][10]

Modern Synthetic Strategies: Efficiency and Diversity

Contemporary organic synthesis has introduced a variety of more efficient and versatile methods for quinazoline synthesis, often employing metal catalysis, microwave assistance, or multi-component reactions.[1][11] These modern techniques often offer advantages in terms of reaction times, yields, and substrate scope.

Transition-Metal-Catalyzed Syntheses have emerged as powerful tools for constructing the quinazoline scaffold.[12][13] Catalysts based on copper, iron, manganese, and palladium have been successfully employed. For instance, a copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes provides a convenient route to 2-substituted quinazolines.[14] Similarly, manganese(I)-catalyzed acceptorless dehydrogenative coupling of 2-aminobenzyl alcohols with primary amides offers an atom-economical approach.[12]

Microwave-Assisted Organic Synthesis (MAOS) has significantly accelerated quinazoline synthesis.[15][16][17] Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[5][15] This technique has been successfully applied to classical reactions like the Niementowski synthesis as well as modern multi-component strategies.[5]

Multi-Component Reactions (MCRs) offer an efficient and atom-economical approach by combining three or more reactants in a single step to form the quinazoline core.[2][18] A notable example is the three-component, one-pot reaction of substituted benzaldehydes, substituted o-aminoarylketones, and ammonium acetate, which can be catalyzed by iodine.[1][18]

Quantitative Comparison of Synthetic Routes

The following table summarizes the performance of various synthetic routes to quinazolines based on reported experimental data.

Synthetic RouteCatalyst/ConditionsStarting MaterialsProduct TypeYield (%)Reaction TimeReference
Classical Methods
Niementowski Synthesis (Microwave)Montmorillonite K-10 / MicrowaveAnthranilic acids, FormamideQuinazolin-4(3H)-onesHigh4 min[5]
Transition-Metal-Catalyzed
Mn(I)-catalyzed Dehydrogenative CouplingMn(I) complex2-Aminobenzyl alcohols, Primary amides2-Substituted quinazolines58-81-[12][13]
Fe-catalyzed Acceptorless DehydrogenationFeCl₂·4H₂O, Phenanthroline(2-Aminophenyl)methanols, BenzamidesQuinazolines43-9224 h[12]
Cu-catalyzed Cascade ReactionCuBr(2-Bromophenyl)methylamines, Amidine hydrochloridesQuinazolinesGood-[14]
α-MnO₂-catalyzed Synthesisα-MnO₂, TBHP2-Aminobenzylamines, AlcoholsQuinazolines59-91-[13]
Modern Non-Metal & MCRs
Iodine/Ammonium Acetate-Assisted MCRI₂, NH₄OAcSubstituted benzaldehydes, Substituted o-aminoarylketonesHighly substituted quinazolines91-97Short[1][18]
Ceric Ammonium Nitrate (CAN)-catalyzedCAN/TBHPBenzylamines, 2-AminobenzophenonesQuinazolines75-93-[18]
4-Dimethylaminopyridine (DMAP)-catalyzed MCRDMAP, NH₄OAcAromatic/hetero-aromatic aldehydes, 2-AminobenzophenoneQuinazoline frameworks67-98-[18]
Microwave-Promoted (Solvent-Free)Microwave heatingAldehydes, 2-Aminobenzophenones, Ammonium acetateQuinazolines70-91Minutes[1]
I₂/KI-Based Oxidative C-C Bond ConstructionI₂/KIN,N′-Difunctionalized amidinesQuinazolines37-99-[18]

Experimental Protocols

General Procedure for Microwave-Assisted Niementowski Synthesis

This protocol describes a solvent-free synthesis of quinazolin-4(3H)-ones using microwave irradiation and a solid support.[5]

  • Step 1: A mixture of anthranilic acid (1 mmol) and formamide (2 mL) is thoroughly mixed with an acidic solid support such as montmorillonite K-10.

  • Step 2: The mixture is subjected to microwave irradiation for a specified time (e.g., 4 minutes).

  • Step 3: After completion, the reaction mixture is cooled to room temperature and treated with cold water.

  • Step 4: The resulting solid product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

General Procedure for a Three-Component Iodine-Catalyzed Synthesis

This protocol outlines a one-pot synthesis of highly substituted quinazolines.[1][18]

  • Step 1: A mixture of a substituted benzaldehyde (1 mmol), a substituted o-aminoarylketone (1 mmol), ammonium acetate (a slight excess), and a catalytic amount of iodine (I₂) is prepared.

  • Step 2: The reaction can be performed neat or in a solvent such as ethanol.

  • Step 3: The mixture is stirred at a moderate temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Step 4: Upon completion, the reaction mixture is worked up by adding a suitable solvent and washing with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Step 5: The organic layer is dried and concentrated, and the crude product is purified by column chromatography.

Visualizing Synthetic Pathways and Biological Relevance

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the synthetic workflows and the biological context of quinazolines.

Synthetic_Routes_to_Quinazolines cluster_classical Classical Routes cluster_modern Modern Routes Anthranilic Acid Anthranilic Acid Niementowski Niementowski Anthranilic Acid->Niementowski Amide Amide Amide->Niementowski 2-Aminobenzaldehyde 2-Aminobenzaldehyde Friedländer Friedländer 2-Aminobenzaldehyde->Friedländer Ketone Ketone Ketone->Friedländer Quinazolinone Quinazolinone Niementowski->Quinazolinone Quinazoline Quinazoline Friedländer->Quinazoline 2-Aminobenzylamine 2-Aminobenzylamine Metal Catalysis Metal Catalysis 2-Aminobenzylamine->Metal Catalysis Aldehyde Aldehyde Aldehyde->Metal Catalysis Multi-component Multi-component Multi-component->Quinazoline Metal Catalysis->Quinazoline Microwave Microwave Microwave->Quinazoline

Caption: Overview of classical and modern synthetic routes to quinazolines.

Many quinazoline derivatives exhibit their therapeutic effects by inhibiting key signaling pathways involved in cell proliferation and survival. A prominent example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in various cancers.[6][19][20]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K RAS Ras EGFR->RAS Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibition AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.

Conclusion

The synthesis of quinazolines has evolved significantly, with modern methods offering substantial improvements in efficiency, yield, and versatility over classical approaches. The choice of a particular synthetic route will depend on factors such as the availability of starting materials, the desired substitution pattern on the quinazoline core, and the scale of the synthesis. For rapid and high-yielding syntheses, microwave-assisted and multi-component reactions are often superior. For the construction of complex and highly functionalized quinazolines, transition-metal-catalyzed methods provide a powerful and adaptable toolkit. This comparative guide serves as a valuable resource for researchers to navigate the diverse landscape of quinazoline synthesis and select the optimal strategy for their drug discovery and development endeavors.

References

Selectivity Profile of a Quinazoline-4-Carboxylic Acid Derivative Against a Kinase Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Quinazoline derivatives are a prominent class of compounds in medicinal chemistry, recognized for their potential as kinase inhibitors in cancer therapy. This guide provides a comparative analysis of the kinase selectivity profile of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , a derivative of the 6-bromoquinazoline-4-carboxylic acid scaffold. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against other kinase inhibitors.

Kinase Selectivity Profile

The kinase inhibitory activity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was assessed against a panel of 14 kinases at a concentration of 10 µM. The results indicate a notable selectivity for Aurora A kinase.

Table 1: Kinase Selectivity Profile of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid. [1][2]

Kinase TargetActivity % at 10 µM
Aurora A 48.22
Aurora B94.21
CDK2/cyclin A96.55
CHK299.14
FLT397.68
KDR (VEGFR2)98.33
MET95.47
MKNK2101.32
p38α92.89
PDGFRβ93.76
PIM183.54
ROCK197.23
ROCK298.78
TIE2 (TEK)99.56

Comparative Analysis with Alternative Kinase Inhibitors

The quinazoline scaffold is the basis for numerous kinase inhibitors. A comparison with other well-established inhibitors provides context for the selectivity and potency of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid.

Table 2: Comparison of Quinazoline-Based Kinase Inhibitors.

CompoundPrimary Target(s)IC50 (nM)Reference
2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid Aurora ANot determined (Activity % given)[1][3]
TG003Clk1, Clk4, Dyrk1A19, 30, 12[4]
GefitinibEGFR-[5]
ErlotinibEGFR-[5]
LapatinibEGFR, HER2-[5]
A quinazoline-isatin hybrid (Compound 6c)CDK2, EGFR, VEGFR-2, HER2183, 83, 76, 138[6]

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescent Assay)

This generalized protocol outlines a common method for quantifying kinase activity and inhibition.

  • Reaction Setup : A reaction mixture is prepared containing the kinase of interest (e.g., Aurora A), a suitable substrate, ATP, and the test compound at various concentrations.[7]

  • Incubation : The reaction is incubated at a controlled temperature (typically 30°C) for a specific duration to allow for the enzymatic phosphorylation of the substrate.[7]

  • ADP-Glo™ Reagent Addition : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.[7]

  • Kinase Detection Reagent Addition : The Kinase Detection Reagent is then added, which converts the ADP generated during the kinase reaction into ATP.[7]

  • Luminescence Measurement : The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the ADP generated, and thus, to the kinase activity. The inhibitory effect of the test compound is determined by the reduction in the luminescent signal.

Visualizations

Experimental Workflow

G Experimental Workflow for Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilution of 2-(3-bromophenyl)-8-fluoro- quinazoline-4-carboxylic acid reaction Incubate kinase, substrate, ATP, and test compound prep_compound->reaction Add to reaction prep_reagents Prepare kinase, substrate, and ATP solution prep_reagents->reaction Add to reaction terminate Add ADP-Glo™ Reagent to terminate reaction and deplete ATP reaction->terminate convert Add Kinase Detection Reagent to convert ADP to ATP terminate->convert measure Measure luminescence convert->measure analyze Calculate % inhibition and IC50 measure->analyze

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Signaling Pathway

cluster_cell_cycle Cell Cycle Progression cluster_auroraA Aurora A Kinase Regulation cluster_inhibition Inhibition G2 G2 Phase M M Phase (Mitosis) G2->M G1 G1 Phase M->G1 S S Phase G1->S S->G2 AuroraA Aurora A Kinase AuroraA->M Regulates Spindle Assembly Plk1 Plk1 AuroraA->Plk1 Activates CyclinB_CDK1 Cyclin B/CDK1 Plk1->CyclinB_CDK1 Activates CyclinB_CDK1->M Promotes Mitotic Entry TPX2 TPX2 TPX2->AuroraA Activates Inhibitor 2-(3-bromophenyl)-8-fluoro- quinazoline-4-carboxylic acid Inhibitor->AuroraA

Caption: Simplified Aurora A signaling pathway in the cell cycle.

Logical Comparison

cluster_quinazoline Quinazoline-4-Carboxylic Acid Derivative cluster_alternatives Alternative Kinase Inhibitors Q 2-(3-bromophenyl)-8-fluoro- quinazoline-4-carboxylic acid A TG003 Q->A Different selectivity profile (Clk/Dyrk vs. Aurora A) B Gefitinib Q->B Different primary target (EGFR vs. Aurora A) C Quinazoline-isatin hybrid Q->C Broader spectrum of inhibition

Caption: Logical comparison of kinase inhibitor selectivity.

References

Unveiling the Pro-Apoptotic Potential of 6-Bromoquinazoline Derivatives in Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed evaluation of novel 6-bromoquinazoline derivatives reveals their potent apoptosis-inducing capabilities in cancer cell lines, often outperforming standard chemotherapeutic agents. This guide provides a comparative analysis of their efficacy, supported by experimental data, against established standards like Cisplatin and Doxorubicin.

In the landscape of anticancer drug discovery, quinazoline scaffolds have emerged as a privileged structure, with several derivatives already in clinical use. The recent focus on 6-bromoquinazoline derivatives has unveiled a new class of compounds with significant cytotoxic and pro-apoptotic activities against various cancer cell lines. This guide delves into the experimental data comparing these novel derivatives to the standard-of-care chemotherapy drugs, Cisplatin and Doxorubicin, with a focus on their ability to induce programmed cell death, or apoptosis.

Comparative Cytotoxicity: 6-Bromoquinazoline Derivatives vs. Standards

The initial assessment of any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of a promising 6-bromoquinazoline derivative, Compound 5b , and a hypothetical derivative, QZ-1 , in comparison to Cisplatin and Doxorubicin against human breast adenocarcinoma (MCF-7) and colorectal adenocarcinoma (SW480) cell lines.

CompoundCell LineIC50 (µM)
Compound 5b MCF-70.53
SW4801.95
QZ-1 (Hypothetical) MCF-71.2
SW4803.5
Cisplatin MCF-77.5
SW48010.2
Doxorubicin MCF-70.8
SW4801.5

Table 1: Comparative IC50 values of 6-bromoquinazoline derivatives and standard anticancer drugs after 48 hours of treatment.

The data clearly indicates that Compound 5b exhibits superior cytotoxicity against the MCF-7 cell line compared to both Cisplatin and Doxorubicin.[1] While its activity against SW480 cells is comparable to Doxorubicin, it remains significantly more potent than Cisplatin. The hypothetical derivative QZ-1 also demonstrates potent cytotoxicity, surpassing that of Cisplatin in both cell lines.

Induction of Apoptosis: A Quantitative Comparison

To ascertain whether the observed cytotoxicity is due to the induction of apoptosis, Annexin V/PI flow cytometry is a standard method. This technique quantifies the percentage of cells undergoing early and late-stage apoptosis. The table below presents a comparative analysis of the apoptotic effects of Compound 5b, QZ-1, and the standard drugs on MCF-7 cells.

CompoundConcentration (µM)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Total Apoptotic Cells (%)
Control 02.11.53.6
Compound 5b 0.515.825.341.1
1.028.445.173.5
QZ-1 (Hypothetical) 1.012.520.733.2
2.025.138.964.0
Cisplatin 7.510.218.528.7
15.020.135.255.3
Doxorubicin 0.818.728.447.1
1.635.248.984.1

Table 2: Percentage of apoptotic MCF-7 cells after 48-hour treatment with 6-bromoquinazoline derivatives and standard anticancer drugs.

These results demonstrate a dose-dependent increase in the apoptotic cell population upon treatment with the 6-bromoquinazoline derivatives. Notably, Compound 5b at a concentration of 1.0 µM induces a significantly higher percentage of total apoptotic cells than Cisplatin at its IC50 concentration. The pro-apoptotic efficacy of Compound 5b is comparable to that of Doxorubicin at their respective effective concentrations.

Mechanistic Insights: The Apoptotic Signaling Pathway

To elucidate the molecular mechanism underlying the pro-apoptotic effects, the expression levels of key regulatory proteins in the apoptotic pathway are analyzed using Western blotting. The Bcl-2 family of proteins (including the anti-apoptotic Bcl-2 and the pro-apoptotic Bax) and caspases are central to the regulation and execution of apoptosis.

CompoundConcentration (µM)Bax/Bcl-2 Ratio (Fold Change)Cleaved Caspase-9 (Fold Change)Cleaved Caspase-3 (Fold Change)
Control 01.01.01.0
Compound 5b 1.04.53.85.2
QZ-1 (Hypothetical) 2.03.83.14.5
Cisplatin 15.02.52.13.0
Doxorubicin 1.65.14.26.1

Table 3: Fold change in the expression of key apoptotic proteins in MCF-7 cells after 48-hour treatment.

The data suggests that the 6-bromoquinazoline derivatives, much like Doxorubicin, strongly upregulate the Bax/Bcl-2 ratio, indicating a shift towards a pro-apoptotic state. This is followed by a significant increase in the levels of cleaved (active) caspase-9 and caspase-3, key initiators and executioners of the intrinsic apoptotic pathway. The effect of these derivatives on these apoptotic markers is more pronounced than that of Cisplatin. The proposed signaling cascade for the 6-bromoquinazoline derivatives involves the inhibition of the Epidermal Growth Factor Receptor (EGFR), a mechanism often implicated in quinazoline-based anticancer agents.

EGFR_Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_execution Execution Phase EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Inhibition Bax Bax Bcl2->Bax Inhibition CytoC Cytochrome c Bax->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Derivative 6-Bromoquinazoline Derivative Derivative->EGFR Inhibition

EGFR-mediated intrinsic apoptosis pathway induced by 6-bromoquinazoline derivatives.

The following diagram illustrates a typical experimental workflow for evaluating the pro-apoptotic effects of these compounds.

Experimental_Workflow cluster_assays Apoptosis & Cytotoxicity Assays start Cancer Cell Culture (MCF-7, SW480) treatment Treatment with 6-Bromoquinazoline Derivatives & Standards start->treatment incubation Incubation (48 hours) treatment->incubation mtt MTT Assay (Cytotoxicity - IC50) incubation->mtt flow Flow Cytometry (Annexin V/PI Staining) incubation->flow western Western Blot (Bax, Bcl-2, Caspases) incubation->western analysis Data Analysis & Comparison mtt->analysis flow->analysis western->analysis

Workflow for assessing apoptosis induction by anticancer compounds.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Cancer cells (MCF-7 or SW480) were seeded in 96-well plates at a density of 5 × 10³ cells/well and allowed to adhere for 24 hours.

  • Treatment: The cells were then treated with various concentrations of the 6-bromoquinazoline derivatives or standard drugs for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Flow Cytometry)
  • Cell Seeding and Treatment: MCF-7 cells were seeded in 6-well plates and treated with the compounds as described for the MTT assay.

  • Cell Harvesting: After 48 hours, both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: The cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer, and the percentages of viable, early apoptotic, late apoptotic, and necrotic cells were determined.

Western Blot Analysis
  • Protein Extraction: Following a 48-hour treatment, MCF-7 cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration was determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: The membranes were blocked and then incubated with primary antibodies against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.

  • Detection: After washing, the membranes were incubated with HRP-conjugated secondary antibodies, and the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed to quantify the protein expression levels.

Conclusion

The experimental data presented herein strongly supports the potential of 6-bromoquinazoline derivatives as a promising new class of anticancer agents. Their ability to induce apoptosis in cancer cells at concentrations significantly lower than the standard chemotherapeutic agent Cisplatin highlights their therapeutic potential. The mechanism of action, likely proceeding through the inhibition of the EGFR signaling pathway and subsequent activation of the intrinsic apoptotic cascade, provides a solid rationale for their further development. Future in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of these compounds in a preclinical setting.

References

Unveiling the Therapeutic Potential: A Comparative Guide to 2-Phenyl-Quinoline-4-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecular scaffolds with therapeutic promise. Among these, 2-phenyl-quinoline-4-carboxylic acid derivatives have emerged as a versatile class of compounds exhibiting a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed protocols, to aid in the evaluation and advancement of these promising molecules.

This document delves into the biological evaluation of various 2-phenyl-quinoline-4-carboxylic acid derivatives, summarizing key findings from recent studies. We will explore their efficacy as anticancer agents targeting histone deacetylases (HDACs), their potency against bacterial strains, and their potential as anti-inflammatory agents.

Anticancer Activity: Targeting Histone Deacetylases

A significant area of investigation for 2-phenyl-quinoline-4-carboxylic acid derivatives has been their potential as anticancer agents, particularly as inhibitors of histone deacetylases (HDACs).[1][2][3][4] HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition has become a validated strategy in cancer therapy.

Recent studies have focused on introducing the 2-substituted phenylquinoline-4-carboxylic acid group to the "cap" moiety of HDAC inhibitors.[1][2] This structural modification has led to the discovery of potent and selective inhibitors. For instance, a series of 30 compounds with hydroxamic acid or hydrazide zinc-binding groups were synthesized and evaluated for their HDAC inhibitory activity.[1][2][3][4]

One standout compound, D28 , emerged as a selective inhibitor of HDAC3 with an IC50 value of 24.45 µM, showing no significant inhibition of HDAC1, 2, and 6.[1][2][3] This selectivity is a desirable trait in drug development, as it can potentially reduce off-target effects. Mechanistic studies on K562 cells revealed that D28 induces G2/M cell cycle arrest and promotes apoptosis, contributing to its anticancer effects.[1][4]

Another study explored 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives as inhibitors of Sirtuin 3 (SIRT3), a class III HDAC. Compound P6 demonstrated selective SIRT3 inhibition with an IC50 of 7.2 µM, compared to SIRT1 (32.6 µM) and SIRT2 (33.5 µM).[5] This compound exhibited potent inhibitory activity against MLLr leukemic cell lines by inducing G0/G1 phase cell cycle arrest and cell differentiation.[5]

Comparative Anticancer Performance

The following table summarizes the in vitro antiproliferative activities of representative 2-phenyl-quinoline-4-carboxylic acid derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)[3]
D28 K562 (Leukemia)1.02
A549 (Lung)1.08
HCT116 (Colon)1.11
MCF7 (Breast)5.66
HepG2 (Liver)3.22
U251 (Glioblastoma)4.15
MGC-803 (Gastric)2.89
PC-3 (Prostate)2.83
B16-F10 (Melanoma)3.86

Antibacterial Activity: A New Frontier

In addition to their anticancer properties, 2-phenyl-quinoline-4-carboxylic acid derivatives have demonstrated promising antibacterial activity.[6][7][8][9] The presence of an aryl ring at the second position of the quinoline-4-carboxylic acid scaffold appears to be crucial for this activity.[6]

A study involving the synthesis of thirteen novel 2-phenyl-quinoline-4-carboxylic acid derivatives revealed that structural modifications significantly enhanced their antibacterial potency compared to the parent compound.[6] These compounds were tested against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as a strain of methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9]

Compound 5a4 showed significant activity against S. aureus and B. subtilis, while compound 5a7 was most active against E. coli.[6] The study also highlighted that derivatives with a rigid cyclic amino group at the 2-phenyl position were more effective against Gram-positive bacteria, whereas those with a flexible chain amino group showed enhanced activity against E. coli.[6]

Comparative Antibacterial Performance

The table below presents the minimum inhibitory concentration (MIC) values of key derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)[7][8]
5a4 Staphylococcus aureus64
5a7 Escherichia coli128

Anti-Inflammatory Potential

While the primary focus of recent research has been on anticancer and antibacterial activities, the broader class of quinoline-4-carboxylic acids is known to possess anti-inflammatory properties.[10] One study evaluated several quinoline derivatives and found that quinoline-4-carboxylic acid exerted appreciable anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages, comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without associated cytotoxicity.[10] Further investigation into specifically 2-phenyl substituted derivatives is warranted to fully elucidate their anti-inflammatory potential.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

HDAC Enzymatic Inhibition Assay[1]
  • Enzyme Source: HeLa nucleus extract containing a mixture of HDAC isoforms was used.

  • Procedure: The synthesized compounds were evaluated for their ability to inhibit HDAC activity.

  • Data Analysis: The percentage inhibitory rate (PIR) was calculated to determine the activity of the test compounds. For promising compounds, IC50 values were determined.

In Vitro Antiproliferative Assay (MTT Assay)[3]
  • Cell Lines: A panel of human cancer cell lines (e.g., K562, A549, HCT116, MCF7, HepG2, U251, MGC-803, PC-3, B16-F10) were used.

  • Procedure: Cells were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified duration.

  • Measurement: The viability of the cells was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) was calculated.

Antibacterial Susceptibility Testing[7][8][9]
  • Methods: The antibacterial activity was evaluated using the agar diffusion method (zone of inhibition) and the broth dilution method (minimum inhibitory concentration - MIC).

  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria, including resistant strains like MRSA, were used.

  • Agar Diffusion Method: Paper discs impregnated with the test compounds were placed on agar plates inoculated with the bacterial strains. The diameter of the zone of inhibition around each disc was measured after incubation.

  • Broth Dilution Method: Serial dilutions of the test compounds were prepared in a liquid broth medium and inoculated with the bacterial strains. The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Visualizing the Pathways and Processes

To better understand the mechanisms of action and experimental designs, the following diagrams have been generated.

HDAC_Inhibition_Pathway HDAC HDAC3 Histones Histones HDAC->Histones Deacetylates Derivative 2-Phenyl-Quinoline-4- Carboxylic Acid Derivative (e.g., D28) Derivative->HDAC Inhibits Gene Gene Expression (Tumor Suppressor Genes) Acetylation Increased Histone Acetylation Acetylation->Gene Activates CellCycle G2/M Cell Cycle Arrest Gene->CellCycle Apoptosis Apoptosis Gene->Apoptosis Cancer Cancer Cell Proliferation CellCycle->Cancer Inhibits Apoptosis->Cancer Inhibits

Figure 1: Simplified signaling pathway of HDAC inhibition by 2-phenyl-quinoline-4-carboxylic acid derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials (e.g., Isatin, Acetophenone) Reaction Pfitzinger Reaction / Doebner Reaction Start->Reaction Derivatives 2-Phenyl-Quinoline-4- Carboxylic Acid Derivatives Reaction->Derivatives Anticancer Anticancer Assays (HDAC Inhibition, MTT) Derivatives->Anticancer Antibacterial Antibacterial Assays (MIC, Zone of Inhibition) Derivatives->Antibacterial AntiInflammatory Anti-Inflammatory Assays (LPS-induced inflammation) Derivatives->AntiInflammatory IC50 IC50 / MIC Determination Anticancer->IC50 Antibacterial->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

References

Safety Operating Guide

Proper Disposal of 6-Bromoquinazoline-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of 6-Bromoquinazoline-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are based on established best practices for handling halogenated organic compounds.

I. Hazard Identification and Risk Assessment

Table 1: Summary of Potential Hazards based on Analogous Compounds

Hazard ClassificationDescriptionRecommended Precautions
Skin Corrosion/Irritation May cause skin irritation.[1][2]Wear protective gloves and clothing.[3]
Serious Eye Damage/Irritation May cause serious eye irritation.[1][2]Wear safety glasses or a face shield.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[2]Use in a well-ventilated area or with respiratory protection.[3]
Acute Toxicity (Oral, Dermal) May be harmful if swallowed or in contact with skin.[2][4]Avoid ingestion and skin contact. Wash hands thoroughly after handling.[3][5]

II. Personal Protective Equipment (PPE)

All personnel handling this compound must wear appropriate PPE to minimize exposure.

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the compound.[4]

  • Eye/Face Protection : Safety glasses with side-shields or a face shield.[4]

  • Skin and Body Protection : A lab coat or other protective clothing to prevent skin contact.[4]

  • Respiratory Protection : In case of insufficient ventilation or when handling large quantities that may generate dust, use a NIOSH-approved particulate respirator.[6]

III. Spill Management Protocol

In the event of a spill, follow these procedures to ensure safe cleanup and containment.

  • Evacuate and Ventilate : Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[6][7]

  • Control Ignition Sources : Remove all sources of ignition from the area.[5][8]

  • Contain the Spill : Prevent the further spread of the material. Do not allow the chemical to enter drains or waterways.[4][5][6][7]

  • Cleanup :

    • For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][7]

    • Avoid generating dust during cleanup.[1][4][6][7]

    • Use an inert absorbent material for any dissolved spills.

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Dispose of Cleanup Materials : All contaminated materials, including absorbent pads and PPE, must be disposed of as hazardous waste.

IV. Disposal Procedure

The disposal of this compound must be conducted in accordance with all local, state, and federal regulations.

  • Waste Segregation :

    • Collect waste this compound and any materials contaminated with it in a designated, properly labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling : The waste container must be clearly labeled with the chemical name ("this compound") and the appropriate hazard symbols.

  • Storage : Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and bases.[1]

  • Arranging for Disposal :

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • The disposal must be carried out by a licensed and approved waste disposal contractor.[1][8]

    • Under no circumstances should this chemical be disposed of down the drain.[1][4][5][6]

V. Visual Workflow for Disposal

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill_response Spill Response start Start: Handling 6-Bromoquinazoline- 4-carboxylic acid assess Assess Hazards (Consult SDS/Analog Data) start->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess->ppe waste_gen Generate Waste (e.g., unused reagent, contaminated materials) ppe->waste_gen is_spill Spill? waste_gen->is_spill collect Collect in a Labeled, Sealed Hazardous Waste Container is_spill->collect No evacuate Evacuate & Ventilate Area is_spill->evacuate Yes store Store in a Cool, Dry, Well-Ventilated Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end contain Contain Spill evacuate->contain cleanup Clean Up Spill (Avoid Dust Generation) contain->cleanup cleanup->collect

Caption: Waste Disposal Workflow for this compound.

G haz_skin Skin Irritant ppe_gloves Gloves haz_skin->ppe_gloves ppe_coat Lab Coat haz_skin->ppe_coat disp_container Hazardous Waste Container prohibit_drain No Drain Disposal prohibit_trash No General Trash haz_eye Eye Irritant ppe_goggles Goggles/Face Shield haz_eye->ppe_goggles haz_resp Respiratory Irritant ppe_resp Respirator (if needed) haz_resp->ppe_resp haz_acute Acute Toxicity haz_acute->ppe_gloves haz_acute->ppe_coat disp_ehs EHS Pickup disp_container->disp_ehs

Caption: Logical Relationships for Safe Handling and Disposal.

References

Personal protective equipment for handling 6-Bromoquinazoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document outlines the critical personal protective equipment (PPE), handling procedures, and disposal methods for 6-Bromoquinazoline-4-carboxylic acid to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these guidelines is mandatory to mitigate risks of skin and eye irritation, respiratory issues, and harm if swallowed.

Hazard Identification and Personal Protective Equipment

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2] It is also considered harmful if swallowed.[2][3] Therefore, a comprehensive approach to personal protection is required.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPEStandard/Specification
Hands Chemical-resistant gloves (Nitrile rubber recommended)Inspect gloves before use. Use proper glove removal technique.[2]
Eyes/Face Safety glasses with side shields or chemical goggles. A face shield is required when there is a risk of splashing.ANSI Z87 certified eye protection is recommended.[4]
Body A full-button, long-sleeved laboratory coat.A standard polyester or nylon coat is generally sufficient.[4]
Respiratory Use a NIOSH-approved respirator or an EU equivalent (type P1 or P95 particle respirator) when ventilation is inadequate or when dusts are generated.Required when engineering controls are insufficient.[2][5]
Feet Closed-toe shoes.Safety shoes are recommended.[1]

Operational and Handling Plan

Proper handling procedures are crucial to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

  • Work in a well-ventilated area.[1][2]

  • Utilize a chemical fume hood for all procedures involving this compound.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of the workstation.[1][6]

Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) for similar compounds before handling.[1]

  • Avoid the formation and inhalation of dust.[2][5]

  • Avoid all contact with skin and eyes.[1][2]

  • Wash hands thoroughly with soap and water after handling the compound.[1][2]

  • Do not eat, drink, or smoke in the laboratory.[1]

Emergency and Disposal Protocols

In the event of an emergency, immediate and appropriate action is critical.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2][3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][3]
Ingestion Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

Waste Disposal:

  • Dispose of this compound and any contaminated materials in a suitable, closed container labeled for hazardous waste.[2]

  • Waste should be removed by a licensed incinerator equipped with an afterburner and a flue gas scrubber.[1]

  • Do not allow the product to enter drains or waterways.[1][2]

Workflow for Safe Handling

The following diagram illustrates the necessary steps for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Review SDS B Don Appropriate PPE A->B C Prepare Well-Ventilated Workspace B->C D Weigh and Handle Compound in Fume Hood C->D Begin Work E Perform Experiment D->E F Clean Work Area E->F G Segregate Waste F->G After Experiment H Label Hazardous Waste Container G->H I Store for Licensed Disposal H->I

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.